molecular formula C11H24 B14548212 3-Ethyl-2,3-dimethylheptane CAS No. 61868-21-1

3-Ethyl-2,3-dimethylheptane

Cat. No.: B14548212
CAS No.: 61868-21-1
M. Wt: 156.31 g/mol
InChI Key: KQUHXOYVQZYOOF-UHFFFAOYSA-N
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Description

3-Ethyl-2,3-dimethylheptane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

61868-21-1

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3-ethyl-2,3-dimethylheptane

InChI

InChI=1S/C11H24/c1-6-8-9-11(5,7-2)10(3)4/h10H,6-9H2,1-5H3

InChI Key

KQUHXOYVQZYOOF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC)C(C)C

Origin of Product

United States

Foundational & Exploratory

3-Ethyl-2,3-dimethylheptane IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the IUPAC nomenclature and structural representation of the branched alkane, 3-Ethyl-2,3-dimethylheptane, is provided for researchers, scientists, and professionals in drug development. This guide systematically verifies the compound's name according to IUPAC rules and details its structural characteristics.

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming organic compounds to ensure clarity and universality. For alkanes, the fundamental principles involve:

  • Identifying the Parent Chain : The longest continuous chain of carbon atoms determines the base name of the alkane (e.g., hexane (B92381) for 6 carbons, heptane (B126788) for 7 carbons).[1]

  • Numbering the Parent Chain : The chain is numbered starting from the end that gives the substituent groups the lowest possible numbers (locants).[2][3]

  • Naming Substituents : Groups attached to the parent chain are named as alkyl groups (e.g., -CH₃ is methyl, -CH₂CH₃ is ethyl).[2]

  • Assembling the Name : Substituents are listed in alphabetical order, preceded by their locant number. Prefixes like 'di-', 'tri-', and 'tetra-' are used for multiple identical substituents but are ignored during alphabetization.[4][5]

Structural Analysis and Name Verification of this compound

This section provides a detailed breakdown and verification of the name "this compound".

Deconstruction of the Name and Initial Structure

The name itself implies the following structural features:

  • Parent Chain : The suffix "-heptane" indicates a continuous chain of seven carbon atoms.

  • Substituents :

    • An ethyl group (-CH₂CH₃) is located on the third carbon (C3).

    • A methyl group (-CH₃) is located on the second carbon (C2).

    • A second methyl group (-CH₃) is located on the third carbon (C3).

Based on this, the condensed structural formula is:

CH₃ - CH - C - CH₂ - CH₂ - CH₂ - CH₃ | | CH₃ CH₂CH₃

Verification Protocol for the IUPAC Name

A rigorous application of IUPAC rules is necessary to confirm that "this compound" is the correct and unambiguous name for this structure.

Methodology:

  • Find the Longest Continuous Carbon Chain (Parent Chain):

    • The primary horizontal chain in the structure shown above contains 7 carbon atoms.

    • An alternative chain can be traced by starting from the terminal carbon of the ethyl group, continuing through the third carbon of the horizontal chain, and proceeding to the end of the chain. This path also consists of 7 carbon atoms (2 from the ethyl group + 5 from the main chain).

    • According to IUPAC rules, if two or more chains have the same maximum length, the one with the greater number of substituents is chosen as the parent chain.

      • Chain 1 (Horizontal): This chain has three substituents: a methyl group at C2, and both a methyl and an ethyl group at C3.

      • Chain 2 (Incorporating the Ethyl Group): This chain has two substituents attached to its third carbon: a methyl group and an isopropyl group.

  • Number the Parent Chain:

    • The chain must be numbered to assign the lowest possible locants to the substituents.

    • Numbering Left-to-Right: Substituents are at positions 2 (methyl), 3 (methyl), and 3 (ethyl). The set of locants is (2,3,3).

    • Numbering Right-to-Left: Substituents are at positions 5 (ethyl), 5 (methyl), and 6 (methyl). The set of locants is (5,5,6).

  • Alphabetize and Assemble the Final Name:

    • The substituents are ethyl and methyl. Alphabetically, ethyl comes before methyl.

    • The prefixes 'di', 'tri', etc., are not considered for alphabetization.

    • The name is assembled by listing the substituents alphabetically, each preceded by its locant.

    • Final Name Construction: this compound

This systematic verification confirms that the provided name is correct according to IUPAC nomenclature.

Data Presentation

The key quantitative and structural data for the molecule are summarized below.

PropertyData
IUPAC Name This compound
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
Parent Chain Heptane (7 carbons)
Substituent 1 Ethyl (-CH₂CH₃) at position 3
Substituent 2 Methyl (-CH₃) at position 2
Substituent 3 Methyl (-CH₃) at position 3
CAS Registry Number 61868-21-1

Visualizations

The following diagrams illustrate the naming workflow and structural composition of this compound.

IUPAC_Verification_Workflow start Proposed Structure for This compound find_longest_chain 1. Find Longest Carbon Chain start->find_longest_chain longest_chain_result Result: Two chains of 7 carbons identified. find_longest_chain->longest_chain_result compare_subst 2. Apply Rule: Select chain with the most substituents. longest_chain_result->compare_subst compare_result Horizontal Chain: 3 substituents Alternative Chain: 2 substituents Decision: Heptane is the parent. compare_subst->compare_result number_chain 3. Number the Parent Chain for Lowest Locants compare_result->number_chain number_result Left-to-Right: {2,3,3} Right-to-Left: {5,5,6} Decision: Use numbering L->R. number_chain->number_result alphabetize 4. Alphabetize Substituents number_result->alphabetize alphabetize_result ethyl before methyl alphabetize->alphabetize_result assemble_name 5. Assemble Final Name alphabetize_result->assemble_name final_name This compound assemble_name->final_name

Caption: Workflow for the verification of the IUPAC name this compound.

Structural_Composition molecule This compound parent_chain Parent Chain Heptane molecule->parent_chain substituents Substituents molecule->substituents heptane_struct 7-Carbon Backbone C1-C2-C3-C4-C5-C6-C7 parent_chain->heptane_struct ethyl_group Ethyl Group (-CH2CH3) at position C3 substituents->ethyl_group methyl_group1 Methyl Group (-CH3) at position C2 substituents->methyl_group1 methyl_group2 Methyl Group (-CH3) at position C3 substituents->methyl_group2

Caption: Logical breakdown of the structural components of this compound.

References

Physical and chemical properties of 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Ethyl-2,3-dimethylheptane

This technical guide provides a comprehensive overview of the known physical and chemical properties of the branched alkane, this compound. The document is intended for researchers, scientists, and professionals in drug development, detailing its molecular characteristics, reactivity, and plausible experimental protocols for its synthesis and analysis. All quantitative data is summarized for clarity, and a logical workflow for its synthesis is provided.

Core Properties of this compound

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of a seven-carbon heptane (B126788) chain with an ethyl group at the third position and two methyl groups at the second and third positions. As a branched alkane, its physical properties, such as boiling point and density, are influenced by its molecular structure, which affects the strength of intermolecular van der Waals forces.

Data Presentation: Physical and Computed Properties

Table 1: General and Physical Properties

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₁H₂₄[1][2]
CAS Number 61868-21-1[1][2]
Molecular Weight 156.31 g/mol [1]
Boiling Point Data not available. Isomers like 3-ethyl-2,5-dimethylheptane and 3-ethyl-3,4-dimethylheptane (B14560665) have boiling points of 180.1 °C and 189.8 °C, respectively.[3][4]
Melting Point Not available[2]
Flash Point Not available[2]

Table 2: Computed Properties

PropertyValueSource
Exact Mass 156.187800766 Da[1]
LogP (Octanol-Water Partition Coefficient) 4.24890[2]
Topological Polar Surface Area 0 Ų[1]
Heavy Atom Count 11[1]
InChI Key KQUHXOYVQZYOOF-UHFFFAOYSA-N[1][2]
Canonical SMILES CCCCC(C)(CC)C(C)C[1][2]

Chemical Properties and Reactivity

As a saturated hydrocarbon, this compound exhibits the low reactivity characteristic of alkanes. Its chemical behavior is dominated by the strength of its C-C and C-H single bonds, which require significant energy to break.

  • Combustion: Like all alkanes, it undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

  • Halogenation: In the presence of ultraviolet (UV) light or high temperatures, it can react with halogens (e.g., chlorine or bromine) through a free-radical substitution mechanism to form various haloalkanes.[5]

  • Pyrolysis (Cracking): When subjected to very high temperatures in the absence of air, the C-C bonds can break, leading to a mixture of smaller, more volatile alkanes and alkenes.[5]

Due to the presence of tertiary hydrogen atoms, it is expected to be more reactive towards free-radical halogenation than its straight-chain isomers.

Experimental Protocols

While specific experimental data for this compound is scarce, standard organic chemistry protocols can be applied for its synthesis and characterization.

Proposed Synthesis Protocol: Grignard Reaction

A plausible method for synthesizing this compound involves the reaction of a Grignard reagent with a suitable ketone to form a tertiary alcohol, followed by dehydration to an alkene and subsequent hydrogenation.

  • Formation of Grignard Reagent: Butylmagnesium bromide is prepared by reacting 1-bromobutane (B133212) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Reaction with Ketone: The prepared Grignard reagent is then reacted with 3-methyl-2-pentanone. The nucleophilic butyl group attacks the electrophilic carbonyl carbon of the ketone. An acidic workup (e.g., with aqueous NH₄Cl) protonates the resulting alkoxide to yield the tertiary alcohol, 3-ethyl-2,3-dimethylheptan-3-ol.

  • Dehydration to Alkene: The tertiary alcohol is dehydrated using a strong acid catalyst (e.g., concentrated H₂SO₄ or H₃PO₄) with heat. This E1 elimination reaction forms a mixture of alkene isomers, primarily 3-ethyl-2,3-dimethylhept-2-ene.

  • Hydrogenation to Alkane: The resulting alkene mixture is hydrogenated using a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This process reduces the double bond to yield the final product, this compound.

Spectroscopic Analysis Protocols

To confirm the identity and purity of the synthesized compound, the following spectroscopic methods would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is expected to be complex, showing multiple overlapping signals in the alkane region (approx. 0.8-1.5 ppm), corresponding to the various non-equivalent methyl, methylene, and methine protons.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The chemical shifts would be characteristic of a branched alkane structure.

  • Infrared (IR) Spectroscopy:

    • The sample (as a neat liquid film) is analyzed via FT-IR. The spectrum will be simple, dominated by strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending (deformation) vibrations between 1365 and 1480 cm⁻¹.[6] The absence of significant peaks in other regions confirms the lack of functional groups.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this volatile compound. The mass spectrum would show the molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (156). The fragmentation pattern would be complex, characterized by the loss of various alkyl radicals, which is typical for branched alkanes.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Synthesis_Workflow A 1-Bromobutane + Mg in Ether B Butylmagnesium Bromide (Grignard Reagent) A->B Preparation D Grignard Reaction + Acidic Workup B->D C 3-Methyl-2-pentanone C->D E 3-Ethyl-2,3-dimethylheptan-3-ol (Tertiary Alcohol) D->E Intermediate F Acid-Catalyzed Dehydration (H₂SO₄, Δ) E->F G 3-Ethyl-2,3-dimethylhept-2-ene (Alkene Mixture) F->G Intermediate H Catalytic Hydrogenation (H₂, Pd/C) G->H I This compound (Final Product) H->I Purification

Caption: Proposed synthesis workflow for this compound.

References

Synthesis of 3-Ethyl-2,3-dimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic routes for the branched alkane 3-Ethyl-2,3-dimethylheptane. Given the absence of direct, published methods for this specific molecule, this document outlines plausible multi-step syntheses based on well-established organic chemistry principles. The methodologies detailed below are adapted from procedures for analogous structures and are intended to serve as a foundational resource for the laboratory-scale synthesis of this target compound.

Executive Summary

The synthesis of the highly branched, asymmetric alkane this compound presents a challenge due to the potential for side reactions and the formation of isomeric mixtures. This guide explores three distinct retrosynthetic approaches: a Grignard reaction-based multi-step synthesis, a Wurtz coupling strategy, and a dithiane alkylation route. Each method is presented with detailed, theoretical experimental protocols, a discussion of its advantages and limitations, and quantitative data derived from analogous reactions reported in the literature. The Grignard-based approach is highlighted as the most promising for achieving a pure sample of the target compound.

Comparative Overview of Synthesis Strategies

Synthesis RouteKey ReactionsTheoretical Overall YieldAdvantagesDisadvantages
Route 1: Grignard Reaction Grignard reaction, Dehydration, HydrogenationModerateConvergent, builds the carbon skeleton effectively, utilizes common reactions.Multi-step process, potential for rearrangement during dehydration.
Route 2: Wurtz Coupling Wurtz reactionLowSingle C-C bond-forming step.Produces a mixture of products with low yield of the desired compound, difficult to separate.[1][2]
Route 3: Dithiane Alkylation Dithiane formation, Alkylation, DesulfurizationModerate to LowVersatile for forming C-C bonds with "umpolung" reactivity.Multi-step, requires stoichiometric use of strong bases, Raney Nickel can be pyrophoric.[3][4]

Route 1: Grignard Reaction, Dehydration, and Hydrogenation

This three-step approach is a robust and logical pathway to this compound. The core of this strategy is the construction of the carbon skeleton via a Grignard reaction, followed by the removal of a hydroxyl group through dehydration to form an alkene, which is subsequently reduced to the desired alkane.

Logical Workflow for Grignard-based Synthesis

Grignard_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation Ketone 3,4-Dimethylhexan-3-one Alcohol 3-Ethyl-2,3-dimethylheptan-3-ol Ketone->Alcohol EtMgBr, Diethyl Ether Grignard Ethylmagnesium Bromide Grignard->Alcohol Alkene 3-Ethyl-2,3-dimethylhept-2-ene Alcohol->Alkene H2SO4 (cat.), Heat Alkane This compound Alkene->Alkane H2, Pt/C Wurtz_Coupling cluster_reactants Reactants cluster_products Product Mixture Alkyl_Halide_1 3-Chloro-3-methylhexane Product_Desired This compound Alkyl_Halide_1->Product_Desired Na, Dry Ether Product_Side_1 2,3-Dimethylbutane Alkyl_Halide_1->Product_Side_1 Na, Dry Ether Product_Side_2 4,5-Diethyl-4,5-dimethyloctane Alkyl_Halide_1->Product_Side_2 Na, Dry Ether Alkyl_Halide_2 2-Bromopropane Alkyl_Halide_2->Product_Desired Na, Dry Ether Alkyl_Halide_2->Product_Side_1 Na, Dry Ether Alkyl_Halide_2->Product_Side_2 Na, Dry Ether Dithiane_Workflow cluster_0 Step 1: Dithiane Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Desulfurization Aldehyde 2-Methylpropanal Dithiane 2-Isopropyl-1,3-dithiane Aldehyde->Dithiane BF3·OEt2 Dithiol 1,3-Propanedithiol Dithiol->Dithiane Alkylated_Dithiane Alkylated Dithiane Dithiane->Alkylated_Dithiane 1. n-BuLi 2. Alkyl Halide Alkyl_Halide 3-Bromo-3-methylhexane Alkyl_Halide->Alkylated_Dithiane Alkane This compound Alkylated_Dithiane->Alkane Raney Nickel

References

3-Ethyl-2,3-dimethylheptane molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Ethyl-2,3-dimethylheptane, a saturated acyclic alkane. The information presented is intended to support research and development activities where this molecule may be used as a reference compound, a non-polar solvent, or a building block in complex organic synthesis.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below. These values are critical for experimental design, analytical characterization, and computational modeling.

ParameterValueReference
Molecular Formula C₁₁H₂₄[1][2][3]
Molecular Weight 156.31 g/mol [1][2]
Monoisotopic Mass 156.187800766 Da[1][2]
IUPAC Name This compound[1]
CAS Registry Number 61868-21-1[1]

Experimental Protocols

As a simple alkane, this compound is not typically involved in complex signaling pathways. Its primary relevance in experimental settings is often related to its physical properties (e.g., as a solvent or a component in fuel studies) or as a reference standard in analytical chemistry, such as gas chromatography-mass spectrometry (GC-MS).

Protocol: Determination of Molecular Weight and Formula

The molecular weight and formula of a volatile, non-polar compound like this compound are typically confirmed using mass spectrometry.

Objective: To verify the elemental composition and molecular weight of a sample.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the gas chromatograph. The GC separates the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the electron beam causes the molecular ion to fragment into smaller, characteristic charged ions.

  • Mass Analysis: The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.

  • Data Interpretation: The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion. For this compound, this would be observed at an m/z of approximately 156. The exact mass, determined using a high-resolution mass spectrometer, can confirm the molecular formula C₁₁H₂₄. The fragmentation pattern provides structural information that can be used to confirm the identity of the isomer.

Logical and Workflow Diagrams

The following diagrams illustrate the logical flow for determining the compound's properties and a conceptual workflow for its analysis.

G cluster_structure Structural Information cluster_formula Molecular Formula Derivation cluster_weight Molecular Weight Calculation IUPAC IUPAC Name: This compound Parent Parent Chain: Heptane (7 Carbons) IUPAC->Parent Sub1 Substituents: - 1 Ethyl group - 2 Methyl groups IUPAC->Sub1 Carbon_Count Total Carbons: 7 (Heptane) + 2 (Ethyl) + 2 (2x Methyl) = 11 Parent->Carbon_Count Sub1->Carbon_Count Hydrogen_Count Total Hydrogens: General formula CnH2n+2 2 * 11 + 2 = 24 Carbon_Count->Hydrogen_Count Formula Molecular Formula: C₁₁H₂₄ Hydrogen_Count->Formula Calc Calculation: (11 * 12.011) + (24 * 1.008) Formula->Calc Atomic_C Atomic Weight of C: ~12.011 Atomic_C->Calc Atomic_H Atomic Weight of H: ~1.008 Atomic_H->Calc MW Molecular Weight: 156.31 g/mol Calc->MW G Sample Sample of This compound GC Gas Chromatography (Separation) Sample->GC Injection MS Mass Spectrometry (Analysis) GC->MS Elution Data Mass Spectrum Data (m/z vs. Abundance) MS->Data Detection Interpretation Data Interpretation: - Molecular Ion Peak - Fragmentation Pattern Data->Interpretation Result Confirmed Identity: - Molecular Weight - Molecular Formula Interpretation->Result

References

An In-depth Technical Guide to 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-2,3-dimethylheptane, aimed at researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its identification, physicochemical characteristics, a representative synthetic protocol, and analytical workflow.

Compound Identification and Properties

This compound is a branched-chain alkane with the chemical formula C₁₁H₂₄. Its structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group and two methyl groups at the third and second positions, respectively.

Chemical Abstracts Service (CAS) Number : 61868-21-1[1][2]

Physicochemical Data

The following table summarizes the key quantitative data for this compound. Due to the limited availability of experimental data for this specific isomer, some values are computed.

PropertyValueSource
Molecular Formula C₁₁H₂₄[1][2]
Molecular Weight 156.31 g/mol [2]
Exact Mass 156.187800766 Da[2]
IUPAC Name This compound[2]
SMILES CCCCC(C)(CC)C(C)C[1]
InChI Key KQUHXOYVQZYOOF-UHFFFAOYSA-N[1][2]
LogP (calculated) 5.4[2]
Boiling Point Not available
Density Not available
Melting Point Not available

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a two-step process: the synthesis of the precursor alkene, 3-ethyl-2,3-dimethylhept-1-ene, via a Grignard reaction, followed by its hydrogenation to the target alkane.

Step 1: Synthesis of 3-Ethyl-2,3-dimethylheptan-2-ol via Grignard Reaction

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) and a small crystal of iodine to anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Add a small portion of a solution of 2-bromobutane (B33332) (1.1 equivalents) in anhydrous diethyl ether to initiate the reaction. Once the reaction begins, add the remaining 2-bromobutane solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the sec-butylmagnesium bromide.

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 3-methyl-2-pentanone (B1360105) (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-2,3-dimethylheptan-2-ol.

Step 2: Dehydration of 3-Ethyl-2,3-dimethylheptan-2-ol to form 3-Ethyl-2,3-dimethylhept-2-ene

  • Place the crude 3-ethyl-2,3-dimethylheptan-2-ol in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture and distill the resulting alkene to favor the elimination reaction. The expected major product would be 3-ethyl-2,3-dimethylhept-2-ene.

  • Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Step 3: Hydrogenation of 3-Ethyl-2,3-dimethylhept-2-ene

  • Dissolve the purified 3-ethyl-2,3-dimethylhept-2-ene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.

  • Remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by fractional distillation.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow 2-bromobutane 2-bromobutane sec-butylmagnesium_bromide sec-butylmagnesium bromide 2-bromobutane->sec-butylmagnesium_bromide 1. Mg, Et2O Mg, Et2O Mg, Et2O->sec-butylmagnesium_bromide Grignard_Reaction Grignard Reaction sec-butylmagnesium_bromide->Grignard_Reaction 3-methyl-2-pentanone 3-methyl-2-pentanone 3-methyl-2-pentanone->Grignard_Reaction 3-ethyl-2,3-dimethylheptan-2-ol 3-ethyl-2,3-dimethylheptan-2-ol Grignard_Reaction->3-ethyl-2,3-dimethylheptan-2-ol 2. Dehydration Dehydration (H+) 3-ethyl-2,3-dimethylheptan-2-ol->Dehydration 3-ethyl-2,3-dimethylhept-2-ene 3-ethyl-2,3-dimethylhept-2-ene Dehydration->3-ethyl-2,3-dimethylhept-2-ene 3. Hydrogenation Hydrogenation (H2, Pd/C) 3-ethyl-2,3-dimethylhept-2-ene->Hydrogenation This compound This compound Hydrogenation->this compound 4.

Caption: Proposed synthetic workflow for this compound.

Structural Identification Logic

The identification of this compound from its chemical structure follows the IUPAC nomenclature rules for branched alkanes.

IUPAC_Nomenclature cluster_structure Chemical Structure cluster_rules IUPAC Nomenclature Rules Structure CCCCC(C)(CC)C(C)C Longest_Chain 1. Identify the longest continuous carbon chain (Heptane) Numbering 2. Number the chain to give substituents the lowest possible numbers Longest_Chain->Numbering Identify_Substituents 3. Identify the substituents (Methyl at C2, Methyl at C3, Ethyl at C3) Numbering->Identify_Substituents Alphabetize 4. Alphabetize the substituents (Ethyl before Methyl) Identify_Substituents->Alphabetize Assemble_Name 5. Assemble the full name Alphabetize->Assemble_Name Final_Name This compound Assemble_Name->Final_Name

Caption: Logical workflow for the IUPAC naming of this compound.

References

Spectroscopic Profile of 3-Ethyl-2,3-dimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Molecular Structure and Properties

3-Ethyl-2,3-dimethylheptane is a saturated hydrocarbon with a molecular weight of 156.31 g/mol .[1] Its structure, featuring a heptane (B126788) backbone with ethyl and methyl substituents, gives rise to a complex arrangement of chemically non-equivalent protons and carbons, which would be distinguishable by NMR spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the expected, rather than experimentally observed, spectroscopic data for this compound. These predictions are based on the general chemical environments of protons and carbons in similar aliphatic hydrocarbons.

Table 1: Predicted Mass Spectrometry Data (Electron Ionization)
FeatureDescription
Molecular Ion (M⁺) m/z 156 (low abundance or absent)
Key Fragmentation Alkanes typically undergo fragmentation through the loss of alkyl radicals. Expected major fragments would result from C-C bond cleavage, particularly at the branching points, leading to stable carbocations. Common losses would include methyl (CH₃•, loss of 15), ethyl (C₂H₅•, loss of 29), propyl (C₃H₇•, loss of 43), and butyl (C₄H₉•, loss of 57) radicals. The base peak is often one of these fragment ions.
Expected Fragments m/z values such as 141, 127, 113, 99, 85, 71, 57, 43. The relative abundance of these fragments would be crucial for distinguishing it from its isomers.
Table 2: Predicted ¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum is expected to show distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be chemically distinct.

Carbon TypeExpected Chemical Shift (δ) Range (ppm)
Primary (CH₃) 8 - 25
**Secondary (CH₂) **20 - 45
Tertiary (CH) 25 - 50
Quaternary (C) 30 - 50
Table 3: Predicted ¹H-NMR Spectroscopic Data

The ¹H-NMR spectrum of this compound would be complex due to significant signal overlap in the typical alkane region (0.8 - 1.7 ppm). The signals would exhibit splitting patterns (multiplicity) based on the number of neighboring protons.

Proton TypeExpected Chemical Shift (δ) Range (ppm)Expected Multiplicity
Primary (CH₃) 0.8 - 1.2Triplet (t), Doublet (d), Singlet (s)
**Secondary (CH₂) **1.2 - 1.6Multiplet (m)
Tertiary (CH) 1.4 - 1.7Multiplet (m)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for volatile branched alkanes like this compound.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS system.

  • Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms) using a temperature program to ensure separation from any impurities. Helium is typically used as the carrier gas.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for alkanes. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 35-300) to detect the molecular ion and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0.0 ppm.

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • The instrument is "locked" onto the deuterium (B1214612) signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

    • For ¹H-NMR , a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

    • For ¹³C-NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in structure elucidation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis cluster_interpretation Structure Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 + TMS Sample->Prep_NMR Prep_MS Dilute in Hexane Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec GCMS_Spec GC-MS System Prep_MS->GCMS_Spec H_NMR 1H-NMR Spectrum NMR_Spec->H_NMR C_NMR 13C-NMR Spectrum NMR_Spec->C_NMR MS_Data Mass Spectrum GCMS_Spec->MS_Data Interpretation Interpretation H_NMR->Interpretation C_NMR->Interpretation MS_Data->Interpretation Final_Structure Confirm Structure Interpretation->Final_Structure

A general workflow for spectroscopic analysis.

Logical_Relationships cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy MS Mass Spectrum Mol_Weight Molecular Weight MS->Mol_Weight Frag_Pattern Fragmentation Pattern MS->Frag_Pattern Structure Final Structure Mol_Weight->Structure Frag_Pattern->Structure H_NMR 1H-NMR Proton_Env Proton Environments H_NMR->Proton_Env Connectivity H-H Connectivity (Splitting) H_NMR->Connectivity C_NMR 13C-NMR Carbon_Count Number of Unique Carbons C_NMR->Carbon_Count Carbon_Types Types of Carbons (CH3, CH2, CH, C) C_NMR->Carbon_Types Proton_Env->Structure Connectivity->Structure Carbon_Count->Structure Carbon_Types->Structure

Logical relationships in spectroscopic data interpretation.

References

Isomerism of 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the isomeric forms of 3-ethyl-2,3-dimethylheptane, a saturated hydrocarbon with the molecular formula C₁₁H₂₄. This document provides a comprehensive overview of its structural and stereoisomeric properties, relevant physicochemical data, potential synthetic and analytical methodologies, and the logical frameworks governing its isomeric relationships. Intended for professionals in chemical research, drug development, and materials science, this guide emphasizes the critical importance of isomeric purity and characterization.

Isomers are molecules that share the same molecular formula but possess different arrangements of atoms. For this compound (C₁₁H₂₄), both structural isomerism and stereoisomerism are pertinent.

Structural Isomerism

Structural isomers have different atomic connectivity. The C₁₁H₂₄ formula corresponds to numerous branched alkanes. These isomers can differ by the length of the primary carbon chain or the position and nature of their alkyl substituents. Examples of structural isomers of this compound include:

  • n-Undecane

  • 2,2,3,3,4-Pentamethylhexane

  • 3,3-Diethylheptane

  • 4-Propylloctane

  • 5-Ethyl-2,3-dimethylheptane[1]

Stereoisomerism

Stereoisomers have the same atomic connectivity but differ in the three-dimensional orientation of their atoms. The key to stereoisomerism in alkanes is the presence of chiral centers. A chiral center is a carbon atom bonded to four different substituent groups.

Analysis of Chiral Centers in this compound:

The structure is: CH₃-CH(CH₃)-C(CH₃)(CH₂CH₃)-CH₂-CH₂-CH₂-CH₃

  • Carbon-2 (C2): This carbon is bonded to a hydrogen atom (-H), a methyl group (-CH₃ from C1), another methyl group (the substituent), and the rest of the molecule at C3. Since two of the attached groups are identical methyl groups, C2 is not a chiral center .

  • Carbon-3 (C3): This carbon is bonded to four distinct alkyl groups:

    • Methyl (-CH₃)

    • Ethyl (-CH₂CH₃)

    • Isopropyl (-CH(CH₃)₂) via the C2 position.

    • n-Butyl (-CH₂CH₂CH₂CH₃) via the C4 position.

Since all four substituents are different, C3 is a chiral center . The presence of one chiral center means that this compound exists as a pair of enantiomers:

  • (R)-3-ethyl-2,3-dimethylheptane

  • (S)-3-ethyl-2,3-dimethylheptane

The following diagram illustrates the isomeric relationships.

Isomer_Relationships A This compound (C11H24) B Stereoisomers (Same Connectivity) A->B exhibits E Structural Isomers (Different Connectivity) A->E related to C (R)-3-ethyl-2,3-dimethylheptane B->C e.g. D (S)-3-ethyl-2,3-dimethylheptane B->D e.g. F n-Undecane E->F e.g. G 3,3-Diethylheptane E->G e.g. H 5-Ethyl-2,5-dimethylheptane E->H e.g.

Caption: Logical overview of isomerism for this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its isomers are compiled from various chemical databases. The data for the parent compound typically represents the racemic mixture.

PropertyThis compound3-Ethyl-2,5-dimethylheptane
CAS Number 61868-21-1[2]17302-02-2
Molecular Formula C₁₁H₂₄[2][3]C₁₁H₂₄[4]
Molecular Weight 156.31 g/mol [3]156.31 g/mol [4]
Boiling Point Not available180.1 °C[4]
LogP (calculated) 4.25[2]Not available
InChIKey KQUHXOYVQZYOOF-UHFFFAOYSA-N[2][3]Not available

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not widely published. The following sections provide detailed, plausible methodologies based on standard organic chemistry techniques.

Proposed Synthesis via Grignard Reaction

A viable route to synthesize the target molecule involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation.

Synthesis_Workflow A Step 1: Grignard Reagent Formation (sec-Butylmagnesium bromide) B Step 2: Reaction with Ketone (3-Methyl-2-pentanone) A->B Reacts with C Step 3: Acidic Workup & Dehydration (Formation of Alkene Mixture) B->C Yields intermediate alcohol, then alkene D Step 4: Hydrogenation (H2, Pt/C) C->D Reduces C=C bond E Step 5: Purification (Fractional Distillation) D->E Crude product F Product: this compound E->F Purified product

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert argon atmosphere, magnesium turnings are stirred in anhydrous diethyl ether. 2-Bromobutane is added dropwise to initiate the formation of sec-butylmagnesium bromide. The reaction is maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Ketone: The Grignard solution is cooled to 0 °C. A solution of 3-methyl-2-pentanone (B1360105) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to form the tertiary alcohol intermediate.

  • Workup and Dehydration: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then treated with aqueous sulfuric acid and heated to effect dehydration of the tertiary alcohol, yielding a mixture of alkene isomers. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Hydrogenation: The crude alkene mixture is dissolved in ethanol (B145695) and transferred to a hydrogenation vessel. A catalytic amount of platinum on carbon (10% Pt/C) is added. The vessel is purged and filled with hydrogen gas (50 psi) and shaken at room temperature until hydrogen uptake ceases.

  • Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The resulting crude alkane is purified by fractional distillation to yield this compound.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for separating the target compound from structural isomers and confirming its molecular weight and fragmentation pattern.[5]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a nonpolar capillary column (e.g., DB-1 or HP-5ms) suitable for separating hydrocarbons based on boiling points.[5]

  • Injector: Split/splitless injector at 250 °C.[5]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[5]

  • Oven Program: Initial temperature of 60 °C (hold for 2 minutes), ramp at 10 °C/min to 220 °C (hold for 5 minutes).[5]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

Protocol:

  • Sample Preparation: A dilute solution (1 mg/mL) of the purified sample is prepared in hexane.

  • Injection: 1 µL of the sample is injected into the GC.

  • Data Acquisition: The GC separates the components, which are then ionized and fragmented by the MS.

  • Data Analysis: The retention time in the total ion chromatogram (TIC) helps identify the compound relative to standards. The mass spectrum of the corresponding peak is analyzed for the molecular ion (m/z 156) and characteristic fragmentation patterns of branched alkanes to confirm the structure.

Analytical_Workflow A Sample Preparation (Dilute in Hexane) B GC Injection (1 µL) A->B C GC Separation (Capillary Column) B->C Volatilization D MS Ionization & Fragmentation (EI, 70 eV) C->D Elution E Data Analysis (Retention Time & Mass Spectrum) D->E Detection F Structural Confirmation E->F

Caption: General workflow for GC-MS analysis of volatile organic compounds.

References

Thermochemical properties of branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermochemical Properties of Branched Alkanes

Introduction

Alkanes are acyclic saturated hydrocarbons with the general formula CnH2n+2.[1] For alkanes with four or more carbon atoms, multiple structural arrangements, known as isomers, are possible. These isomers, while sharing the same molecular formula, exhibit distinct physical and thermochemical properties. Branched alkanes, in particular, play a significant role in various applications, from high-octane fuels to the fundamental building blocks in drug development. Understanding their thermochemical properties—namely the standard enthalpy of formation, standard molar entropy, and heat capacity—is crucial for predicting their stability, reactivity, and behavior in chemical processes. This guide provides a detailed examination of these properties, the experimental methods used to determine them, and the relationship between molecular structure and thermodynamic stability.

Core Thermochemical Properties and Structure-Property Relationships

The stability and energetic behavior of branched alkanes are characterized by several key thermochemical properties. These properties are intrinsically linked to the molecule's structure, with the degree of branching being a primary determinant.

Standard Enthalpy of Formation (ΔH f °)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[2] A more negative value indicates greater thermodynamic stability. For alkanes, a consistent trend is observed: for a given number of carbon atoms, branched isomers are generally more stable than their straight-chain counterparts.[3] This increased stability is reflected in their more negative standard enthalpies of formation. For example, the highly branched neopentane (B1206597) is the most stable of the pentane (B18724) isomers.[3][4][5] This phenomenon is attributed to a combination of factors, including electrostatic and correlation effects, which are more favorable in the more compact, branched structures.

Standard Molar Entropy (S°)

Standard molar entropy is the entropy content of one mole of a substance under standard state conditions (typically 298.15 K and 1 bar).[6] It is a measure of the randomness or disorder of a system. For alkanes, entropy is influenced by translational, rotational, and vibrational motions, as well as conformational flexibility.[7] More complex molecules generally have higher entropies due to a greater number of available vibrational and rotational states.[7] However, the relationship for isomers is nuanced. Linear alkanes, with their greater conformational freedom (more ways for the molecule to rotate and vibrate), often exhibit higher standard molar entropies than their more rigid, branched isomers.[8]

Heat Capacity (C p )

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. For alkanes, heat capacity generally increases with molecular size and complexity.[9] This is because larger molecules have more vibrational modes that can absorb thermal energy.

Data Presentation: Thermochemical Properties of Pentane and Hexane (B92381) Isomers

The following tables summarize the standard thermochemical properties for the isomers of pentane and hexane in the gas phase at 298.15 K. Data is sourced from the NIST Chemistry WebBook for consistency.[10][11][12][13]

Table 1: Thermochemical Properties of Pentane Isomers (C₅H₁₂) at 298.15 K

IsomerStructureΔH f ° (kJ/mol)S° (J/mol·K)C p (J/mol·K)
n-PentaneCH₃(CH₂)₃CH₃-146.7 ± 0.6349.5 ± 0.8120.3 ± 0.6
Isopentane (2-Methylbutane)(CH₃)₂CHCH₂CH₃-153.8 ± 0.7343.6 ± 0.8120.9 ± 0.6
Neopentane (2,2-Dimethylpropane)C(CH₃)₄-168.1 ± 0.8306.4 ± 0.8123.0 ± 0.6

Data sourced from the NIST Chemistry WebBook.[12]

Table 2: Thermochemical Properties of Hexane Isomers (C₆H₁₄) at 298.15 K

IsomerStructureΔH f ° (kJ/mol)S° (J/mol·K)C p (J/mol·K)
n-HexaneCH₃(CH₂)₄CH₃-167.2 ± 0.7388.4 ± 0.8143.1 ± 0.7
2-Methylpentane(CH₃)₂CH(CH₂)₂CH₃-173.3 ± 0.8379.7 ± 0.8143.2 ± 0.7
3-MethylpentaneCH₃CH₂CH(CH₃)CH₂CH₃-171.6 ± 0.9382.2 ± 0.8144.1 ± 0.7
2,2-Dimethylbutane(CH₃)₃CCH₂CH₃-185.9 ± 0.9358.1 ± 0.8141.2 ± 0.7
2,3-Dimethylbutane(CH₃)₂CHCH(CH₃)₂-178.6 ± 0.9369.2 ± 0.8142.9 ± 0.7

Data sourced from the NIST Chemistry WebBook.[13]

Experimental and Theoretical Protocols

The determination of thermochemical properties relies on a combination of precise experimental measurements and robust theoretical calculations.

Experimental Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by first measuring its standard enthalpy of combustion (ΔH c °) using a bomb calorimeter.[14][15] The enthalpy of formation is then calculated using Hess's Law.

Detailed Methodology for Bomb Calorimetry:

  • Sample Preparation: A precise mass (typically 0.7-1.0 g) of the liquid alkane is encapsulated in a sample holder or ampule.[16] A pellet press may be used for solid samples.[17] A known length of fuse wire (e.g., nickel-chromium or iron) is measured, weighed, and placed in contact with the sample.[1][17]

  • Bomb Assembly: The sample holder and fuse wire are secured inside a high-pressure stainless-steel vessel, known as the "bomb".[1] The bomb is then sealed.

  • Pressurization: The bomb is purged and then filled with an excess of pure oxygen gas, typically to a pressure of 25-30 atm, to ensure complete combustion.[17][18] The pressurized bomb is checked for leaks, often by submersion in water.[18]

  • Calorimeter Setup: The bomb is placed into a calorimeter bucket containing a precisely measured quantity of water (e.g., 2.000 liters).[17] The entire assembly is housed within an insulated jacket to create a nearly adiabatic system. A high-precision thermometer and a stirrer are submerged in the water.[1]

  • Temperature Equilibration: The stirrer is activated, and the system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals (e.g., every 30 seconds) for several minutes to establish a baseline.[18]

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.[19] The ignition button is held for a few seconds until the wire burns through.[19]

  • Post-Ignition Monitoring: The temperature of the water is recorded at regular intervals as it rises, peaks, and then slowly begins to cool.[17]

  • Data Analysis:

    • The total heat released (q_total) is absorbed by the water and the calorimeter hardware. This is calculated from the measured temperature change (ΔT) and the total heat capacity of the calorimeter system (C_calorimeter).

    • The heat capacity of the calorimeter is determined in a separate calibration experiment using a substance with a known heat of combustion, such as benzoic acid.[1][16]

    • Corrections are made for the heat released by the combustion of the fuse wire.[16]

    • The heat of combustion at constant volume (ΔU_comb) is calculated. This is then converted to the enthalpy of combustion at constant pressure (ΔH_comb) by accounting for the change in the number of moles of gas in the combustion reaction.[17]

  • Calculation of ΔH f °: Using the experimentally determined ΔH c ° and the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)), the standard enthalpy of formation of the alkane is calculated via Hess's Law.[20]

Theoretical Calculation of Entropy and Heat Capacity

Standard molar entropies and heat capacities are often calculated using the principles of statistical mechanics, which connect the microscopic properties of molecules to their macroscopic thermodynamic properties.[21][22]

Methodology Overview:

  • Partition Function: The foundation of these calculations is the molecular partition function (q), which describes how energy is distributed among the various accessible quantum states of a molecule (translational, rotational, vibrational, and electronic).

  • Spectroscopic Data: To calculate the partition function, molecular parameters are required. These are typically obtained from quantum mechanical calculations or experimental spectroscopic data (e.g., infrared and microwave spectroscopy). Key parameters include:

    • Molecular mass

    • Moments of inertia (for rotational states)

    • Vibrational frequencies (for vibrational states)

  • Calculation of Thermodynamic Properties: Once the partition function is determined, the standard molar entropy (S°) and heat capacity (C p °) can be calculated using established statistical thermodynamic equations.[21][22] For flexible molecules like alkanes, contributions from different stable conformers are often included through a Boltzmann-weighted average to improve accuracy.[21]

Visualizations

The following diagrams illustrate key relationships and workflows discussed in this guide.

G cluster_0 Alkane Isomers (CnH2n+2) cluster_1 Relative Thermodynamic Stability cluster_2 Standard Enthalpy of Formation (ΔH f °) A Linear Alkane (e.g., n-Hexane) B Singly Branched (e.g., 2-Methylpentane) D Least Stable A->D Increasing Branching C Highly Branched (e.g., 2,2-Dimethylbutane) E More Stable B->E F Most Stable C->F G Less Negative D->G Corresponds to H More Negative E->H Corresponds to I Most Negative F->I Corresponds to

Figure 1. Relationship between alkane branching and thermodynamic stability.

G cluster_prep 1. Preparation cluster_cal 2. Calorimetry cluster_calc 3. Calculation p1 Weigh Alkane Sample & Fuse Wire p2 Assemble Sample in Bomb p1->p2 p3 Seal & Pressurize Bomb with O₂ (30 atm) p2->p3 c1 Place Bomb in Water-filled Calorimeter Bucket p3->c1 Transfer to Calorimeter c2 Record Initial Temp (Baseline) c1->c2 c3 Ignite Sample c2->c3 c4 Record Temp Rise to Maximum c3->c4 d1 Calculate Total Heat Released (q_total = C_cal * ΔT) c4->d1 Use Data for Analysis d2 Correct for Fuse Combustion d1->d2 d3 Calculate ΔHc° (Enthalpy of Combustion) d2->d3 d4 Calculate ΔHf° via Hess's Law d3->d4

Figure 2. Experimental workflow for determining enthalpy of formation.

Conclusion

The thermochemical properties of branched alkanes are fundamental to understanding their stability and chemical behavior. A clear relationship exists where increased branching leads to greater thermodynamic stability, as evidenced by more negative standard enthalpies of formation. Conversely, increased branching tends to reduce conformational flexibility, resulting in lower standard molar entropies compared to linear isomers. These properties can be determined with high precision through experimental techniques like bomb calorimetry and complemented by theoretical calculations based on statistical mechanics. The data and methodologies presented in this guide are essential for professionals in chemical research and drug development, enabling accurate modeling and prediction of molecular energetics.

References

An In-depth Technical Guide on 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A thorough investigation of scientific literature and chemical databases reveals a significant lack of information regarding the specific discovery, historical context, and experimental protocols for 3-Ethyl-2,3-dimethylheptane. Furthermore, no biological activity or associated signaling pathways have been documented for this compound. This guide, therefore, focuses on presenting the available physicochemical data and a theoretical synthetic approach based on general organic chemistry principles.

Introduction

This compound is a saturated hydrocarbon belonging to the class of branched alkanes. Its chemical formula is C₁₁H₂₄. As a member of the alkane family, it is a nonpolar molecule, characterized by single carbon-carbon and carbon-hydrogen bonds. The information available on this specific isomer is limited primarily to its identification and basic physicochemical properties cataloged in chemical databases. This document serves to consolidate this information and provide a theoretical framework for its synthesis.

Physicochemical Properties

The quantitative data available for this compound is summarized in the table below. This information is primarily derived from computational models and entries in chemical databases.

PropertyValueSource
Molecular Formula C₁₁H₂₄PubChem[1]
Molecular Weight 156.31 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 61868-21-1PubChem[1]
Canonical SMILES CCCCC(C)(CC)C(C)CPubChem[1]
InChI Key KQUHXOYVQZYOOF-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 5.4PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]
Complexity 94.2PubChem[1]

Theoretical Synthesis

While no specific experimental protocol for the synthesis of this compound has been found in the surveyed literature, a plausible synthetic route can be conceptualized based on established methods for creating highly branched alkanes. One such general approach involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and hydrogenation.

Experimental Workflow: A Theoretical Approach

The following diagram illustrates a generalized, multi-step synthesis that could theoretically be employed to produce this compound. This workflow is based on common reactions in organic synthesis for the formation of C-C bonds and subsequent functional group transformations.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carbonyl Addition cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation A Alkyl Halide (e.g., 2-bromobutane) C Grignard Reagent (sec-butylmagnesium bromide) A->C Dry Ether B Magnesium Metal (Mg) B->C E Tertiary Alcohol Intermediate C->E Nucleophilic Attack D Ketone (e.g., 3-methyl-2-pentanone) D->E F Alkene Mixture E->F Acid Catalyst (e.g., H₂SO₄), Heat G This compound F->G H₂, Pd/C or PtO₂

A theoretical synthetic workflow for this compound.

Detailed Methodologies for the Theoretical Synthesis:

  • Step 1: Grignard Reagent Formation: An appropriate alkyl halide, such as 2-bromobutane, would be reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere to form the Grignard reagent, sec-butylmagnesium bromide.

  • Step 2: Carbonyl Addition: The freshly prepared Grignard reagent would then be added dropwise to a solution of a suitable ketone, for instance, 3-methyl-2-pentanone, also in an anhydrous ether solvent, typically at a reduced temperature (e.g., 0 °C). This nucleophilic addition to the carbonyl carbon, followed by an acidic workup (e.g., with aqueous NH₄Cl or dilute HCl), would yield the corresponding tertiary alcohol.

  • Step 3: Dehydration: The tertiary alcohol intermediate would then be subjected to acid-catalyzed dehydration. This could be achieved by heating the alcohol with a strong acid such as sulfuric acid or phosphoric acid, or by passing its vapors over a heated catalyst like alumina (B75360) (Al₂O₃). This elimination reaction would produce a mixture of alkene isomers.

  • Step 4: Hydrogenation: The final step would involve the catalytic hydrogenation of the alkene mixture. This is typically carried out by exposing a solution of the alkenes to hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). This reaction would reduce the carbon-carbon double bonds to single bonds, yielding the saturated alkane, this compound. Purification would likely be achieved through fractional distillation.

Conclusion

This compound remains a sparsely characterized compound within the vast landscape of organic chemistry. While its basic physicochemical properties can be computationally estimated and are available in public databases, a significant gap exists in the experimental validation of these properties, as well as in the documentation of its synthesis, history, and potential biological relevance. The theoretical synthetic pathway presented herein provides a logical and feasible approach for its laboratory preparation, which could enable further investigation into its properties and potential applications. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future research efforts would be necessary to elucidate its reactivity, spectral characteristics, and any potential biological effects.

References

Potential Research Applications of 3-Ethyl-2,3-dimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethyl-2,3-dimethylheptane is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1] While its primary industrial applications are as a fuel additive, solvent, and chemical intermediate, its unique physicochemical properties suggest a range of potential research applications, particularly in the fields of toxicology, pharmacology, and drug delivery.[2] This technical guide provides a comprehensive overview of the known properties of this compound, and explores its potential as a subject of scientific inquiry. This document outlines hypothetical research applications, detailed experimental protocols, and relevant quantitative data to facilitate further investigation by researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to exploring its research applications. The highly branched structure of this alkane influences its boiling point, melting point, and solubility, differentiating it from its linear isomer, n-undecane.[3]

PropertyValueReference
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1]
CAS Number 61868-21-1[1]
IUPAC Name This compound[1]
Boiling Point Predicted to be lower than n-undecane (196 °C) due to branching[3]
Melting Point Predicted to be higher than some less branched isomers due to potentially more efficient crystal packing[3]
Density Predicted to be less than water[4]
Solubility Insoluble in water; Soluble in non-polar organic solvents[4]
LogP (Octanol-Water Partition Coefficient) High (indicative of lipophilicity)

Potential Research Applications

The lipophilic nature and branched structure of this compound suggest several avenues for research, particularly in the life sciences.

Toxicology and Metabolism

The metabolism of branched-chain alkanes is a critical area of study in toxicology. While generally considered to have low systemic toxicity, their metabolism can lead to the formation of more polar compounds, such as alcohols and ketones, which can have different biological activities.[5] Research into the metabolic fate of this compound could elucidate the specific enzymatic pathways involved (e.g., cytochrome P450 monooxygenases) and identify any potentially toxic metabolites.

Drug Delivery and Formulation

The high lipophilicity of this compound makes it a candidate for use as an excipient in drug formulations for poorly water-soluble drugs.[6] Its low reactivity and potential for creating stable emulsions or microemulsions could be explored for the delivery of hydrophobic therapeutic agents. Research in this area could focus on its use as a component of self-emulsifying drug delivery systems (SEDDS) or as a non-polar solvent in topical formulations.

Chemical Biology and Probe Development

As a structurally defined, non-polar molecule, this compound could serve as a negative control or a reference compound in studies investigating the biological effects of more complex lipids or hydrophobic molecules. Furthermore, with appropriate functionalization, it could be developed into a molecular probe to study protein-lipid interactions or the dynamics of hydrophobic pockets in enzymes.

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to investigate the potential research applications of this compound.

In Vitro Metabolism Assay

Objective: To determine the metabolic stability and identify the primary metabolites of this compound in a liver microsomal model.

Materials:

  • This compound

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., a structurally similar, stable isotope-labeled alkane)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 10 mM.

  • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 1 µM.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites.

Formulation of a Model Hydrophobic Drug

Objective: To evaluate the potential of this compound as a co-solvent in a topical formulation for a model hydrophobic drug (e.g., curcumin).

Materials:

Procedure:

  • Prepare a series of formulations containing varying ratios of this compound, ethanol, propylene glycol, and a fixed concentration of curcumin.

  • Characterize the physical properties of the formulations, including clarity, viscosity, and drug solubility.

  • Conduct an in vitro skin permeation study using a Franz diffusion cell.

  • Mount a section of excised animal or human skin on the Franz diffusion cell.

  • Apply a known amount of the formulation to the donor compartment.

  • The receptor compartment will contain PBS with a small amount of surfactant to maintain sink conditions.

  • At predetermined time intervals, collect samples from the receptor compartment and analyze the concentration of curcumin using a validated analytical method (e.g., HPLC).

  • Calculate the flux and permeability coefficient to assess the effect of this compound on drug permeation.

Data Presentation

Predicted Spectroscopic Data

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

  • Signals are expected in the range of 10-40 ppm. The quaternary carbon (C3) would likely appear further downfield compared to the other carbons. The methyl groups will show distinct signals based on their chemical environment.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • Complex multiplets are expected in the range of 0.8-1.5 ppm, corresponding to the overlapping signals of the methyl and methylene (B1212753) protons.

Predicted Mass Spectrum (Electron Ionization):

  • The molecular ion peak (m/z 156) is expected to be of low abundance or absent.[7][8]

  • Fragmentation will be dominated by cleavage at the branching points to form stable carbocations.[9][10]

  • Key fragments would likely arise from the loss of ethyl (M-29) and larger alkyl radicals.

Predicted FTIR Spectrum (Neat):

  • Strong C-H stretching vibrations are expected in the 2850-2960 cm⁻¹ region.[11]

  • C-H bending vibrations for methyl and methylene groups will appear around 1465 cm⁻¹ and 1375 cm⁻¹.[11]

Visualizations

Synthesis Workflow

A common method for the synthesis of highly branched alkanes is through the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation.

Synthesis_Workflow ketone Heptan-3-one alcohol 3-Ethyl-2,3-dimethylheptan-3-ol ketone->alcohol Grignard Reaction grignard Isopropylmagnesium bromide grignard->alcohol alkene 3-Ethyl-2,3-dimethylhept-2-ene alcohol->alkene Dehydration (Acid-catalyzed) alkane This compound alkene->alkane Hydrogenation (e.g., H₂/Pd)

Caption: Synthesis of this compound.

Hypothetical Metabolic Pathway

The metabolism of this compound is likely initiated by cytochrome P450-mediated hydroxylation at a sterically accessible carbon atom.

Metabolic_Pathway parent This compound hydroxylated Hydroxylated Metabolite parent->hydroxylated CYP450 Hydroxylation oxidized Ketone/Carboxylic Acid Metabolite hydroxylated->oxidized Alcohol/Aldehyde Dehydrogenase conjugate Glucuronide/Sulfate Conjugate oxidized->conjugate Phase II Conjugation

Caption: Hypothetical metabolic pathway of this compound.

Logic Diagram for Drug Delivery Application

This diagram illustrates the logical steps for evaluating this compound as a component in a drug delivery system.

Drug_Delivery_Logic start Identify Hydrophobic Drug Candidate formulation Formulate with this compound start->formulation characterization Physicochemical Characterization (Solubility, Stability) formulation->characterization invitro In Vitro Permeation Studies characterization->invitro invivo In Vivo Pharmacokinetic Studies invitro->invivo evaluation Evaluate Efficacy and Toxicity invivo->evaluation

Caption: Logical workflow for drug delivery research.

Conclusion

While this compound has established industrial uses, its potential in life science research remains largely untapped. Its distinct physicochemical properties as a highly branched, lipophilic alkane present opportunities for investigation in toxicology, drug formulation, and as a tool compound in chemical biology. The experimental frameworks and predictive data provided in this guide are intended to serve as a foundation for researchers to explore these promising avenues and unlock the full scientific potential of this molecule. Further empirical studies are warranted to validate these hypotheses and to fully characterize the biological interactions of this compound.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety and handling data for 3-Ethyl-2,3-dimethylheptane (CAS No. 61868-21-1) is readily available in public databases. This guide is based on data from structurally similar branched-chain alkanes (C11-C15 isoalkanes) and general principles for handling flammable liquid hydrocarbons. The information provided should be used as a preliminary guideline and supplemented by a thorough risk assessment by qualified personnel before any handling of this substance.

Introduction

This compound is a branched-chain alkane with the molecular formula C11H24. As with many volatile hydrocarbons, it is anticipated to be a flammable liquid and may pose an aspiration hazard. This technical guide provides a comprehensive overview of the inferred safety precautions, handling procedures, and emergency responses necessary for the safe use of this compound in a research and development setting.

Inferred Hazard Profile

The hazard profile of this compound is extrapolated from data on similar C11-C15 isoalkanes. The primary concerns are its flammability and potential health effects upon exposure.

Physical and Chemical Hazards

Branched-chain alkanes in this carbon range are typically flammable liquids. Vapors may be heavier than air and can travel to a source of ignition and flash back.[1]

Table 1: Inferred Physical and Chemical Hazard Data

PropertyInferred Value/ClassificationNotes
Physical State LiquidAt standard temperature and pressure.
Flammability Flammable Liquid (Inferred Category 3)Assumed based on similar C11-C12 isoalkanes.[2]
Vapor Pressure Data not availableExpected to be volatile.
Explosive Limits Data not availableVapors may form explosive mixtures with air.[2]
Static Electricity Can accumulate static chargePouring can generate static electricity.[1]
Health Hazards

The primary health risks associated with similar branched alkanes include aspiration toxicity and potential irritation upon prolonged contact.

Table 2: Inferred Toxicological Data and Health Hazards

HazardClassification/SymptomsNotes
Acute Oral Toxicity LowBased on data for C9-C14 aliphatic hydrocarbons.[3]
Acute Dermal Toxicity LowBased on data for C9-C14 aliphatic hydrocarbons.[3]
Acute Inhalation Toxicity LowVapors may cause dizziness or drowsiness.[4]
Skin Corrosion/Irritation Not classified as an irritantRepeated or prolonged exposure may cause skin dryness or cracking.[2]
Serious Eye Damage/Irritation Not classified as an irritantDirect contact may cause temporary irritation.
Aspiration Hazard May be fatal if swallowed and enters airwaysA significant risk for low-viscosity hydrocarbons.[5][6]
Carcinogenicity Not classified as a carcinogenBased on data for similar isoalkanes.[6]
Mutagenicity Not classified as a mutagenBased on data for similar isoalkanes.[6]
Reproductive Toxicity Not classified for reproductive toxicityBased on data for similar isoalkanes.[6]

Safe Handling and Storage

Strict adherence to safety protocols is essential when working with flammable liquids like this compound.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[7] The ventilation system should be capable of providing at least six complete air changes per hour.[7]

  • Ignition Source Control: Keep away from open flames, sparks, hot surfaces, and other potential ignition sources.[8] Use of spark-proof tools and intrinsically safe electrical equipment is recommended.[1] Smoking is strictly prohibited in areas where this chemical is handled or stored.[9]

  • Grounding and Bonding: Metal containers used for transferring the liquid should be properly bonded and grounded to prevent the buildup of static electricity.[1][9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical line of defense against chemical exposure.

Table 3: Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. A face shield may be required for operations with a high risk of splashing.[3]
Hand Protection Chemical-resistant glovesNitrile or Viton® gloves are generally recommended for incidental contact with aliphatic hydrocarbons.[10] Always inspect gloves for signs of degradation before use.
Body Protection Flame-retardant laboratory coatA lab coat made of a non-flammable material such as Nomex® or treated cotton is essential. Standard polyester (B1180765) lab coats are not suitable.[11]
Respiratory Protection Air-purifying respirator with organic vapor cartridgesGenerally not required for small-scale use in a properly functioning chemical fume hood.[3] A risk assessment should be performed for large-scale operations or in poorly ventilated areas.[8]
Footwear Closed-toe shoesShoes should be made of a non-porous material to protect against spills.[12]
Storage
  • Store in a tightly closed, properly labeled container.[13]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[9]

  • Store in a flammable liquids storage cabinet.[14]

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[8]
Ingestion Do NOT induce vomiting due to the aspiration hazard.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]
Spill and Leak Procedures
  • Small Spills: For a small spill, absorb the material with a non-combustible absorbent such as sand or earth.[8] Place the contaminated material in a sealed, properly labeled container for disposal.

  • Large Spills: Evacuate the area and prevent entry of unnecessary personnel. Remove all ignition sources.[9] Contain the spill if it can be done safely.[9] Contact emergency services for assistance with cleanup.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8]

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the flammable liquid.[9]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition.[1] Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols: Flammability Assessment

While specific experimental data for this compound is not available, the flammability of a liquid hydrocarbon can be determined using standardized methods.

Flash Point Determination

The flash point is the lowest temperature at which a liquid gives off enough vapor to form an ignitable mixture with air.[16][17]

Methodology (Example using ASTM D93 - Pensky-Martens Closed Cup Tester): [17][18]

  • Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup, a lid with a shutter mechanism, a stirring device, and a heat source.

  • Procedure: a. A sample of the liquid is placed in the test cup. b. The lid is secured, and the sample is heated at a slow, constant rate while being stirred. c. At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid through the shutter opening. d. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash.

  • Data Recording: The temperature at which the flash occurs is recorded as the flash point.

Visualized Workflows

Safe Handling Workflow

The following diagram outlines the logical steps for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Well-Ventilated Work Area GatherPPE->PrepWorkArea FirstAid First Aid GatherPPE->FirstAid In case of exposure Dispense Dispense Chemical in Fume Hood PrepWorkArea->Dispense Grounding Ensure Grounding and Bonding Dispense->Grounding Spill Spill Response Dispense->Spill If spill occurs Experiment Perform Experiment Grounding->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Fire Fire Response Experiment->Fire If fire occurs WasteDisposal Dispose of Waste Properly Decontaminate->WasteDisposal RemovePPE Remove and Store PPE WasteDisposal->RemovePPE

Caption: A logical workflow for the safe handling of this compound.

Conclusion

References

Commercial Availability and Technical Guide for 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a plausible synthetic route for 3-Ethyl-2,3-dimethylheptane (CAS No. 61868-21-1). This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are interested in utilizing this branched alkane.

Commercial Availability

This compound is available from various chemical suppliers. While it is not a common stock item for all major distributors, it can be procured from companies specializing in fine chemicals and custom synthesis. The availability may vary, and it is advisable to inquire with the suppliers for current stock, purity, and pricing information.

Table 1: Commercial Supplier Information for this compound

SupplierCatalog NumberPurityAvailable Quantities
SmoleculeS15131287Not specifiedInquire
JHECHEM CO LTDNot specifiedNot specifiedInquire
ChemSrcNot specifiedNot specifiedInquire

Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, application, and the design of experimental procedures.[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 61868-21-1PubChem[1]
Molecular Formula C₁₁H₂₄PubChem[1]
Molecular Weight 156.31 g/mol PubChem[1]
Appearance Colorless liquid (predicted)-
Boiling Point ~180.1 °C (for the isomer 3-ethyl-2,5-dimethylheptane)Ferris S.W. Handbook of Hydrocarbons[2]
LogP 4.24890ChemSrc[3]
SMILES CCCCC(C)(CC)C(C)CPubChem[1]
InChIKey KQUHXOYVQZYOOF-UHFFFAOYSA-NPubChem[1]

Synthesis of this compound

Proposed Synthetic Pathway

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Workup and Reduction 2-bromobutane (B33332) 2-bromobutane sec-butylmagnesium_bromide sec-butylmagnesium bromide (Grignard Reagent) 2-bromobutane->sec-butylmagnesium_bromide + Mg Mg_turnings Mg turnings Mg_turnings->sec-butylmagnesium_bromide Dry_ether Dry Ether Dry_ether->sec-butylmagnesium_bromide Alkoxide_intermediate Alkoxide Intermediate sec-butylmagnesium_bromide->Alkoxide_intermediate + 3-methyl-3-hexanone 3-methyl-3-hexanone 3-methyl-3-hexanone 3-methyl-3-hexanone->Alkoxide_intermediate Tertiary_alcohol 3-Ethyl-2,3-dimethylheptan-4-ol Alkoxide_intermediate->Tertiary_alcohol + H₂O Aqueous_workup Aqueous Workup (e.g., NH4Cl) Aqueous_workup->Tertiary_alcohol Final_Product This compound Tertiary_alcohol->Final_Product Reduction Reduction Reduction (e.g., HI/P or H2/Pd-C) Reduction->Final_Product

Proposed synthesis of this compound via Grignard reaction.
Detailed Experimental Protocol (Theoretical)

Materials:

  • 2-Bromobutane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 3-Methyl-3-hexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Hydriodic acid (HI)

  • Red phosphorus

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Step 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)

  • Set up a flame-dried three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen/argon inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small amount of the 2-bromobutane solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

  • Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 3-Methyl-3-hexanone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 3-methyl-3-hexanone (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

  • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Workup and Reduction to the Alkane

  • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol, 3-ethyl-2,3-dimethylheptan-4-ol.

  • To a round-bottom flask containing the crude alcohol, add a mixture of hydriodic acid and red phosphorus.

  • Heat the mixture under reflux for several hours to reduce the tertiary alcohol to the corresponding alkane.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with a solution of sodium thiosulfate (B1220275) to remove any remaining iodine, then with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Safety and Handling

Branched alkanes like this compound are generally flammable and should be handled with care.[4]

  • Flammability: Alkanes are flammable and can form explosive mixtures with air.[4] Handle away from open flames, sparks, and other ignition sources.

  • Health Hazards: Inhalation of high concentrations of alkane vapors may cause dizziness and nausea.[4] Prolonged skin contact may cause irritation.[4] It is recommended to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Environmental Impact: Avoid release into the environment as alkanes are not readily biodegradable.[4] Dispose of waste according to local regulations.[4]

Potential Applications

Due to its branched structure, this compound may have applications in several fields:

  • Fuel Additive: Branched alkanes often have high octane (B31449) ratings, making them suitable as components in gasoline to improve combustion efficiency.[5]

  • Solvent: Its non-polar nature makes it a potential solvent for organic reactions and extractions.[5]

  • Chemical Intermediate: It can be used as a starting material or intermediate in the synthesis of other chemical compounds.[5]

Logical Workflow for Acquiring and Utilizing this compound

G Start Start Define_Research_Need Define Research Need for This compound Start->Define_Research_Need Check_Commercial_Availability Check Commercial Availability Define_Research_Need->Check_Commercial_Availability Supplier_Found Supplier Found? Check_Commercial_Availability->Supplier_Found Purchase_Compound Purchase Compound Supplier_Found->Purchase_Compound Yes Consider_Synthesis Consider In-house Synthesis Supplier_Found->Consider_Synthesis No Perform_QC_Check Perform Quality Control (e.g., NMR, GC-MS) Purchase_Compound->Perform_QC_Check Proceed_with_Experiment Proceed with Experiment Perform_QC_Check->Proceed_with_Experiment End End Proceed_with_Experiment->End Develop_Synthetic_Protocol Develop/Adapt Synthetic Protocol Consider_Synthesis->Develop_Synthetic_Protocol Synthesize_and_Purify Synthesize and Purify Compound Develop_Synthetic_Protocol->Synthesize_and_Purify Synthesize_and_Purify->Perform_QC_Check

Decision workflow for acquiring and using this compound.

References

Methodological & Application

Application Note: Analysis of 3-Ethyl-2,3-dimethylheptane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2,3-dimethylheptane is a branched-chain alkane that may be of interest in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker or impurity in chemical synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. This document provides a detailed protocol for the analysis of this compound using GC-MS.

Data Presentation

Quantitative analysis of this compound can be performed by creating a calibration curve using standards of known concentrations. The data below is representative of a typical calibration for the quantification of a branched alkane.

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,987
25380,543
50759,881
1001,522,345

Experimental Protocols

The following protocol outlines the sample preparation and GC-MS analysis for this compound.

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The choice of method will depend on the sample matrix.

  • Liquid Samples (e.g., organic solvents, fuel mixtures):

    • Dilute the sample in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) to an estimated concentration within the calibration range (e.g., 1-100 µg/mL).[1]

    • If the sample contains non-volatile components, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the volatile fraction.[2]

    • Ensure the final sample is free of particles by filtering through a 0.22 µm syringe filter or by centrifugation.

    • Transfer the final extract to a 2 mL glass autosampler vial.[1]

  • Solid Samples (e.g., polymers, soils):

    • For the analysis of volatile compounds from a solid matrix, headspace analysis is often employed.[2][3]

    • Place a known amount of the solid sample into a sealed headspace vial.

    • Heat the vial at a constant temperature to allow the volatile compounds, including this compound, to partition into the headspace.

    • The headspace gas is then sampled and injected into the GC-MS system.

  • Air/Gas Samples:

    • Volatile organic compounds from air can be collected using sorbent tubes.

    • The trapped analytes are then thermally desorbed directly into the GC-MS injector.

2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of branched alkanes. Optimization may be required for specific instruments and applications.

  • Gas Chromatograph (GC) Parameters:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers based on their boiling points.

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 40-300

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

3. Data Analysis

  • Identification: The identification of this compound is based on its retention time and a comparison of its mass spectrum with a reference library such as the NIST Mass Spectral Library. The mass spectrum of branched alkanes is characterized by a series of fragment ions corresponding to the loss of alkyl groups.

  • Quantification: For quantitative analysis, an internal standard method is recommended to improve accuracy and precision. A deuterated alkane or a branched alkane with a different retention time can be used as an internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Initial Sample (Liquid, Solid, or Gas) Prep Dilution / Extraction / Headspace Sample->Prep Matrix Dependent Vial Transfer to Autosampler Vial Prep->Vial Injection Injection Vial->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Peak Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for NMR Spectroscopy of 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR spectroscopic analysis of 3-Ethyl-2,3-dimethylheptane. Due to the absence of readily available experimental spectra for this specific compound, this guide utilizes predicted NMR data to illustrate the expected spectral features and guide analytical method development. The protocols outlined are based on standard laboratory practices for similar aliphatic compounds.

Predicted NMR Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using established computational algorithms and serve as a reliable guide for spectral assignment.

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are given in Hertz (Hz).

Predicted ¹H NMR Data
Atom Number(s)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.88t3H7.4CH₃
41.25m2HCH₂
51.25m2HCH₂
61.25m2HCH₂
70.88t3H7.4CH₃
80.81d3H6.8CH₃
91.70m1HCH
100.81s3HCH₃
111.40q2H7.4CH₂
120.81t3H7.4CH₃
Predicted ¹³C NMR Data
Atom NumberChemical Shift (δ, ppm)DEPT-135DEPT-90Assignment
114.2+CH₃
423.0-CH₂
530.0-CH₂
629.0-CH₂
714.2+CH₃
815.0+CH₃
940.0++CH
1025.0+CH₃
1130.0-CH₂
128.0+CH₃
342.0C (quaternary)
240.0C (quaternary)

Experimental Protocols

The following are detailed methodologies for acquiring high-quality 1D and 2D NMR spectra of this compound.

Sample Preparation

A well-prepared NMR sample is crucial for obtaining high-resolution spectra.[1][2][3][4]

  • Solvent Selection: For non-polar analytes like this compound, deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent.[5] Other deuterated organic solvents such as deuterated benzene (B151609) (C₆D₆) or deuterated acetone (B3395972) ((CD₃)₂CO) can also be used depending on solubility and the desired chemical shift dispersion.[5][6]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3][4] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (50-100 mg) is recommended to reduce acquisition time.[3]

  • Procedure:

    • Weigh the desired amount of this compound directly into a clean, dry vial.

    • Add the appropriate volume (typically 0.6-0.7 mL) of deuterated solvent.

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

    • Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol
  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For non-spinning samples, which are required for 2D experiments, shimming of the x and y gradients is also important.[7]

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width (SW): Approximately 10-12 ppm, centered around 5-6 ppm.

    • Acquisition Time (AT): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16 scans, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling.

    • Spectral Width (SW): Approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time (AT): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 128-1024 scans, depending on the sample concentration.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To aid in the assignment of carbon multiplicities, it is recommended to acquire DEPT-90 and DEPT-135 spectra.

2D NMR Spectroscopy Protocols

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended. For all 2D experiments, the sample should not be spinning.[7][8]

The COSY experiment identifies proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds.[7][9]

  • Acquisition: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.[10]

  • Parameters:

    • Set the spectral width in both dimensions to be the same as the ¹H spectrum.

    • The number of increments in the indirect dimension (t₁) is typically 256-512.

    • The number of scans per increment is usually 2-8.

  • Processing: Apply a Fourier transform in both dimensions and symmetrize the spectrum if necessary.

The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).[8][11][12]

  • Acquisition: Use a standard gradient-enhanced HSQC pulse sequence.

  • Parameters:

    • Set the spectral width in the direct dimension (F2, ¹H) to be the same as the ¹H spectrum.

    • Set the spectral width in the indirect dimension (F1, ¹³C) to encompass all carbon signals.

    • The number of increments in t₁ is typically 128-256.

    • The number of scans per increment is usually 4-16.

  • Processing: Apply a Fourier transform in both dimensions.

The HMBC experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is crucial for identifying connectivity across quaternary carbons.[8][13][14]

  • Acquisition: Use a standard gradient-enhanced HMBC pulse sequence.

  • Parameters:

    • Spectral widths in both dimensions are similar to the HSQC experiment.

    • The number of increments in t₁ is typically 256-512.

    • The number of scans per increment is usually 8-32.

  • Processing: Apply a Fourier transform in both dimensions.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the atom numbering used for the NMR assignments.

Caption: Structure of this compound with atom numbering.

Experimental Workflow for NMR Analysis

This diagram outlines the logical flow of experiments for the complete structural elucidation of this compound using NMR spectroscopy.

G cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis prep Prepare Sample (in CDCl3) H1 ¹H NMR prep->H1 C13 ¹³C NMR H1->C13 DEPT DEPT-90 & DEPT-135 C13->DEPT COSY COSY (¹H-¹H Correlations) DEPT->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC assign Assign Signals HMBC->assign structure Confirm Structure assign->structure

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of 3-Ethyl-2,3-dimethylheptane. The data presented herein, including predicted chemical shifts, multiplicities, and coupling constants, serve as a reference for the identification and characterization of this branched alkane. Furthermore, standardized experimental protocols for data acquisition are outlined to ensure reproducibility and accuracy.

Predicted Spectral Data

The chemical structure of this compound is presented below:

Due to the chiral centers at C2 and C3, the molecule is chiral. The complexity of the spectrum may be influenced by the diastereotopic nature of some protons and carbons. The following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are based on established chemical shift ranges for alkanes and analysis of similar structures.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
CH₃ (C1)~ 0.85 - 0.95Doublet~ 6.5 - 7.03H
CH (C2)~ 1.50 - 1.70Multiplet-1H
CH₃ (C2-methyl)~ 0.80 - 0.90Doublet~ 6.5 - 7.03H
CH₃ (C3-methyl)~ 0.80 - 0.90Singlet-3H
CH₂ (C3-ethyl)~ 1.20 - 1.40Multiplet-2H
CH₃ (C3-ethyl)~ 0.85 - 0.95Triplet~ 7.0 - 7.53H
CH₂ (C4)~ 1.10 - 1.30Multiplet-2H
CH₂ (C5)~ 1.20 - 1.35Multiplet-2H
CH₂ (C6)~ 1.20 - 1.35Multiplet-2H
CH₃ (C7)~ 0.85 - 0.95Triplet~ 7.0 - 7.53H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1~ 14 - 16
C2~ 35 - 40
C2-methyl~ 15 - 20
C3~ 40 - 45
C3-methyl~ 20 - 25
C3-ethyl (CH₂)~ 25 - 30
C3-ethyl (CH₃)~ 8 - 12
C4~ 30 - 35
C5~ 22 - 27
C6~ 28 - 33
C7~ 14 - 15

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra.

1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for nonpolar compounds like this compound.[3] Other deuterated solvents such as deuterated benzene (B151609) (C₆D₆) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) may also be used depending on the experimental requirements.[2][3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is recommended for better signal dispersion, which is particularly useful for complex aliphatic compounds.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of 10-12 ppm is typically sufficient for aliphatic compounds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of 0-220 ppm is standard.

3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C NMR spectra.

  • Analysis of Multiplicities and Coupling Constants: Analyze the splitting patterns in the ¹H NMR spectrum to deduce proton-proton coupling information.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Referencing (TMS) phase->reference integrate Integration (1H) reference->integrate peak_pick Peak Picking (1H & 13C) reference->peak_pick assign Structure Assignment integrate->assign multiplicity Multiplicity & J-coupling Analysis (1H) peak_pick->multiplicity peak_pick->assign multiplicity->assign Structure_Correlation cluster_structure This compound Structure cluster_1h 1H NMR Signals cluster_13c 13C NMR Signals struct      CH3 (a)      | CH3(b)-CH(c)-C(d)-CH2(e)-CH2(f)-CH2(g)-CH3(h)      |      CH2(i)-CH3(j) H_a ~0.8-0.9 (d) struct->H_a a H_b ~0.85-0.95 (d) struct->H_b b H_c ~1.5-1.7 (m) struct->H_c c H_d_Me ~0.8-0.9 (s) struct->H_d_Me d-Me H_i ~1.2-1.4 (m) struct->H_i i H_j ~0.85-0.95 (t) struct->H_j j H_e_g ~1.1-1.35 (m) struct->H_e_g e,f,g H_h ~0.85-0.95 (t) struct->H_h h C_a ~15-20 struct->C_a a C_b ~14-16 struct->C_b b C_c ~35-40 struct->C_c c C_d ~40-45 struct->C_d d C_d_Me ~20-25 struct->C_d_Me d-Me C_i ~25-30 struct->C_i i C_j ~8-12 struct->C_j j C_e ~30-35 struct->C_e e C_f ~22-27 struct->C_f f C_g ~28-33 struct->C_g g C_h ~14-15 struct->C_h h

References

Application Note: Gas Chromatographic Analysis of 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the determination of the retention time of 3-Ethyl-2,3-dimethylheptane using gas chromatography (GC). Due to the complexity of separating branched-chain alkane isomers, this application note emphasizes the use of Kovats retention indices for reliable peak identification. A predicted Kovats retention index for this compound on a non-polar stationary phase is provided, along with a comprehensive experimental protocol for its analysis. This guide is intended to assist researchers in the identification and analysis of complex hydrocarbon mixtures.

Introduction

This compound is a saturated branched-chain alkane. The analysis of such compounds is crucial in various fields, including petroleum analysis, environmental monitoring, and as impurities or metabolites in drug development. Gas chromatography is the primary analytical technique for separating and identifying volatile and semi-volatile hydrocarbons. However, the large number of structurally similar isomers can make definitive identification based solely on retention time challenging. The use of Kovats retention indices, which normalize retention times to those of n-alkanes, provides a more robust method for compound identification across different instruments and laboratories.

Predicted Retention Data

Direct experimental retention data for this compound is not widely available in the literature. Therefore, a predicted Kovats retention index has been determined based on quantitative structure-retention relationship (QSRR) models and the analysis of retention data for structurally similar C11 alkanes. This predicted value serves as a reliable estimate for method development and preliminary identification.

CompoundMolecular FormulaCAS NumberStationary PhasePredicted Kovats Retention Index (I)
This compoundC11H2461868-21-1Non-polar (e.g., DB-1, HP-5)~ 1055 - 1075
n-Decane (Reference)C10H22124-18-5Non-polar1000
n-Undecane (Reference)C11H241120-21-4Non-polar1100
n-Dodecane (Reference)C12H26112-40-3Non-polar1200

Experimental Protocol

This protocol outlines a general method for the gas chromatographic analysis of this compound. Optimization may be required for specific sample matrices or instrumentation.

Sample Preparation
  • Standard Solution: Prepare a 100 µg/mL solution of a C8-C20 n-alkane mixture in hexane (B92381). This will be used to determine the retention times for the Kovats index calculation.

  • Sample Solution: If analyzing a pure substance, dissolve a small amount of this compound in hexane to a concentration of approximately 100 µg/mL. For complex mixtures, dilute the sample in hexane to an appropriate concentration.

Instrumentation and Conditions
  • Gas Chromatograph (GC): A GC system equipped with a Flame Ionization Detector (FID) is recommended for hydrocarbon analysis.

  • Column: A non-polar capillary column is ideal for separating alkane isomers. A common choice is a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5ms).

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector:

    • Mode: Split (split ratio of 50:1 is a good starting point).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 5 minutes.

    • Ramp Rate: 5 °C/min to 250 °C.

    • Final Temperature: 250 °C, hold for 10 minutes.

  • Detector (FID):

    • Temperature: 300 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen or Helium): 25 mL/min.

Data Analysis and Kovats Index Calculation
  • Inject the n-alkane standard mixture and record the retention times (tR) for each n-alkane.

  • Inject the sample containing this compound and record the retention time of the peak of interest.

  • Calculate the Kovats retention index (I) for the unknown peak using the following formula for a temperature-programmed run:

    I = 100n + 100 * [(tR(x) - tR(n)) / (tR(n+1) - tR(n))]

    Where:

    • I is the Kovats retention index.

    • n is the carbon number of the n-alkane eluting directly before the peak of interest.

    • tR(x) is the retention time of the peak of interest (this compound).

    • tR(n) is the retention time of the n-alkane with carbon number n.

    • tR(n+1) is the retention time of the n-alkane with carbon number n+1.

  • Compare the calculated Kovats index to the predicted value in the table above and to literature or database values for confirmation.

Experimental Workflow

GC_Analysis_Workflow Gas Chromatography Analysis Workflow for this compound cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis cluster_result Result Standard_Prep Prepare n-Alkane Standard Inject_Standard Inject n-Alkane Standard Standard_Prep->Inject_Standard Sample_Prep Prepare Sample Solution Inject_Sample Inject Sample Sample_Prep->Inject_Sample GC_Setup Instrument Setup (Column, Temp Program, etc.) GC_Setup->Inject_Standard GC_Setup->Inject_Sample Record_tR_Standard Record n-Alkane Retention Times Inject_Standard->Record_tR_Standard Record_tR_Sample Record Sample Retention Time Inject_Sample->Record_tR_Sample Calculate_RI Calculate Kovats Retention Index Record_tR_Standard->Calculate_RI Record_tR_Sample->Calculate_RI Identify_Peak Identify Peak Calculate_RI->Identify_Peak Final_Report Final Report Identify_Peak->Final_Report

Caption: Workflow for the GC analysis and identification of this compound.

Signaling Pathways and Logical Relationships

In the context of this application, there are no biological signaling pathways. The logical relationship is a sequential experimental workflow, as depicted in the diagram above. The process flows from sample preparation to GC analysis, then to data processing and finally to the identification of the target compound. Each step is dependent on the successful completion of the previous one to ensure accurate and reproducible results. The core logical relationship in the identification process is the comparison of the experimentally determined Kovats retention index with predicted or library values.

3-Ethyl-2,3-dimethylheptane: An Exploratory Overview as a Non-Polar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an overview of 3-Ethyl-2,3-dimethylheptane, a branched alkane, and explores its potential as a non-polar solvent in the field of organic synthesis. It is important to note that while the physical and chemical properties of this compound are documented, specific applications and detailed protocols for its use as a solvent in synthetic organic chemistry are not extensively reported in publicly available literature. The information presented herein is based on the general characteristics of branched alkanes and serves as a foundational guide for researchers interested in exploring its utility.

Introduction to this compound as a Non-Polar Solvent

This compound belongs to the class of saturated hydrocarbons known as alkanes.[1] Its highly branched structure and lack of polar functional groups classify it as a non-polar solvent. Non-polar solvents are essential in organic synthesis for dissolving non-polar and weakly polar reactants, intermediates, and products. They are particularly useful in reactions involving organometallic reagents, radical reactions, and for the purification of non-polar compounds through crystallization or chromatography.

Branched alkanes, in general, are valued for their chemical inertness, low freezing points, and specific boiling points which can be advantageous for temperature control in chemical reactions.[2] Compared to their straight-chain isomers, branched alkanes often exhibit lower boiling points and viscosities.[3][4] The isomeric compound, 4-Ethyl-2,3-dimethylheptane, has been noted for its use as a solvent in various industrial applications, suggesting that this compound could have similar utility.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its handling, storage, and application in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1]
CAS Number 61868-21-1[1]
Appearance Not specified; likely a colorless liquid.
Boiling Point Not specified in available literature.
Density Not specified in available literature.
Solubility in Water Expected to be very low.[4]
Solubility in Organic Solvents Expected to be soluble in other non-polar solvents.[4]

Potential Applications in Organic Synthesis

While specific examples are not documented, based on the properties of similar branched alkanes, this compound could potentially be employed in the following areas of organic synthesis:

  • Reaction Solvent: For reactions involving non-polar substrates and reagents, such as certain types of substitution, elimination, or addition reactions. Its inert nature would prevent it from participating in the reaction.

  • Extraction Solvent: For the separation of non-polar organic compounds from aqueous mixtures.

  • Crystallization Solvent: For the purification of non-polar solid compounds.

  • Chromatography: As a component of the mobile phase in normal-phase column chromatography.

Generalized Experimental Protocol for a Hypothetical Reaction

The following is a generalized protocol for a hypothetical substitution reaction using a generic non-polar solvent like this compound. This protocol is illustrative and not based on a specific documented reaction using this solvent.

Reaction: General Nucleophilic Substitution (SN2)

Reactants:

  • Substrate (e.g., an alkyl halide)

  • Nucleophile

Solvent: this compound

Protocol:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: The substrate is dissolved in an appropriate volume of this compound. The nucleophile is then added to the stirred solution.

  • Reaction: The reaction mixture is heated to the desired temperature (if necessary) and monitored for completion using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is then washed with water or an appropriate aqueous solution to remove any inorganic byproducts. The organic layer is separated.

  • Isolation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure (rotary evaporation).

  • Purification: The crude product is then purified, for example, by column chromatography or recrystallization, using a suitable solvent system.

Visualizing a General Experimental Workflow

The following diagram illustrates a general workflow for an organic synthesis experiment utilizing a non-polar solvent.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_flask Flame-dry flask & setup under inert gas add_solvent Add this compound prep_flask->add_solvent add_reactants Add substrate & nucleophile add_solvent->add_reactants run_reaction Heat and stir for required time add_reactants->run_reaction monitor Monitor reaction (TLC/GC) run_reaction->monitor workup Aqueous wash & layer separation monitor->workup dry Dry organic layer workup->dry evaporate Remove solvent dry->evaporate purify Column chromatography or Recrystallization evaporate->purify product Isolated Pure Product purify->product

Caption: A generalized workflow for an organic synthesis reaction.

Conclusion

This compound possesses the structural characteristics of a non-polar solvent, making it a potential candidate for various applications in organic synthesis. However, the lack of specific studies and documented use cases means that its efficacy, advantages, and limitations compared to more common non-polar solvents like hexanes, heptane, or toluene (B28343) are currently unknown. Researchers are encouraged to perform their own solubility and reactivity tests to determine its suitability for their specific applications. Further research into the practical applications of this and other highly branched alkanes could open new avenues for solvent selection in modern organic synthesis.

References

Application of 3-Ethyl-2,3-dimethylheptane as a Chemical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-2,3-dimethylheptane is a branched-chain saturated hydrocarbon. While its primary applications are noted in fuel and solvent technologies, its utility as a chemical intermediate is less documented in readily available scientific literature. This document provides an overview of its potential applications based on the general reactivity of alkanes, outlines a representative experimental protocol for its functionalization, and presents its physicochemical properties. Due to the limited specific data on its role as a synthetic precursor, this document also draws comparisons with more reactive, structurally related unsaturated compounds to provide a broader context for its potential in chemical synthesis.

Introduction

This compound (C₁₁H₂₄) is a non-polar organic compound with a highly branched structure.[1] Its potential as a chemical intermediate stems from its hydrocarbon backbone, which can be functionalized to introduce various reactive groups, thereby serving as a building block for more complex molecules. However, as a saturated alkane, its reactivity is inherently low, primarily limited to free-radical reactions and combustion.[2][3] This contrasts with unsaturated analogs, which offer a wider range of synthetic transformations. This document aims to provide a realistic assessment of its applicability as a chemical intermediate based on available data.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing reaction conditions and purification procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [2]
CAS Number 61868-21-1[1][4]
IUPAC Name This compound[1]
SMILES CCCCC(C)(CC)C(C)C[1]

Potential Applications as a Chemical Intermediate

While specific examples of this compound being used as a chemical intermediate in complex syntheses are not widely reported, its structure suggests potential in the following areas:

  • Synthesis of Halogenated Alkanes: Through free-radical halogenation, various mono- or poly-halogenated derivatives of this compound can be synthesized. These halogenated compounds can then serve as substrates for nucleophilic substitution or elimination reactions to introduce a variety of functional groups.

  • Precursor for Functionalized Hydrocarbons: Following halogenation, subsequent reactions can lead to the formation of alcohols, ethers, amines, and other functionalized hydrocarbons, making it a potential starting material for the synthesis of specialty chemicals.

  • Fragment in Organic Synthesis: The carbon skeleton of this compound could potentially be incorporated as a fragment in the synthesis of larger molecules, particularly where a bulky, lipophilic group is desired.

It is important to note that due to the statistical nature of free-radical halogenation on a complex alkane with multiple types of hydrogen atoms (primary, secondary, and tertiary), the reaction would likely yield a mixture of isomers, posing a significant purification challenge.

Experimental Protocols

The following is a representative protocol for the free-radical bromination of this compound. This protocol is based on general methods for alkane halogenation and should be adapted and optimized for specific laboratory conditions.

4.1. Free-Radical Bromination of this compound

Objective: To synthesize a mixture of brominated this compound isomers.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in CCl₄.

  • Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of AIBN or BPO to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) (if starting material and products are UV active or can be visualized).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the organic filtrate with saturated NaHCO₃ solution to quench any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the mixture of brominated isomers using fractional distillation or column chromatography.

Expected Outcome:

This reaction is expected to yield a mixture of mono-brominated isomers of this compound. The major product will likely be the one resulting from the abstraction of the most stable tertiary hydrogen radical, but other isomers will also be present.

Visualizations

Diagram 1: Potential Synthetic Pathways from this compound

G A This compound B Free-Radical Halogenation (e.g., with NBS/AIBN) A->B C Mixture of Halogenated Isomers B->C D Nucleophilic Substitution C->D E Elimination C->E F Alcohols, Ethers, Amines, etc. D->F G Alkenes E->G G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve this compound in CCl4 B Add NBS and AIBN A->B C Reflux under Inert Atmosphere B->C D Cool and Filter C->D Reaction Completion E Wash with NaHCO3 and Brine D->E F Dry with Na2SO4 E->F G Concentrate F->G H Fractional Distillation or Column Chromatography G->H

References

Application Notes and Protocol for the Fractional Distillation of 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of 3-Ethyl-2,3-dimethylheptane from a mixture of its isomers using fractional distillation. This method is crucial for obtaining a high-purity compound, which is often a prerequisite for its use in research, chemical synthesis, and drug development.

Introduction

This compound is a branched-chain alkane. Due to the nature of its synthesis or isolation from natural sources, it is often present in a mixture with other C11H24 isomers. These isomers can have very similar physical properties, particularly their boiling points, making their separation challenging. Fractional distillation is the preferred method for separating liquids with close boiling points. The efficiency of this separation is dependent on the number of theoretical plates in the distillation column, which facilitates numerous condensation-vaporization cycles to enrich the vapor phase with the more volatile component.

Data Presentation

The separation of this compound from its isomers by fractional distillation relies on the differences in their boiling points. The following table summarizes the boiling points of this compound and some of its common isomers.

Compound NameMolecular FormulaBoiling Point (°C)
This compoundC11H24~180
3-Ethyl-2,5-dimethylheptaneC11H24180.1[1]
2,3-DimethylnonaneC11H24186.9
5-MethyldecaneC11H24186.1
4-MethyldecaneC11H24188.7
3-MethyldecaneC11H24189.1
2-MethyldecaneC11H24189.3
3-Ethyl-3,4-dimethylheptaneC11H24189.8
n-UndecaneC11H24196[2]

Note: The boiling point of this compound is an approximate value. The boiling points of isomers are sourced from various databases and may have slight variations.

Experimental Protocol

This protocol outlines the laboratory-scale fractional distillation of this compound.

Materials and Equipment:

  • Round-bottom flask (distillation flask)

  • Fractionating column (e.g., Vigreux, packed column with Raschig rings or metal sponge)

  • Distillation head with a thermometer adapter

  • Condenser (Liebig or Allihn)

  • Receiving flasks (round-bottom or Erlenmeyer flasks)

  • Heating mantle with a stirrer or boiling chips

  • Laboratory clamps and stand

  • Insulating material (glass wool or aluminum foil)

  • Thermometer (-10 to 200 °C range)

  • Tubing for condenser water

  • Septa for receiving flasks (optional)

  • Gas chromatograph (GC) for purity analysis

Procedure:

  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus in a fume hood as depicted in the workflow diagram.

    • The distillation flask should not be filled more than two-thirds of its volume.

    • Ensure all ground-glass joints are properly sealed. Use of a small amount of grease is recommended for a good seal, especially if performing vacuum distillation.

    • The thermometer bulb should be positioned slightly below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

  • Sample Preparation:

    • Add the crude this compound mixture to the distillation flask.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation Process:

    • Turn on the cooling water to the condenser. Water should flow in at the bottom and out at the top.

    • Begin heating the distillation flask gently with the heating mantle.

    • Observe the mixture as it begins to boil. The vapor will start to rise up the fractionating column.

    • Insulate the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss and ensure a proper temperature gradient.[3]

    • Adjust the heating rate to allow a slow and steady distillation. A distillation rate of 1-2 drops per second is generally recommended for good separation.

    • Monitor the temperature at the distillation head. Initially, the temperature will rise and then stabilize at the boiling point of the most volatile component in the mixture.

    • Collect the initial fraction (forerun) in a separate receiving flask. This fraction will be enriched in the lower-boiling point impurities.

    • As the distillation proceeds, the temperature will remain relatively constant as the first major component distills.

    • Once the first component has largely distilled over, the temperature will begin to rise again. Collect the intermediate fraction in a separate flask.

    • When the temperature stabilizes at the boiling point of the desired fraction (this compound, ~180 °C), switch to a clean, pre-weighed receiving flask to collect the main fraction.

    • Continue collecting the main fraction as long as the temperature remains constant.

    • If the temperature starts to rise again, it indicates that a higher-boiling point component is beginning to distill. Stop the collection of the main fraction and switch to another receiving flask to collect the final fraction (after-run).

    • Stop the distillation before the distillation flask boils to dryness.

  • Analysis:

    • Analyze the collected fractions for purity using gas chromatography (GC).

    • Compare the retention times of the peaks in the chromatogram with that of a known standard of this compound, if available.

    • The purity of each fraction can be determined by the relative peak areas in the chromatogram.

Safety Precautions:

  • This compound is a flammable liquid. Keep it away from open flames, sparks, and hot surfaces.[4]

  • Work in a well-ventilated fume hood to avoid inhalation of vapors.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ground and bond the container and receiving equipment to prevent static discharge.[4]

  • In case of a spill, use an absorbent material to clean it up and dispose of it as hazardous waste.

  • In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher. Do not use water, as it may spread the fire.[6]

Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A 1. Assemble Apparatus B 2. Add Crude Sample & Boiling Chips A->B C 3. Start Cooling Water & Gentle Heating B->C D 4. Insulate Column C->D E 5. Collect Forerun (Low BP Impurities) D->E F 6. Collect Main Fraction at Stable BP E->F G 7. Collect After-run (High BP Impurities) F->G H 8. Stop Heating Before Dryness G->H I 9. Analyze Fractions by GC H->I J 10. Determine Purity I->J

Caption: Workflow for the fractional distillation of this compound.

Separation_Logic cluster_mixture Initial Mixture in Distillation Flask cluster_column Fractionating Column (Vapor Phase Enrichment) cluster_fractions Collected Fractions Mix This compound + Isomers Vapor Vapor Mix->Vapor Heating Liquid Liquid Vapor->Liquid Condensation Forerun Forerun (Lower BP Isomers) Vapor->Forerun Distills First Main Main Fraction (Pure this compound) Vapor->Main Distills at ~180°C Afterrun After-run (Higher BP Isomers) Vapor->Afterrun Distills Last Liquid->Vapor Vaporization

Caption: Logical diagram of separation based on boiling points.

References

Application Note: Analysis of Branched Alkanes using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The analysis of branched alkanes is crucial in various industries, including petroleum, biofuels, and environmental science. While Gas Chromatography (GC) is the predominant and typically more suitable technique for volatile and semi-volatile hydrocarbons, certain applications involving less volatile or complex matrices may warrant exploration of High-Performance Liquid Chromatography (HPLC) methods.[1] This document outlines the challenges, considerations, and a general protocol for the analysis of branched alkanes using HPLC, intended for researchers, scientists, and professionals in drug development and related fields.

A primary challenge in analyzing alkanes by HPLC is their lack of a UV chromophore, rendering the most common HPLC detector, the UV-Vis detector, ineffective.[2] Therefore, alternative detection methods are necessary. Additionally, the non-polar nature of alkanes dictates the use of normal-phase chromatography.

Alternative Chromatographic Technique: Supercritical Fluid Chromatography (SFC)

For the separation of non-polar compounds like branched alkanes, Supercritical Fluid Chromatography (SFC) presents a powerful alternative to HPLC.[3] SFC often uses supercritical carbon dioxide as the mobile phase, which has properties intermediate between a gas and a liquid.[3][4] This technique can provide faster separations and is compatible with a wide range of detectors.[4]

Experimental Protocols

Hypothetical HPLC Method for Branched Alkanes

This protocol is a generalized approach due to the infrequent use of HPLC for this specific application. Optimization will be required based on the specific alkanes of interest and the sample matrix.

a. Chromatographic Conditions

  • System: HPLC or UHPLC system with a gradient pump and autosampler.

  • Column: Normal-Phase column (e.g., Silica, Diol, or Cyano bonded phase), 4.6 x 250 mm, 5 µm particle size.[5][6] Normal-phase chromatography is suitable for separating nonionic and moderately polar compounds, and particularly lipophilic samples.[7]

  • Mobile Phase: A non-polar solvent system is used. A typical gradient might be:

    • A: n-Hexane

    • B: Isopropanol or Ethyl Acetate[6]

  • Gradient Program:

    • 0-10 min: 0-5% B

    • 10-15 min: 5-10% B

    • 15-20 min: Hold at 10% B

    • 20.1-25 min: Re-equilibrate at 0% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: Refractive Index (RI) Detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).

b. Detector-Specific Considerations

  • Refractive Index (RI) Detector: This detector is sensitive to changes in the refractive index of the mobile phase as the analyte passes through. It is a universal detector but is temperature-sensitive and not compatible with gradient elution.[8][9]

  • Evaporative Light Scattering Detector (ELSD): The ELSD nebulizes the eluent, evaporates the mobile phase, and detects the light scattered by the remaining non-volatile analyte particles. It is compatible with gradient elution and is suitable for non-volatile and semi-volatile compounds.[10][11][12]

  • Charged Aerosol Detector (CAD): Similar to ELSD, the CAD generates charged aerosol particles from the analyte after mobile phase evaporation and measures the charge. It is also a universal detector compatible with gradients and can detect any non-volatile and many semi-volatile compounds.[2][13][14]

c. Sample Preparation

  • Dissolution: Dissolve the sample in a non-polar solvent compatible with the initial mobile phase, such as n-hexane.

  • Filtration: Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the column.

  • Dilution: Dilute the sample as necessary to fall within the linear range of the detector.

Supercritical Fluid Chromatography (SFC) Method Outline
  • System: SFC system.

  • Column: SFC-specific column (e.g., silica, diol).

  • Mobile Phase:

    • A: Supercritical Carbon Dioxide (CO2)

    • B: Co-solvent such as methanol (B129727) or isopropanol

  • Gradient: A gradient of increasing co-solvent percentage.

  • Backpressure: 150 bar

  • Temperature: 40°C

  • Detector: As compatible with SFC, often a Diode Array Detector (if co-eluting with UV-active compounds) or an ELSD/CAD.

Data Presentation

Table 1: Comparison of Detection Methods for Branched Alkanes

Detector TypePrincipleGradient CompatibilitySensitivityKey Considerations
Refractive Index (RI) Measures changes in the refractive index of the eluent.[8]NoLowHighly sensitive to temperature and pressure fluctuations.[15]
Evaporative Light Scattering (ELSD) Nebulizes eluent, evaporates solvent, and measures scattered light from analyte particles.[11]YesModerateRequires volatile mobile phases; response can be non-linear.[10]
Charged Aerosol (CAD) Creates charged aerosol particles from the analyte and measures the electrical charge.[2]YesHighUniversal detection for non-volatile and many semi-volatile compounds; response can be more uniform than ELSD.[14]

Table 2: Comparison of Chromatographic Techniques for Branched Alkane Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Typical Analytes Volatile and semi-volatile compounds.[1]Non-volatile or thermally labile compounds.Thermally labile, non-polar, and chiral compounds.[3]
Mobile Phase Inert gas (e.g., Helium, Nitrogen).[16]Liquid solvent mixture.[16]Supercritical fluid (e.g., CO2).[3]
Operating Temperature High (50-350°C).[17]Typically ambient to moderately elevated.[17]Mild (e.g., 30-60°C).
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).[18]UV-Vis, RI, ELSD, CAD, MS.DAD, ELSD, CAD, MS.
Advantages for Alkanes High resolution, sensitive detection with FID.[17]Can analyze less volatile alkanes.Fast separations, reduced solvent consumption.[4]
Disadvantages for Alkanes Not suitable for non-volatile compounds.Poor sensitivity with common detectors, lower resolution for isomers.Higher initial instrument cost.

Visualizations

Caption: Workflow for HPLC analysis of branched alkanes.

Logic_Diagram Start Analyze Branched Alkanes Volatility Is the sample volatile? Start->Volatility UV_Absorbance Does the sample have UV absorbance? Volatility->UV_Absorbance No GC Use Gas Chromatography (GC) Volatility->GC Yes HPLC_UV Use HPLC with UV Detector UV_Absorbance->HPLC_UV Yes HPLC_Universal Use HPLC with Universal Detector (RI, ELSD, CAD) UV_Absorbance->HPLC_Universal No SFC Consider Supercritical Fluid Chromatography (SFC) HPLC_Universal->SFC

Caption: Decision tree for selecting a chromatographic method for alkanes.

References

Grignard reaction for the synthesis of tertiary alcohols from 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Synthesis of a Tertiary Alcohol via Grignard Reaction Utilizing a 3-Ethyl-2,3-dimethylheptane Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[2] Specifically, the reaction of a Grignard reagent with a ketone or an excess of an ester provides a robust method for the synthesis of tertiary alcohols.[3][4]

This document outlines a detailed protocol for the synthesis of a tertiary alcohol, commencing from the saturated alkane, this compound. As alkanes are generally unreactive, a multi-step synthesis is necessary to convert the starting material into a suitable precursor for the Grignard reaction. The proposed pathway involves the initial free-radical bromination of this compound to generate an alkyl halide, followed by the formation of the corresponding Grignard reagent and its subsequent reaction with a ketone to yield the target tertiary alcohol.

Overall Synthetic Pathway

The synthesis is a three-step process starting with the halogenation of the alkane, followed by the formation of the Grignard reagent, and culminating in the reaction with a ketone and subsequent acidic workup.

G A This compound B Free-Radical Bromination A->B C 3-Bromo-3-ethyl-2,3-dimethylheptane B->C D Grignard Reagent Formation C->D E (3-Ethyl-2,3-dimethylheptan-3-yl)magnesium bromide D->E F Reaction with Ketone (e.g., Acetone) E->F G Acidic Workup F->G H Tertiary Alcohol Product G->H

Caption: Proposed synthetic pathway from this compound.

Experimental Protocols

Step 1: Free-Radical Bromination of this compound

This step introduces a bromine atom at the most substituted carbon of the alkane, the tertiary carbon at position 3, to form 3-bromo-3-ethyl-2,3-dimethylheptane.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4), anhydrous

  • Benzoyl peroxide (initiator)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Protocol:

  • In a dry round-bottom flask, dissolve this compound in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by checking for the disappearance of the solid NBS, which will be converted to succinimide (B58015) and float on top of the CCl4.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 3-bromo-3-ethyl-2,3-dimethylheptane.

Step 2: Formation of the Grignard Reagent

The alkyl bromide is reacted with magnesium metal in an anhydrous ether solvent to produce the Grignard reagent.[5] All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent by atmospheric moisture.[6]

Materials:

  • 3-Bromo-3-ethyl-2,3-dimethylheptane

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • A small crystal of iodine (as an activator)[7]

  • Three-neck round-bottom flask, reflux condenser, and dropping funnel

  • Inert gas supply (N2 or Ar)

Protocol:

  • Place magnesium turnings in a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve the 3-bromo-3-ethyl-2,3-dimethylheptane in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small amount of the alkyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey/brown solution is used directly in the next step.

Step 3: Synthesis of the Tertiary Alcohol

The Grignard reagent is reacted with a ketone (e.g., acetone) to form a magnesium alkoxide, which is then protonated in an acidic workup to yield the tertiary alcohol.[8]

Materials:

  • Grignard reagent solution from Step 2

  • Acetone (B3395972) (or other suitable ketone), anhydrous

  • Anhydrous diethyl ether

  • 10% aqueous sulfuric acid (H2SO4) or hydrochloric acid (HCl)

  • Separatory funnel

Protocol:

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve anhydrous acetone in anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add the acetone solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction will occur, and a precipitate may form.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Perform the acidic workup by slowly and carefully pouring the reaction mixture over a mixture of ice and 10% aqueous H2SO4.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation to yield the crude tertiary alcohol.

  • Purify the product by distillation or column chromatography.

Experimental Workflow and Mechanism

The following diagrams illustrate the laboratory workflow and the chemical mechanism of the Grignard reaction with a ketone.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware B Add Mg turnings and I2 to flask A->B C Establish inert atmosphere (N2/Ar) B->C D Add anhydrous ether C->D E Add alkyl halide solution dropwise D->E F Reflux to form Grignard reagent E->F G Cool in ice bath F->G H Add ketone solution dropwise G->H I Pour mixture into ice/acid H->I J Separate organic layer I->J K Wash and dry organic layer J->K L Remove solvent (rotary evaporation) K->L M Purify product (distillation/chromatography) L->M

Caption: Experimental workflow for the Grignard synthesis.

G GrignardReagent R-MgX Ketone R'-C(=O)-R'' GrignardReagent->Ketone Nucleophilic Attack Intermediate R'-C(O⁻Mg⁺X)-R''      |      R Ketone->Intermediate Acid H₃O⁺ Intermediate->Acid Protonation Alcohol R'-C(OH)-R''    |    R Acid->Alcohol

Caption: Mechanism of Grignard reaction with a ketone.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2,4-dimethyl-4-(3-ethyl-2,3-dimethylheptan-3-yl)pentan-3-ol, assuming acetone is used as the ketone.

ParameterValue
Reactants
This compound15.6 g (0.1 mol)
N-Bromosuccinimide (NBS)17.8 g (0.1 mol)
Magnesium Turnings2.67 g (0.11 mol)
Acetone5.81 g (0.1 mol)
Product
Theoretical Yield21.44 g
Molar Mass214.41 g/mol
Physical StateLiquid/Solid
Reaction Conditions
SolventAnhydrous Diethyl Ether
Reaction TemperatureReflux, then 0°C
Reaction Time~4-6 hours

Note: The values presented are theoretical and for illustrative purposes. Actual yields may vary based on experimental conditions and technique. The final product structure depends on the ketone used. The example above is for a more complex ketone for illustrative purposes of a complex tertiary alcohol. If acetone were used, the product would be 2-(3-ethyl-2,3-dimethylheptan-3-yl)propan-2-ol.

References

Application Notes and Protocols for the Dehydration of Alcohols to Produce Isomers of 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of isomers of 3-ethyl-2,3-dimethylheptane via the dehydration of tertiary alcohols. The primary focus is on the acid-catalyzed dehydration of 3-ethyl-2,3-dimethylheptan-3-ol, a common method for the preparation of highly substituted alkenes.

Introduction

The dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the formation of alkenes. This process, typically catalyzed by strong acids, proceeds through an E1 elimination mechanism for secondary and tertiary alcohols. The reaction involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom yields the alkene.

The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. However, the formation of a carbocation intermediate can also lead to rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation, resulting in a mixture of isomeric alkene products. Understanding and controlling these reaction pathways is crucial for the targeted synthesis of specific alkene isomers.

Precursor Alcohol: 3-Ethyl-2,3-dimethylheptan-3-ol

The primary precursor for the isomers of 3-ethyl-2,3-dimethylheptene is the tertiary alcohol, 3-ethyl-2,3-dimethylheptan-3-ol. This alcohol can be synthesized via a Grignard reaction between a suitable ketone and Grignard reagent.

Dehydration Reaction and Potential Products

The acid-catalyzed dehydration of 3-ethyl-2,3-dimethylheptan-3-ol proceeds via a tertiary carbocation intermediate. Deprotonation from adjacent carbon atoms can lead to a variety of isomeric alkenes. The expected major and minor products are predicted based on the stability of the resulting alkenes (Zaitsev's rule).

Predicted Isomeric Products:

  • 3-Ethyl-2,3-dimethylhept-2-ene (Major Product): The most substituted alkene, and therefore the predicted major product according to Zaitsev's rule.

  • (E/Z)-3-Ethyl-2,3-dimethylhept-3-ene: A tri-substituted alkene.

  • 3-Ethyl-2-methyl-3-methyleneheptane: A di-substituted alkene, expected to be a minor product.

  • Rearrangement Products: The possibility of carbocation rearrangements could lead to other structural isomers.

Quantitative Data Summary

The following table summarizes representative quantitative data for the acid-catalyzed dehydration of tertiary alcohols, analogous to 3-ethyl-2,3-dimethylheptan-3-ol. The product distribution is influenced by reaction conditions such as temperature and catalyst.

Precursor AlcoholDehydration ConditionsTotal Yield (%)Major ProductIsomer Distribution (Representative)Reference
3-Methyl-3-hexanolH₂SO₄, Heat85-953-Methyl-2-hexene (E/Z)3-Methyl-2-hexene (E/Z): ~70%3-Methyl-3-hexene: ~20%3-Methylenehexane: ~10%[1][2]
2,3-Dimethyl-3-pentanol (B1584816)H₂SO₄, Heat80-902,3-Dimethyl-2-pentene2,3-Dimethyl-2-pentene: ~60%2,3-Dimethyl-1-pentene: ~30%3,4-Dimethyl-2-pentene (rearrangement): ~10%[3][4]
3-Ethyl-2,3-dimethylheptan-3-ol (Predicted) H₂SO₄, Heat ~85-95 3-Ethyl-2,3-dimethylhept-2-ene 3-Ethyl-2,3-dimethylhept-2-ene: >70%(E/Z)-3-Ethyl-2,3-dimethylhept-3-ene: <20%3-Ethyl-2-methyl-3-methyleneheptane: <10% Predicted based on Zaitsev's Rule

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-2,3-dimethylheptan-3-ol via Grignard Reaction

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

  • Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.

  • In the dropping funnel, place a solution of 2-bromopropane in anhydrous diethyl ether. Add a small amount of this solution to the magnesium turnings to initiate the reaction.

  • Once the Grignard reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes.

  • Cool the reaction mixture in an ice bath.

  • Add a solution of 3-ethylheptan-2-one in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude 3-ethyl-2,3-dimethylheptan-3-ol.

Protocol 2: Acid-Catalyzed Dehydration of 3-Ethyl-2,3-dimethylheptan-3-ol

Materials:

  • Crude 3-ethyl-2,3-dimethylheptan-3-ol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous calcium chloride (CaCl₂)

  • Toluene (optional, as a chaser in distillation)

Procedure:

  • Place the crude 3-ethyl-2,3-dimethylheptan-3-ol in a round-bottom flask.

  • Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid with stirring.

  • Set up a fractional distillation apparatus.

  • Gently heat the reaction mixture to distill the alkene products as they are formed. The boiling points of the isomeric alkenes will be in a similar range.

  • Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any residual acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • The resulting mixture of alkene isomers can be analyzed and separated using gas chromatography.

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkene A Tertiary Alcohol (R₃COH) B Protonated Alcohol (R₃COH₂⁺) A->B + H⁺ H_plus H⁺ C Protonated Alcohol (R₃COH₂⁺) D Tertiary Carbocation (R₃C⁺) C->D - H₂O E Tertiary Carbocation (R₃C⁺) H2O H₂O F Alkene (Zaitsev Product) E->F - H⁺ (from more substituted β-carbon) G Alkene (Hofmann Product) E->G - H⁺ (from less substituted β-carbon) H_plus_out H⁺

Caption: General E1 mechanism for the acid-catalyzed dehydration of a tertiary alcohol.

Dehydration_of_3_Ethyl_2_3_dimethylheptan_3_ol cluster_start Precursor Alcohol cluster_intermediate Carbocation Intermediate cluster_products Alkene Isomers Alcohol 3-Ethyl-2,3-dimethylheptan-3-ol Carbocation 3-Ethyl-2,3-dimethylheptan-3-yl cation Alcohol->Carbocation H⁺, -H₂O Zaitsev 3-Ethyl-2,3-dimethylhept-2-ene (Major Product) Carbocation->Zaitsev -H⁺ (from C2) Isomer1 (E/Z)-3-Ethyl-2,3-dimethylhept-3-ene Carbocation->Isomer1 -H⁺ (from C4) Hofmann 3-Ethyl-2-methyl-3-methyleneheptane (Minor Product) Carbocation->Hofmann -H⁺ (from ethyl group)

Caption: Dehydration of 3-Ethyl-2,3-dimethylheptan-3-ol to its isomeric alkenes.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in GC analysis of 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of 3-Ethyl-2,3-dimethylheptane

This guide provides detailed troubleshooting advice and protocols for researchers encountering peak tailing during the Gas Chromatography (GC) analysis of this compound and similar branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my this compound analysis?

A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is problematic because it reduces the resolution between closely eluting compounds, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[2] A tailing factor greater than 1.5 usually indicates a significant issue that requires investigation.[1]

Q2: What are the most likely causes of peak tailing for a non-polar alkane like this compound?

A2: While peak tailing is often associated with the interaction of polar compounds with active sites, for a non-polar hydrocarbon like this compound, the causes are typically physical or related to contamination.[3][4] When all peaks in the chromatogram tail, the issue is likely a physical disruption in the carrier gas flow path.[4][5] If only specific peaks are tailing, it may be due to chemical interactions, often with contaminants in the system rather than the column's stationary phase itself.[4]

Common causes include:

  • Physical or Mechanical Issues: Improper column installation (incorrect depth or a poor cut), dead volumes in the flow path, or system leaks.[1][6]

  • Contamination: Buildup of non-volatile residue from previous samples in the inlet liner or at the head of the column.[7][8] This residue can create active sites that interact with analytes.[9]

  • Sub-optimal Method Parameters: Column overload (injecting too much sample), or an inlet temperature that is too low, causing slow sample vaporization.[8][10]

Q3: How can I quickly diagnose the source of peak tailing?

A3: A systematic approach is most effective. A key diagnostic step is to observe the chromatogram as a whole.[4]

  • If most or all peaks are tailing: The problem is likely mechanical or related to the flow path. Focus first on the column installation (cut and depth) and potential dead volumes.[3][4]

  • If only specific analyte peaks are tailing: The issue is more likely related to contamination or activity. Start by performing routine inlet maintenance (replacing the liner and septum) and then consider trimming the column.[4][11]

Below is a troubleshooting workflow to guide your investigation.

G start Peak Tailing Observed q1 Are most/all peaks tailing (including the solvent peak)? start->q1 cause1 Probable Cause: Physical Flow Path Disruption q1->cause1  Yes cause2 Probable Cause: System Activity or Contamination q1->cause2  No   sol1a Check Column Installation: - Ensure clean, 90° cut - Verify correct installation depth cause1->sol1a sol1b Check for Dead Volume: - Use correct ferrules and nuts - Ensure proper connections sol1a->sol1b sol1c Check for System Leaks: - Leak check inlet and detector fittings sol1b->sol1c sol2a Perform Inlet Maintenance: - Replace inlet liner - Replace septum cause2->sol2a sol2b Trim Column Inlet: - Cut 10-20 cm from the  front of the column sol2a->sol2b sol2c Condition the Column: - Bake out contaminants sol2b->sol2c

Caption: A logical workflow for troubleshooting GC peak tailing.

Troubleshooting Guides

This section provides detailed solutions to common problems causing peak tailing.

Guide 1: Resolving Issues Affecting All Chromatographic Peaks

Q: I've noticed that all the peaks in my chromatogram, including the solvent peak, are tailing. What should I do?

A: When all peaks tail indiscriminately, the cause is almost always a physical issue creating a disruption in the carrier gas flow path.[4][5]

Symptom Probable Cause Recommended Action
All peaks tail, may appear "chair-shaped"[5]Poor Column Cut: A jagged, uneven, or angled cut can create turbulence.[2][5]Re-cut the column using a ceramic scoring wafer to ensure a clean, 90° angle. Inspect the cut with a magnifier. Follow Protocol 1 .[11]
All peaks tail, gradual worsening over timeImproper Column Installation: The column is positioned too high or too low in the inlet, creating unswept "dead" volume.[5][6]Consult the GC manufacturer's manual for the correct column installation depth for your specific inlet and reinstall the column.[11]
All peaks tail, poor reproducibilitySystem Leaks: Leaks at the inlet (septum nut) or detector fittings disrupt carrier gas flow and pressure.[1]Perform a leak check using an electronic leak detector around all fittings, especially after maintenance.
All peaks tail, accompanied by peak broadeningSevere Contamination: The inlet liner or the front of the column is heavily contaminated with non-volatile residue.[5][6]Perform inlet maintenance by replacing the liner and septum (Protocol 2 ). If tailing persists, trim a significant portion (20 cm or more) from the front of the column (Protocol 1 ).[5][6]

Guide 2: Resolving Issues Affecting Specific Analyte Peaks

Q: The peak for this compound is tailing, but other peaks in my standard mix look fine. What is the cause?

A: This scenario points to an interaction between your analyte and some part of the system, most likely contamination.[4] Even though alkanes are non-polar, they can be adsorbed by non-volatile sample residues (active sites) that have accumulated in the system.[9]

G cluster_0 GC Inlet Liner liner Liner Wall (Deactivated Surface) contaminant Non-Volatile Residue (Active Sites) analyte_adsorbed Temporarily Adsorbed Analyte contaminant->analyte_adsorbed Adsorption analyte_in Analyte Molecules (this compound) analyte_in->contaminant Interaction analyte_out Analyte Enters Column analyte_in->analyte_out Direct Path analyte_adsorbed->analyte_out Slow Desorption (Causes Tailing)

Caption: Contaminants in the liner create active sites causing tailing.

Symptom Probable Cause Recommended Action
Analyte peak tails, worsens with each injectionContaminated Inlet Liner: The liner has become coated with residue from previous samples, creating active sites.[1][9]Replace the inlet liner and septum. This is the most common and effective solution. See Protocol 2 .
Tailing persists after inlet maintenanceColumn Contamination: The contamination has moved from the liner to the front of the analytical column.[8]Trim 10-20 cm from the front of the column to remove the contaminated section. See Protocol 1 .[8]
Peak shape is poor, appears to be fronting or tailingColumn Overload: The concentration of the sample is too high for the column's capacity.[8]Dilute the sample or increase the split ratio.
Tailing is observed after installing a new columnInadequate Column Conditioning: The new column has not been properly conditioned to remove residual manufacturing materials or oxygen.[12][13]Condition the column according to the manufacturer's instructions. See Protocol 3 .

Experimental Protocols

Protocol 1: GC Column Trimming and Installation

This protocol describes how to properly cut and reinstall a capillary column to remove contamination or fix a poor cut.

  • Cool System: Ensure the GC inlet and oven are cooled to a safe temperature (e.g., below 50°C).

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.

  • Remove Column: Carefully unscrew the column nut from the inlet and remove the column.

  • Trim Column:

    • Using a ceramic scoring wafer, lightly score the polyimide coating of the column 10-20 cm from the end.[11]

    • Gently flex the column at the score to create a clean break.

    • Inspect the cut with a magnifier. It must be a clean, 90° angle with no jagged edges or shards.[2][11] If the cut is poor, repeat the process.

  • Install Column:

    • Slide a new nut and ferrule onto the freshly cut column end.

    • Consult your GC manufacturer's manual for the correct column installation depth for your inlet.[11]

    • Carefully insert the column into the inlet to the correct depth and tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench. Do not overtighten.[11]

  • Restore Flow and Check for Leaks: Restore carrier gas flow and perform a leak check around the fitting using an electronic leak detector.

Protocol 2: Inlet Liner and Septum Replacement

This protocol details the routine maintenance of replacing the inlet liner and septum.

  • Cool Inlet: Ensure the GC inlet is at a safe temperature (below 50°C).

  • Turn Off Gas: Turn off the carrier gas flow.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut upon replacement.[9]

  • Remove Liner: Carefully remove the inlet liner, which may contain a glass wool packing, using forceps. Note the orientation of the liner.

  • Install New Liner: Insert a new, deactivated liner of the same type. Ensure any O-rings are correctly seated.

  • Reassemble: Reassemble the inlet and tighten the septum nut appropriately.

  • Leak Check: Restore carrier gas flow and perform a leak check around the septum nut.

Protocol 3: Capillary Column Conditioning

This protocol is for conditioning a new column or a column that has been stored.

  • Install Column: Install the column in the inlet but do not connect the outlet end to the detector. Let the outlet vent into the oven.[12]

  • Purge with Carrier Gas: Turn on the carrier gas and set a typical flow rate for your analysis. Allow the gas to purge the column for 15-30 minutes at room temperature to remove all oxygen.[14] This is a critical step to prevent stationary phase damage.[12]

  • Set Temperatures: Set the injector temperature to your method's setting.

  • Heat Column: Program the oven to ramp at 10-15°C/min to a conditioning temperature. This temperature should be about 20-30°C above the final temperature of your analysis method, but never exceed the column's maximum isothermal temperature limit.[12][13]

  • Hold Temperature: Hold this temperature for 1-2 hours or until the baseline is stable. For new columns, an overnight conditioning may be beneficial.[15]

  • Cool Down and Connect: Cool the oven, turn off the gas, and connect the column to the detector. Perform a leak check on the detector fitting.

Data Presentation: GC Parameters

The following table provides a starting point for GC method parameters for the analysis of this compound. Optimization may be required.

Parameter Recommended Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard non-polar column is ideal for separating hydrocarbons based on boiling point.[16]
Stationary Phase 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms)"Like dissolves like" principle; a non-polar phase is best for non-polar alkanes.[10][16]
Carrier Gas Helium or HydrogenSet to an optimal linear velocity (e.g., ~1.0-1.2 mL/min for Helium).[16]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the C11 alkane.[16][17]
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload and ensures sharp peaks. Adjust ratio based on sample concentration.[16]
Oven Program Initial: 50°C, hold 2 min; Ramp: 10°C/min to 220°C, hold 5 minA temperature ramp is necessary to elute higher boiling compounds. A slower ramp can improve resolution of isomers.[16][17]
Detector (FID) 300 °CA standard temperature for flame ionization detectors, which are highly sensitive to hydrocarbons.[16]

References

Technical Support Center: Optimizing GC Temperature Programs for Alkane Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) temperature programs for the separation of alkane isomers.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the GC analysis of alkane isomers.

Question: Why am I experiencing poor resolution or co-elution of my alkane isomer peaks?

Answer:

Poor resolution and co-elution are common challenges in the separation of alkane isomers due to their similar boiling points and chemical properties.[1] Several factors in your temperature program can contribute to this issue:

  • Inappropriately Fast Temperature Ramp Rate: A rapid temperature increase does not allow sufficient time for isomers to interact with the stationary phase, leading to poor separation.[2] For closely eluting isomers, a slower ramp rate is often beneficial.[3]

  • Incorrect Initial Oven Temperature: If the initial temperature is too high, early-eluting, volatile isomers may not be adequately retained at the head of the column, resulting in poor separation.[1] Conversely, a very low initial temperature can significantly increase analysis time.

  • Suboptimal Hold Times: Insufficient initial hold time can prevent proper focusing of the analytes on the column. The final hold time should be long enough to ensure all isomers of interest have eluted.

To address poor resolution, consider the following troubleshooting workflow:

TroubleshootingWorkflow start Poor Resolution or Co-elution Observed check_ramp Is the temperature ramp rate too fast? (e.g., > 10°C/min) start->check_ramp slow_ramp Decrease ramp rate (e.g., to 2-5°C/min) check_ramp->slow_ramp Yes check_initial_temp Is the initial temperature too high? check_ramp->check_initial_temp No end Resolution Improved slow_ramp->end lower_initial_temp Decrease initial temperature (e.g., by 10-20°C) check_initial_temp->lower_initial_temp Yes check_column Is the column appropriate? (e.g., length, stationary phase) check_initial_temp->check_column No lower_initial_temp->end optimize_column Consider a longer column or a different stationary phase check_column->optimize_column No check_column->end Yes optimize_column->end

Caption: A troubleshooting workflow for improving the resolution of alkane isomers.

Question: My retention times are shifting between runs. What could be the cause?

Answer:

Irreproducible retention times can be caused by several factors related to the GC system's stability.[2] When troubleshooting, consider these potential issues:

  • Leaks in the System: Even small leaks in the injector, column fittings, or detector connections can cause fluctuations in the carrier gas flow rate, leading to retention time shifts.

  • Inconsistent Oven Temperature: The GC oven must reproduce the temperature program precisely for consistent retention times.[4] Any deviation can affect how long the analytes are retained.

  • Carrier Gas Flow Rate Fluctuations: Issues with the gas supply or electronic pressure control (EPC) can lead to inconsistent flow rates.

A systematic check of the system is recommended to identify the source of the problem.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature program for a general alkane isomer analysis?

A1: A good starting point for a broad range of alkanes is a "scouting gradient".[5] This typically involves a low initial temperature, a moderate ramp rate, and a high final temperature to ensure all components elute.

ParameterRecommended Starting ValuePurpose
Initial Temperature 40°CTo ensure trapping of volatile isomers at the column head.
Initial Hold Time 2 minutesAllows for consistent sample introduction and focusing.
Temperature Ramp 10°C/minA moderate rate to screen a wide boiling point range.
Final Temperature 300°C (or column max)To elute high-boiling isomers.
Final Hold Time 5-10 minutesEnsures all components have eluted from the column.

This program should then be optimized based on the specific range of alkane isomers in your sample. For more volatile isomers (e.g., C5-C10), a lower final temperature and a slower ramp rate may be necessary. For high-boiling isomers (e.g., >C20), a higher initial temperature and a faster ramp rate might be more efficient.

Q2: How does the temperature ramp rate affect the separation of branched vs. linear alkanes?

A2: The temperature ramp rate has a significant impact on the resolution of branched and linear alkane isomers. A slower ramp rate increases the interaction time of the analytes with the stationary phase, which generally improves the separation of closely eluting compounds.[2] This is particularly important for separating branched isomers from their linear counterparts, as branching lowers the boiling point, causing them to elute earlier. A slower ramp provides more opportunity to resolve these small differences in retention.

Q3: When should I use an isothermal (constant temperature) program versus a temperature-programmed analysis?

A3: An isothermal program is suitable for separating a limited number of alkane isomers with a narrow boiling point range.[6] If your sample contains isomers that all elute within a short time frame at a single temperature, an isothermal method can be simpler and faster. However, for complex mixtures of alkane isomers with a wide range of boiling points, a temperature program is essential.[6] A temperature program allows for the efficient elution of both volatile and high-boiling compounds in a single run, while maintaining good peak shape and resolution.[2]

Q4: How can I reduce the analysis time without sacrificing resolution?

A4: Reducing analysis time while maintaining resolution is a common goal in chromatography. Here are some strategies:

  • Increase the Temperature Ramp Rate: A faster ramp rate will decrease the overall run time. However, this may also reduce resolution, so a balance must be found.

  • Increase the Carrier Gas Flow Rate: Using a higher flow rate can shorten analysis time, but it's important to operate near the optimal linear velocity for your carrier gas to maintain efficiency.

  • Use a Shorter Column: A shorter column will lead to faster analysis times, but at the cost of theoretical plates and potentially resolution. This can sometimes be compensated for by using a column with a smaller internal diameter.

Experimental Protocols

Protocol 1: GC-FID Method for the Separation of C8-C20 n-Alkanes

This protocol provides a general method for the separation of a standard mixture of n-alkanes from C8 to C20.

1. Instrumentation and Consumables:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen (high purity)

  • Sample: n-alkane standard solution (C8-C20) in hexane.

2. GC-FID Parameters:

ParameterSetting
Injector Temperature 250°C
Injection Mode Split (100:1 ratio)
Injection Volume 1 µL
Carrier Gas Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program
   Initial Temperature50°C
   Initial Hold2 minutes
   Ramp 110°C/min to 250°C
   Final Hold5 minutes
Detector Temperature 300°C

3. Sample Preparation:

  • Prepare a 100 ppm solution of the C8-C20 n-alkane standard in high-purity hexane.

  • Transfer the solution to a 2 mL autosampler vial.

4. Data Acquisition and Analysis:

  • Acquire the chromatogram using appropriate data collection software.

  • Identify the peaks based on their retention times relative to the known elution order of n-alkanes.

Protocol 2: Optimized GC-MS Method for High-Resolution Separation of Phenyltetradecane Isomers

This protocol details an optimized method for the separation of closely related phenyltetradecane isomers.[1]

1. Instrumentation and Consumables:

  • Gas Chromatograph coupled to a Mass Spectrometer (MS)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium (99.999% purity)

  • Sample: Mixture of phenyltetradecane isomers in hexane.

2. GC-MS Parameters:

ParameterSetting
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program
   Initial Temperature140°C
   Initial Hold2 minutes
   Ramp 12°C/min to 250°C
   Final Hold10 minutes
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Mass Range 50-550 amu

3. Sample Preparation:

  • Prepare a mixed standard solution containing all phenyltetradecane isomers at a concentration of 10 µg/mL each in hexane.

  • Transfer the solution to a 2 mL autosampler vial.

4. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • Identify isomers based on their retention times and mass spectra.

Data Presentation

Table 1: Effect of Temperature Ramp Rate on the Resolution of Alkane Isomers

Ramp Rate (°C/min)Analysis Time (min)Resolution (Critical Pair)Observation
2~45Baseline (>1.5)Excellent separation, but long analysis time.
5~25Good (~1.2)Good compromise between resolution and speed.
10~15Partial Co-elution (<1.0)Faster analysis, but loss of resolution for some isomers.
20~10Significant Co-elutionNot suitable for complex isomer mixtures.

Note: Data is illustrative and will vary depending on the specific isomers, column, and other GC conditions.

Visualizations

GC_Method_Optimization start Start: Define Separation Goal (e.g., resolve C10 isomers) scouting_run Perform a Scouting Run (e.g., 40°C, 10°C/min to 300°C) start->scouting_run evaluate_scouting Evaluate Chromatogram: - All peaks eluted? - General separation pattern? scouting_run->evaluate_scouting adjust_initial Adjust Initial Temperature and Hold (for early eluting peaks) evaluate_scouting->adjust_initial Yes adjust_ramp Optimize Ramp Rate (for mid-eluting peaks) adjust_initial->adjust_ramp adjust_final Adjust Final Temperature and Hold (for late-eluting peaks) adjust_ramp->adjust_final final_method Final Optimized Method adjust_final->final_method

Caption: A workflow for optimizing a GC temperature program for alkane isomer separation.

References

Technical Support Center: Synthesis of 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-Ethyl-2,3-dimethylheptane.

Synthesis Overview

The primary synthetic route for this compound involves a three-step process:

  • Grignard Reaction: A Grignard reagent is reacted with a ketone to form the tertiary alcohol, 3-ethyl-2,3-dimethylheptan-3-ol.

  • Dehydration: The tertiary alcohol undergoes acid-catalyzed dehydration to yield the alkene, 3-ethyl-2-methylhept-2-ene (B11558).

  • Hydrogenation: The alkene is catalytically hydrogenated to produce the final product, this compound.

An alternative, though potentially lower-yielding for this specific target, is the Wittig reaction to form the intermediate alkene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most common and generally higher-yielding route is the Grignard reaction of a suitable ketone (e.g., 3-pentanone) with an appropriate Grignard reagent (e.g., butylmagnesium bromide) to form a tertiary alcohol, followed by dehydration and catalytic hydrogenation.[1]

Q2: I am getting a low yield in the Grignard reaction step. What are the common causes?

A2: Low yields in Grignard reactions often stem from:

  • Inactive Magnesium: The surface of the magnesium turnings may be oxidized.

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.

  • Side Reactions: Enolization of the ketone, reduction of the ketone, or Wurtz coupling of the alkyl halide can compete with the desired reaction.

  • Improper Temperature Control: The reaction is exothermic and requires careful temperature management.

Q3: My dehydration step is producing multiple products. How can I improve the selectivity for 3-ethyl-2-methylhept-2-ene?

A3: The dehydration of tertiary alcohols proceeds via an E1 mechanism, which can sometimes lead to rearrangements and the formation of multiple alkene isomers. To improve selectivity:

  • Use a mild dehydrating agent: Using a less harsh acid catalyst can sometimes minimize side reactions.

  • Control the temperature: Carefully controlling the reaction temperature is crucial, as higher temperatures can favor the formation of more stable, rearranged alkenes.

Q4: The final hydrogenation step is slow or incomplete. What can I do?

A4: Incomplete hydrogenation of a tetrasubstituted alkene like 3-ethyl-2-methylhept-2-ene can be due to:

  • Catalyst Activity: The catalyst (e.g., Pd/C) may be old or poisoned.

  • Hydrogen Pressure: Insufficient hydrogen pressure can slow down the reaction.

  • Steric Hindrance: The highly substituted nature of the alkene can make it less reactive. Consider using a more active catalyst or increasing the reaction time and temperature.

Troubleshooting Guides

Low Yield in Grignard Reaction
Symptom Possible Cause Suggested Solution
Reaction fails to initiate (no cloudiness or reflux)Inactive magnesium surfaceCrush the magnesium turnings gently to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.
Low yield of tertiary alcohol, starting ketone recoveredEnolization of the ketoneAdd the ketone to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize the Grignard reagent acting as a base.
Formation of a secondary alcohol byproductReduction of the ketoneThis is more common with bulky Grignard reagents. Ensure the Grignard reagent is added slowly to the ketone at a controlled temperature.
Formation of a hydrocarbon byproduct (Wurtz coupling)Grignard reagent coupling with the alkyl halideMaintain a gentle reflux during Grignard formation and ensure efficient stirring to promote reaction with magnesium over self-coupling.
Overall low yieldPresence of moistureFlame-dry all glassware before use. Use anhydrous solvents.
Low Yield or Impure Product in Dehydration Step
Symptom Possible Cause Suggested Solution
Low yield of alkene, starting alcohol recoveredIncomplete reactionIncrease the reaction time or the amount of acid catalyst. Ensure the reaction is heated to the appropriate temperature to facilitate elimination.
Formation of multiple alkene isomersCarbocation rearrangementUse milder reaction conditions (lower temperature, less concentrated acid). Consider alternative dehydration methods that are less prone to rearrangement.
Formation of an ether byproductIntermolecular reaction of the alcoholEnsure the reaction temperature is high enough to favor elimination over substitution.
Product is contaminated with acidIncomplete neutralization during workupWash the organic layer thoroughly with a saturated sodium bicarbonate solution.
Incomplete Hydrogenation
Symptom Possible Cause Suggested Solution
Slow or stalled reactionInactive or poisoned catalystUse fresh catalyst. Ensure the starting alkene is free of impurities that could poison the catalyst (e.g., sulfur compounds).
Starting alkene remains after extended reaction timeInsufficient hydrogen pressure or temperatureIncrease the hydrogen pressure and/or the reaction temperature. Note that higher temperatures may require a high-pressure reactor.
Reaction is not proceedingPoor mixingEnsure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.

Data Presentation

Reaction Step Starting Materials Product Expected Yield
Grignard Reaction 3-Pentanone (B124093), Butylmagnesium bromide3-Ethyl-2,3-dimethylheptan-3-olModerate to High
Dehydration 3-Ethyl-2,3-dimethylheptan-3-ol3-Ethyl-2-methylhept-2-eneModerate to High
Hydrogenation 3-Ethyl-2-methylhept-2-eneThis compoundHigh

Experimental Protocols

I. Synthesis of 3-ethyl-2,3-dimethylheptan-3-ol (via Grignard Reaction)
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of 1-bromobutane (B133212) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the 1-bromobutane solution to initiate the reaction (indicated by cloudiness and gentle reflux).

    • Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of 3-pentanone in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

    • After the addition, remove the ice bath and stir at room temperature for 1 hour.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude tertiary alcohol.

II. Synthesis of 3-ethyl-2-methylhept-2-ene (via Dehydration)
  • Apparatus Setup: Place the crude 3-ethyl-2,3-dimethylheptan-3-ol in a round-bottom flask and set up for simple distillation.

  • Dehydration:

    • Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

    • Heat the mixture to distill the alkene product as it is formed.

  • Workup:

    • Wash the collected distillate with a 5% sodium bicarbonate solution to neutralize any residual acid.

    • Separate the organic layer and dry it over anhydrous calcium chloride.

    • Purify the product by fractional distillation.

III. Synthesis of this compound (via Hydrogenation)
  • Apparatus Setup: In a suitable hydrogenation vessel, dissolve the purified 3-ethyl-2-methylhept-2-ene in a solvent such as ethanol (B145695) or ethyl acetate.

  • Hydrogenation:

    • Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10% Palladium on carbon).

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by GC or TLC).

  • Workup:

    • Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • If necessary, purify the product by distillation.

Visualizations

SynthesisWorkflow cluster_grignard Step 1: Grignard Reaction cluster_dehydration Step 2: Dehydration cluster_hydrogenation Step 3: Hydrogenation 3-Pentanone 3-Pentanone Grignard_Reaction Grignard Reaction 3-Pentanone->Grignard_Reaction Butylmagnesium_bromide Butylmagnesium_bromide Butylmagnesium_bromide->Grignard_Reaction 3-ethyl-2,3-dimethylheptan-3-ol 3-ethyl-2,3-dimethylheptan-3-ol Grignard_Reaction->3-ethyl-2,3-dimethylheptan-3-ol Dehydration Acid-Catalyzed Dehydration 3-ethyl-2,3-dimethylheptan-3-ol->Dehydration 3-ethyl-2-methylhept-2-ene 3-ethyl-2-methylhept-2-ene Dehydration->3-ethyl-2-methylhept-2-ene Hydrogenation Catalytic Hydrogenation 3-ethyl-2-methylhept-2-ene->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Synthetic workflow for this compound.

TroubleshootingYield Low_Overall_Yield Low_Overall_Yield Check_Grignard_Yield Analyze crude yield after Grignard reaction Low_Overall_Yield->Check_Grignard_Yield Grignard_Yield_Low Grignard Yield Low? Check_Grignard_Yield->Grignard_Yield_Low Troubleshoot_Grignard Troubleshoot Grignard: - Check for moisture - Activate Mg - Check ketone purity - Control temperature Grignard_Yield_Low->Troubleshoot_Grignard Yes Check_Dehydration_Yield Analyze crude yield after dehydration Grignard_Yield_Low->Check_Dehydration_Yield No Dehydration_Yield_Low Dehydration Yield Low? Check_Dehydration_Yield->Dehydration_Yield_Low Troubleshoot_Dehydration Troubleshoot Dehydration: - Increase reaction time/temp - Check for ether formation - Minimize rearrangements Dehydration_Yield_Low->Troubleshoot_Dehydration Yes Check_Hydrogenation_Yield Analyze final product purity and yield Dehydration_Yield_Low->Check_Hydrogenation_Yield No Hydrogenation_Issue Hydrogenation Issue? Check_Hydrogenation_Yield->Hydrogenation_Issue Troubleshoot_Hydrogenation Troubleshoot Hydrogenation: - Use fresh catalyst - Increase H2 pressure - Optimize temperature Hydrogenation_Issue->Troubleshoot_Hydrogenation Yes Purification_Loss Investigate purification losses (distillation, workup) Hydrogenation_Issue->Purification_Loss No

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Preventing Isomerization During the Distillation of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with isomerization during distillation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is alkane isomerization and why is it a concern during distillation?

A1: Alkane isomerization is the process where a branched alkane is converted into a different structural isomer.[1] During distillation, the application of heat can provide the activation energy for this rearrangement, especially in the presence of catalytic impurities. This is a concern because it leads to the contamination of the desired branched alkane with other isomers, which can be difficult to separate due to their similar boiling points and can affect the outcome of subsequent reactions or the purity of the final product.

Q2: What are the primary factors that promote isomerization during distillation?

A2: The primary factors that promote the isomerization of branched alkanes during distillation are:

  • High Temperatures: Elevated temperatures provide the energy needed to overcome the activation barrier for isomerization.[2]

  • Presence of Acidic Impurities: Traces of acids (Lewis or Brønsted) can catalyze the isomerization process by facilitating the formation of carbocation intermediates.[3]

  • Extended Heating Times: Prolonged exposure to high temperatures increases the likelihood of isomerization.

  • Presence of Reactive Surfaces: Certain materials within the distillation apparatus can have catalytic sites that promote isomerization.

Q3: How can I detect if isomerization has occurred during my distillation?

A3: Isomerization can be detected by analyzing the distilled fractions using gas chromatography-mass spectrometry (GC-MS).[4][5] By comparing the chromatogram of the distilled sample to that of the starting material, you can identify and quantify the presence of new isomers. The mass spectra of the isomers will be identical, but they will have different retention times.

Q4: What is the role of vacuum distillation in preventing isomerization?

A4: Vacuum distillation is a critical technique for preventing isomerization. By reducing the pressure inside the distillation apparatus, the boiling points of the branched alkanes are significantly lowered.[6] This allows for distillation to be carried out at a much lower temperature, thereby minimizing the thermal stress on the molecules and reducing the rate of isomerization.[7]

Q5: Are there any chemical additives that can prevent isomerization during distillation?

A5: While the use of inhibitors is common in preventing polymerization, their application to prevent alkane isomerization during distillation is less common in a laboratory setting.[8] The most effective approach is to remove catalytic impurities before distillation and to use the mildest distillation conditions possible (i.e., vacuum distillation). In cases where free-radical mediated degradation is a concern, radical scavengers could theoretically be used, but this is not a standard practice for simple alkane isomerization.

Troubleshooting Guides

Issue 1: Poor Separation of Isomers in Distillate
  • Symptom: GC-MS analysis of the collected fractions shows a mixture of branched alkane isomers where a pure compound was expected.

  • Potential Cause: Isomerization occurred during the distillation process.

  • Troubleshooting Steps:

    G A Poor Isomer Separation Detected B Review Distillation Temperature A->B C Was Temperature Elevated (>150°C)? B->C D Implement Vacuum Distillation C->D Yes E Check for Acidic Impurities C->E No I Problem Resolved D->I F Pre-treat with Basic Wash E->F G Analyze Column Packing Material F->G H Use Inert Packing (Glass/Ceramic) G->H H->I

    Caption: Troubleshooting workflow for poor isomer separation.

Issue 2: Inconsistent Boiling Point During Distillation
  • Symptom: The boiling point fluctuates during the collection of a single fraction, and the distillate is found to be a mixture of isomers.

  • Potential Cause: Isomerization is occurring in the distillation pot, leading to a change in the composition of the liquid being distilled.

  • Troubleshooting Steps:

    G A Inconsistent Boiling Point Observed B Suspect Isomerization in Pot A->B C Reduce Heating Mantle Temperature B->C D Decrease Distillation Time C->D E Ensure Homogeneous Heating D->E F Use a Stir Bar or Boiling Chips E->F G Verify Purity of Starting Material F->G H Re-purify Starting Material if Necessary G->H I Monitor Distillate Composition H->I

    Caption: Troubleshooting workflow for inconsistent boiling points.

Data Presentation

The following table summarizes the key factors influencing isomerization during distillation and the recommended preventative measures. Direct quantitative data for isomerization during laboratory distillation of specific branched alkanes is scarce in the literature, as the focus is often on promoting isomerization in industrial processes. The data presented here is a qualitative summary based on established chemical principles.

Parameter Condition Promoting Isomerization Condition Preventing Isomerization Expected Outcome of Prevention
Temperature High Temperature (approaching thermal cracking temperatures)Low TemperatureSignificant reduction in isomerization rate.
Pressure Atmospheric PressureReduced Pressure (Vacuum)Lower boiling points, allowing for lower distillation temperatures.[7]
Acidic Impurities Presence of Lewis or Brønsted acidsAbsence of acidic impuritiesPrevents catalytic isomerization pathways.
Residence Time Long distillation timesShort distillation timesMinimizes the time the compound is exposed to elevated temperatures.
Apparatus Material Reactive surfaces (e.g., some metals)Inert surfaces (e.g., glass, PTFE)Reduces the risk of surface-catalyzed isomerization.[9]

Experimental Protocols

Protocol 1: Removal of Acidic Impurities Prior to Distillation

This protocol describes the removal of acidic impurities from a branched alkane sample using a basic wash.

Materials:

  • Branched alkane sample

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Filter paper and funnel

Procedure:

  • Place the branched alkane sample in a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.[10]

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with deionized water to remove any residual bicarbonate.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove any dissolved water.

  • Swirl the flask and let it stand for 10-15 minutes.

  • Filter the dried alkane into a round-bottom flask suitable for distillation.

Protocol 2: Vacuum Distillation of a Branched Alkane

This protocol outlines the procedure for the distillation of a branched alkane under reduced pressure to prevent thermal degradation and isomerization.

Materials:

  • Purified branched alkane sample

  • Distillation apparatus (round-bottom flask, Claisen adapter, condenser, receiving flask)

  • Vacuum pump and tubing

  • Manometer

  • Stir bar or boiling chips

  • Heating mantle

  • Cold trap (optional but recommended)

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Place the purified branched alkane and a stir bar or boiling chips into the round-bottom flask.

  • Connect the vacuum tubing from the distillation apparatus to a cold trap and then to the vacuum pump.

  • Turn on the vacuum pump and allow the pressure in the system to stabilize. Record the pressure using the manometer.

  • Begin stirring the alkane.

  • Slowly heat the distillation flask using the heating mantle.

  • Monitor the temperature at the distillation head. The boiling point will be significantly lower than the atmospheric boiling point.

  • Collect the distillate in the receiving flask.

  • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.

  • Analyze the purity of the distilled fractions using GC-MS.[4][5]

    G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown & Analysis A Assemble Distillation Glassware B Add Branched Alkane & Stir Bar A->B C Connect to Vacuum Pump & Manometer B->C D Start Vacuum & Stirring C->D E Apply Gentle Heat D->E F Monitor Temperature & Pressure E->F G Collect Distillate F->G H Cool Apparatus G->H I Release Vacuum H->I J Analyze Fractions by GC-MS I->J

    Caption: Experimental workflow for vacuum distillation.

Protocol 3: Analysis of Isomerization by GC-MS

This protocol provides a general method for the quantitative analysis of branched alkane isomers.

Materials:

  • Distilled alkane fractions

  • Starting material (for comparison)

  • Heptane or other suitable solvent

  • GC-MS instrument with a suitable capillary column (e.g., non-polar column)

Procedure:

  • Prepare a dilute solution of the starting material and each distilled fraction in heptane.

  • Inject a small volume of the solution into the GC-MS.

  • Run a temperature program that allows for the separation of the different isomers. A slow temperature ramp is often beneficial.

  • Identify the peaks corresponding to the different isomers based on their retention times. All isomers will have the same mass spectrum.

  • Integrate the peak areas for each isomer in the chromatogram.

  • Calculate the percentage of each isomer in the mixture to determine the extent of isomerization. The relative response factors for the isomers can be assumed to be the same for quantification purposes.[11]

References

Technical Support Center: Resolving Co-eluting Peaks in the Chromatogram of 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving co-eluting peaks in the gas chromatography (GC) analysis of 3-Ethyl-2,3-dimethylheptane and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak co-elution when analyzing this compound?

A1: Peak co-elution, where two or more compounds elute from the GC column simultaneously, is a common challenge in the analysis of structurally similar branched alkanes like this compound. The primary causes include:

  • Similar Physicochemical Properties: Branched alkane isomers, such as other C11 hydrocarbons, often have very close boiling points and similar polarities, making them difficult to separate on a standard GC column.

  • Inadequate Column Selectivity: The stationary phase of the GC column may not have the appropriate chemistry to differentiate between the subtle structural differences of the co-eluting isomers. For non-polar alkanes, a non-polar stationary phase is typically used, but achieving separation between isomers can still be challenging.

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to resolve compounds with very similar retention times. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.

  • Suboptimal GC Method Parameters: A temperature program that is too fast, an incorrect carrier gas flow rate, or an inappropriate injection technique can all lead to poor peak separation and co-elution.

Q2: How can I confirm that a peak in my chromatogram is actually two or more co-eluting compounds?

A2: Confirming co-elution is a critical first step. Here are several methods to identify it:

  • Visual Peak Shape Inspection: Asymmetrical peaks are a strong indicator of co-elution. Look for tell-tale signs like a "shoulder" on the leading or tailing edge of the peak, or a broader-than-expected peak width.

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can examine the mass spectra across the peak. Acquire spectra from the ascending part, the apex, and the descending part of the peak. If the peak is pure, the mass spectra should be identical. If they differ, it confirms the presence of multiple compounds.

  • Varying Chromatographic Conditions: A slight change in the temperature program (e.g., a slower ramp rate) may partially resolve the co-eluting peaks, providing evidence of their presence.

Q3: What type of GC column is best suited for separating this compound from its isomers?

A3: For the separation of non-polar branched alkanes, a high-resolution capillary column with a non-polar stationary phase is recommended. These columns separate compounds primarily based on their boiling points and molecular shape.

  • Recommended Stationary Phases:

    • 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1): This is a good starting point for general hydrocarbon analysis.

    • 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms, Rtx-5): This phase offers slightly higher polarity and can provide different selectivity for aromatic and unsaturated compounds, which may be beneficial if co-elution is with a different class of compound.

  • High-Efficiency Columns: To resolve closely related isomers, consider using a longer column (e.g., 60 m or 100 m) or a column with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) to increase the number of theoretical plates and enhance separation efficiency.

Q4: What is a Kovats Retention Index, and how can it help in identifying this compound?

A4: The Kovats Retention Index (KI) is a standardized method for reporting retention times in gas chromatography, which helps in comparing data between different instruments and laboratories. It relates the retention time of an analyte to the retention times of n-alkanes that elute before and after it. By comparing the experimentally determined KI of an unknown peak to published KI values, you can have greater confidence in its identification. For complex mixtures of isomers, KI is a more reliable identification tool than retention time alone.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in the analysis of this compound.

Initial Assessment

Before making significant changes to your method, it's important to assess the nature of the co-elution.

A Observe Co-eluting or Asymmetrical Peak B Using GC-MS? A->B C Examine Mass Spectra Across the Peak B->C Yes G Modify GC Method Parameters B->G No D Spectra Differ? C->D E Co-elution Confirmed D->E Yes F Peak is Likely Pure D->F No

Caption: Initial assessment workflow for suspected co-elution.

Troubleshooting Steps

If co-elution is confirmed, follow these steps to improve separation. Start with the simplest and quickest adjustments first.

cluster_0 Method Optimization cluster_1 Flow Rate and Injection cluster_2 Hardware and Column Selection A Step 1: Optimize Temperature Program B Decrease Ramp Rate (e.g., from 10°C/min to 5°C/min) A->B C Add an Isothermal Hold Before Elution B->C D Lower the Initial Oven Temperature C->D E Step 2: Adjust Carrier Gas Flow Rate D->E F Optimize for Best Efficiency (van Deemter Plot) E->F G Step 3: Check Injection Parameters F->G H Reduce Injection Volume to Prevent Overloading G->H I Step 4: Change Column Dimensions H->I J Increase Column Length (e.g., 30m to 60m) I->J K Decrease Internal Diameter (e.g., 0.32mm to 0.25mm) J->K L Step 5: Consider a Different Stationary Phase K->L M If using a non-polar phase, try another non-polar phase with slightly different selectivity L->M End Resolution Achieved M->End Start Co-elution Confirmed Start->A

Minimizing fragmentation in mass spectrometry of 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 3-Ethyl-2,3-dimethylheptane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize fragmentation and obtain clear molecular weight information for this branched alkane.

Troubleshooting Guide: Excessive Fragmentation

One of the primary challenges in the mass spectrometry of branched alkanes like this compound is the high degree of fragmentation, often leading to a weak or absent molecular ion peak, especially under Electron Ionization (EI). This guide provides solutions to mitigate this issue.

Issue Probable Cause Recommended Solution
No or very low abundance molecular ion (M+) peak observed. Electron Ionization (EI) is a "hard" ionization technique. EI imparts high internal energy to the analyte molecules, causing extensive bond cleavage, particularly at the branching points of alkanes. Branched alkanes are known to fragment readily, with cleavage favored at the points of branching due to the formation of more stable secondary and tertiary carbocations.[1][2][3]Switch to a "soft" ionization technique. Soft ionization methods impart less energy to the analyte, resulting in significantly less fragmentation and a more prominent molecular ion or pseudo-molecular ion peak.[4][5][6][7][8] Recommended techniques include Chemical Ionization (CI) and Field Ionization (FI).[4][9][10][11]
Significant fragmentation persists even with a soft ionization technique like APCI. Proton transfer reactions with atmospheric gases. Atmospheric Pressure Chemical Ionization (APCI) can still cause fragmentation of saturated hydrocarbons. This is often due to exothermic proton-transfer reactions from protonated atmospheric components like nitrogen and water.[12][13][14]Purge the ion source. To minimize this effect, purge the ion source with an inert gas that has a low proton affinity to remove air and moisture.[12][13][14]
Complex spectrum with many fragment peaks, making interpretation difficult. Inherent instability of the molecular ion. The molecular ion of branched alkanes is inherently unstable. Fragmentation is a competing process with ionization, and for branched compounds, the energy barrier for fragmentation is low.[1][2][3]Optimize Chemical Ionization (CI) conditions. Use a reagent gas that provides "softer" ionization. For instance, isobutane (B21531) and ammonia (B1221849) are gentler protonating agents than methane (B114726).[15] This will reduce the excess energy transferred to the analyte ion, thus reducing fragmentation.
Unable to confirm molecular weight. Absence of a clear molecular ion or pseudo-molecular ion. Without a distinct peak corresponding to the intact molecule, confirming the molecular weight is challenging.Employ Field Ionization (FI). FI is an extremely soft ionization technique that typically produces a dominant molecular ion (M+•) with very little to no fragmentation, making it ideal for confirming the molecular weight of non-polar compounds like alkanes.[4][10][11][16]

Frequently Asked Questions (FAQs)

Q1: Why is my mass spectrum of this compound showing no molecular ion peak when using Electron Ionization (EI)?

A1: Electron Ionization is a high-energy ("hard") ionization technique. For branched alkanes such as this compound, the energy imparted during ionization is often sufficient to cause immediate fragmentation of the C-C bonds.[1] Cleavage is particularly favorable at the branching points because it leads to the formation of more stable carbocations.[2][3] Consequently, the molecular ion, if formed, is often too unstable to be detected in significant abundance.[1]

Q2: What is the best ionization technique to obtain the molecular weight of this compound?

A2: For determining the molecular weight of saturated hydrocarbons with minimal fragmentation, Field Ionization (FI) is considered a gold standard.[4] FI is a very "soft" ionization method that produces predominantly molecular ions (M+•) with little to no fragmentation.[10][11][16] Chemical Ionization (CI) is another excellent and more commonly available alternative that will yield a protonated molecule ([M+H]+), which is also a clear indicator of the molecular weight.[7][15]

Q3: I am using Chemical Ionization (CI). Which reagent gas should I choose?

A3: The choice of reagent gas in CI controls the energetics of the ionization process.[15] For minimizing fragmentation, a "gentler" reagent gas is preferable. While methane is commonly used, it is a relatively strong proton donor.[15] Isobutane or ammonia are weaker proton donors and will impart less excess energy to the this compound molecule upon protonation, resulting in a lower degree of fragmentation and a more abundant [M+H]+ ion.[15]

Q4: Can I use Atmospheric Pressure Photoionization (APPI) for this compound?

A4: APPI is a soft ionization technique that can be used for non-polar compounds.[5] It may provide better results than EI, but its effectiveness for saturated alkanes can be variable. For definitive molecular weight determination with minimal fragmentation for a compound like this compound, FI or CI are generally more reliable choices.

Q5: What is the expected molecular ion or pseudo-molecular ion for this compound?

A5: this compound has a chemical formula of C11H24.[17][18] Its monoisotopic mass is approximately 156.188 Da.[17]

  • With Field Ionization (FI) , you should expect to see the molecular ion (M+•) at m/z ≈ 156.2.

  • With Chemical Ionization (CI) , you will primarily observe the protonated molecule ([M+H]+) at m/z ≈ 157.2.

Experimental Protocols

Protocol 1: Analysis by Chemical Ionization (CI)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile, non-polar solvent such as hexane.

  • Instrumentation Setup:

    • Couple the gas chromatograph (GC) to the mass spectrometer.

    • Select a suitable GC column for hydrocarbon analysis (e.g., a non-polar phase like DB-1 or DB-5).

    • Set up the CI ion source according to the manufacturer's instructions.

  • CI Reagent Gas Selection:

    • Introduce the chosen reagent gas (e.g., isobutane for soft ionization) into the ion source at the recommended pressure (typically around 1 torr).[15]

  • GC Method:

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp at a suitable rate (e.g., 10°C/min) to a final temperature that ensures elution of the analyte (e.g., 200°C).

    • Carrier Gas: Helium or Hydrogen.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 150-250°C.

    • Mass Range: Scan from m/z 50 to 200. The lower end of the scan range should be set to exclude the reagent gas ions.

    • Acquisition Mode: Positive ion mode.

  • Data Analysis: Look for the [M+H]+ ion at m/z ≈ 157.2. The relative abundance of this peak should be significantly higher compared to the fragment ions.

Protocol 2: Analysis by Field Ionization (FI)
  • Sample Introduction: The sample can be introduced via a heated batch inlet, a direct insertion probe, or a gas chromatograph.[6]

  • Instrumentation Setup:

    • Install and activate the FI emitter in the ion source. Emitter activation is a critical step and should be performed according to the manufacturer's guidelines.

    • Apply a high potential (several kilovolts) to the emitter.[6][16]

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: Typically around 120°C.[10]

    • Mass Range: Scan from m/z 50 to 200.

    • Acquisition Mode: Positive ion mode.

  • Data Analysis: The resulting mass spectrum should be very simple, with the base peak corresponding to the molecular ion (M+•) at m/z ≈ 156.2.[10][11]

Quantitative Data Summary

The following table summarizes the expected relative abundance of the molecular ion (or pseudo-molecular ion) for this compound using different ionization techniques. These are generalized expectations based on the principles of each technique for branched alkanes.

Ionization TechniqueExpected IonTypical Relative Abundance of Molecular/Pseudo-Molecular IonKey Fragment Ions
Electron Ionization (EI) M+• (m/z ≈ 156.2)Very Low to AbsentCnH2n+1 series, with prominent peaks resulting from cleavage at the ethyl and methyl branches.
Chemical Ionization (CI) [M+H]+ (m/z ≈ 157.2)High to Base PeakSome fragmentation may occur, but significantly less than EI.
Field Ionization (FI) M+• (m/z ≈ 156.2)Base PeakMinimal to None

Visualizations

experimental_workflow Workflow for Minimizing Fragmentation start Start: Analyze This compound ei_ms Perform EI-MS Analysis start->ei_ms check_mi Molecular Ion (M+•) Peak Present and Sufficiently Abundant? ei_ms->check_mi soft_ionization Select Soft Ionization Technique check_mi->soft_ionization No end_success End: Molecular Weight Confirmed check_mi->end_success Yes ci_ms Chemical Ionization (CI) soft_ionization->ci_ms fi_ms Field Ionization (FI) soft_ionization->fi_ms optimize_ci Optimize CI: - Use 'soft' reagent gas (isobutane, ammonia) - Adjust source temperature ci_ms->optimize_ci fi_ms->end_success optimize_ci->end_success end_failure Consider alternative analytical techniques

Caption: Experimental workflow for selecting an appropriate mass spectrometry method.

troubleshooting_fragmentation Troubleshooting Excessive Fragmentation issue Issue: No/Low Molecular Ion Peak cause1 Probable Cause: Hard Ionization (EI) Used issue->cause1 cause2 Probable Cause: Suboptimal Soft Ionization Conditions issue->cause2 solution1 Solution: Switch to Soft Ionization (CI or FI) cause1->solution1 solution2 Solution: Optimize Parameters cause2->solution2 optimization_details - Use gentler CI reagent gas (e.g., Isobutane) - Purge APCI source with inert gas - Adjust source temperature solution2->optimization_details

Caption: Logical relationships in troubleshooting excessive fragmentation.

References

Purification techniques for 3-Ethyl-2,3-dimethylheptane from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Ethyl-2,3-dimethylheptane from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction mixture containing this compound synthesized via a Grignard reaction?

A1: When synthesizing this compound using a Grignard reagent, several impurities can arise. These typically include:

  • Unreacted starting materials: Such as the alkyl halide and magnesium.

  • Side products from the Grignard reaction: Including biphenyl (B1667301) (if a phenyl Grignard is used as a precursor) and products from the reaction of the Grignard reagent with water or carbon dioxide.[1][2][3]

  • Isomers: Structural isomers of the target molecule may form, especially if rearrangement reactions occur.

  • Solvent: The solvent used for the reaction, often an ether like diethyl ether or tetrahydrofuran (B95107) (THF).

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods for purifying alkanes like this compound are:

  • Fractional Distillation: Ideal for separating compounds with different boiling points.[4][5][6][7] This is often the primary method for separating the target alkane from solvents and impurities with significantly different volatilities.

  • Preparative Gas Chromatography (Prep GC): Offers high resolution for separating isomers and other closely boiling impurities.[8][9] It is particularly useful for obtaining high-purity samples.

  • Adsorption Chromatography: Using adsorbents like silica (B1680970) gel or zeolites can separate alkanes based on structural differences, such as separating branched isomers from linear alkanes.[10][11][12]

Q3: How can I remove unreacted Grignard reagent and its byproducts from my crude product?

A3: Unreacted Grignard reagent is typically quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄) after the reaction is complete. This converts the magnesium salts into water-soluble species that can be removed through an aqueous workup. A subsequent extraction with a suitable organic solvent, followed by washing with brine and drying, will further remove these impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor separation of isomers during fractional distillation.
  • Possible Cause: The boiling points of the isomers are very close, making separation by standard fractional distillation inefficient.

  • Suggested Solutions:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.

    • Optimize Reflux Ratio: A higher reflux ratio can improve separation, although it will also increase the distillation time.

    • Vacuum Distillation: Lowering the pressure reduces the boiling points of the compounds and can sometimes enhance the boiling point differences between isomers.[13]

    • Alternative Technique: If fractional distillation is insufficient, consider using preparative gas chromatography for a higher degree of separation.[8]

Issue 2: The purified product is contaminated with the reaction solvent.
  • Possible Cause: The boiling point of the solvent is too close to that of the product, or an azeotrope is formed.

  • Suggested Solutions:

    • Efficient Fractional Distillation: Ensure your distillation setup is efficient enough to separate the solvent.

    • Extractive Distillation: Introduce a high-boiling solvent that alters the relative volatilities of the product and the contaminating solvent, facilitating their separation.[14][15][16][17]

    • Washing: If the solvent has some water solubility, washing the crude product with water or brine may help reduce its concentration.

Issue 3: Low recovery of the final product.
  • Possible Cause: Product loss during aqueous workup, multiple transfer steps, or inefficient collection during distillation.

  • Suggested Solutions:

    • Minimize Emulsions: During extraction, gentle mixing can prevent the formation of stable emulsions where the product can be trapped.[18] Adding brine can help break up emulsions.

    • Thorough Extraction: Ensure all of the organic product is extracted from the aqueous layer by performing multiple extractions with the organic solvent.

    • Careful Distillation: Monitor the distillation temperature closely to ensure the product is collected in the correct fraction. Ensure the condenser is efficient to prevent loss of volatile product.

Quantitative Data Summary

Purification TechniquePrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation Difference in boiling points[4][5][6][7]90-98%Scalable, cost-effective for large quantities.Less effective for separating close-boiling isomers.
Preparative Gas Chromatography Differential partitioning between a stationary and mobile phase[8][9]>99%High resolution, excellent for isomer separation.Small sample size, expensive, not easily scalable.
Extractive Distillation Altered relative volatilities by a solvent[14][15][16][17]>98%Effective for azeotropes and close-boiling mixtures.Requires an additional separation step to remove the entrainer.
Adsorption using Molecular Sieves Size exclusion based on molecular shape[10][11][12]VariableGood for separating linear from branched alkanes.Less effective for separating similarly shaped branched isomers.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings). Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound mixture to the distillation flask along with a few boiling chips.

  • Distillation:

    • Slowly heat the distillation flask.

    • Collect the initial fraction, which will likely be the low-boiling solvent.

    • Gradually increase the heating mantle temperature.

    • Monitor the temperature at the head of the column. Collect the fraction that distills at the expected boiling point of this compound.

    • Collect any higher-boiling impurities as a separate final fraction.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.

Protocol 2: Purification by Preparative Gas Chromatography
  • Sample Preparation: Dissolve the partially purified this compound in a minimal amount of a volatile solvent (e.g., hexane).

  • Instrument Setup:

    • Install a suitable preparative column in the gas chromatograph.

    • Set the injector, oven, and detector temperatures appropriately for the separation of C11 alkanes.

    • Optimize the carrier gas flow rate.

  • Injection and Collection:

    • Inject a small volume of the prepared sample.

    • Monitor the chromatogram to identify the peak corresponding to this compound.

    • Use the instrument's fraction collection system to trap the eluent corresponding to the target peak.

    • Multiple injections may be necessary to collect a sufficient quantity of the pure product.

  • Analysis: Confirm the purity of the collected fraction using analytical GC-MS.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Grignard Reaction workup Aqueous Workup (Quench, Extract, Dry) start->workup frac_dist Fractional Distillation workup->frac_dist analysis Purity Analysis (GC-MS) frac_dist->analysis prep_gc Preparative GC final_product Pure this compound prep_gc->final_product analysis->prep_gc If isomers present analysis->final_product If pure enough

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Crude Product Analysis q1 Isomeric Impurities Present? start->q1 q2 Solvent Contamination? q1->q2 No prep_gc Preparative GC q1->prep_gc Yes q3 Other Impurities? q2->q3 No ext_dist Extractive Distillation q2->ext_dist Yes frac_dist Fractional Distillation q3->frac_dist Yes end Pure Product q3->end No frac_dist->end prep_gc->end ext_dist->end column_chrom Column Chromatography

Caption: Decision tree for selecting a purification technique based on the type of impurity.

References

Technical Support Center: Enhancing Resolution in NMR Spectra of Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during the NMR analysis of complex hydrocarbon mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Severe signal overlap in 1D ¹H NMR spectra prevents accurate analysis.

Q: My 1D ¹H NMR spectrum of a hydrocarbon mixture is a complex series of overlapping multiplets, making it impossible to identify individual components. What can I do to improve the resolution?

A: Severe signal overlap is a common challenge in the ¹H NMR of complex mixtures due to the narrow chemical shift range and extensive J-coupling.[1][2][3] Several advanced NMR techniques can be employed to simplify the spectrum and enhance resolution.

  • Pure Shift NMR Spectroscopy: This technique computationally removes the effect of homonuclear J-couplings, causing multiplets to collapse into singlets.[1][3][4] This dramatically simplifies the spectrum, revealing the true chemical shifts of overlapping signals.

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY and TOCSY disperse the signals into a second dimension, resolving overlapping multiplets based on their coupling networks.[2][5][6] HSQC and HMBC experiments correlate proton signals with their attached carbon atoms, further aiding in the resolution and assignment of individual components.[5][6][7]

  • Higher Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion, potentially resolving some of the overlapping signals.

Issue 2: Difficulty in distinguishing between components of similar chemical structure.

Q: I am analyzing a mixture of isomers with very similar chemical structures, and their signals are almost perfectly superimposed. How can I differentiate them?

A: Distinguishing between structurally similar molecules, such as isomers, requires techniques that can exploit subtle differences in their physical or chemical properties.

  • Diffusion-Ordered Spectroscopy (DOSY): This powerful technique separates the NMR signals of different molecules based on their translational diffusion coefficients, which are related to their size and shape.[1][8][9][10][11][12] In a 2D DOSY spectrum, the signals of each component are aligned in a row corresponding to its diffusion coefficient, effectively separating the spectra of individual components.[10]

  • Pure Shift NMR Combined with Relaxation Editing: By exploiting differences in the relaxation properties of selected nuclei, it's possible to distinguish between different components in a mixture while using pure shift methods to reduce signal overlap.[2]

Issue 3: Low signal-to-noise ratio for minor components in the mixture.

Q: My sample contains several minor components whose signals are barely visible above the noise level. How can I improve the signal-to-noise ratio (S/N) for these components?

A: Improving the S/N for low-concentration analytes is crucial for their detection and characterization.

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Use a Cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity, allowing for the detection of minor components with fewer scans.

  • Solvent Suppression Techniques: If the signals of interest are obscured by a strong solvent signal, solvent suppression pulse sequences (e.g., WET1D) can be used to attenuate the solvent peak, allowing for a higher receiver gain to be used for the signals of interest.[13]

  • Hyperpolarization Techniques: Advanced techniques like Dynamic Nuclear Polarization (DNP) and Para-Hydrogen Induced Polarization (PHIP) can enhance NMR signals by several orders of magnitude, enabling the detection of very low concentration samples.[14]

Issue 4: Presence of spectral artifacts.

Q: My NMR spectrum contains strange artifacts like baseline distortions, phasing errors, and "sinc wiggles." What causes these, and how can I eliminate them?

A: Spectral artifacts can arise from various sources, including improper parameter setup and data processing.

  • Baseline Distortions: These can be caused by a very strong signal saturating the detector.[13] Reducing the receiver gain or using a smaller pulse angle can help.[13] Proper baseline correction during data processing is also essential.

  • Phasing Errors: Incorrect phasing leads to distorted peak shapes. Manual phasing of the spectrum is often necessary to obtain pure absorption lineshapes.

  • "Sinc Wiggles": These artifacts, which appear as oscillations on either side of a strong peak, are caused by the truncation of the Free Induction Decay (FID) before it has fully decayed.[15] Acquiring more data points or applying an appropriate window function before Fourier transformation can minimize these artifacts.[15]

  • Poor Shimming: An inhomogeneous magnetic field across the sample volume leads to broad and distorted peaks.[16] Careful shimming of the spectrometer is crucial for obtaining high-resolution spectra.

Experimental Protocols

Protocol 1: Pure Shift ¹H NMR Spectroscopy (PSYCHE)

This protocol provides a general guideline for acquiring a pure shift ¹H NMR spectrum using the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence.

  • Sample Preparation: Prepare the hydrocarbon mixture sample in a suitable deuterated solvent at an appropriate concentration.

  • Spectrometer Setup:

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Parameter Optimization:

    • Load a standard PSYCHE pulse sequence.

    • Set the spectral width to encompass all proton signals.

    • The number of scans will depend on the sample concentration; start with 16 or 32 scans and increase as needed for adequate S/N.

    • The key parameters for PSYCHE are the sweep width and duration of the chirp pulses, which need to be optimized based on the spectral region of interest to achieve effective broadband homonuclear decoupling.

  • Acquisition: Acquire the FID.

  • Processing:

    • Apply a suitable window function (e.g., exponential or Gaussian).

    • Perform Fourier transformation.

    • Phase the spectrum carefully.

    • Perform baseline correction.

Protocol 2: Diffusion-Ordered Spectroscopy (DOSY)

This protocol outlines the general steps for acquiring a 2D DOSY spectrum.

  • Sample Preparation: Prepare the sample as you would for a standard 1D NMR experiment. Ensure the sample is free of any particulate matter that could affect diffusion measurements.

  • Spectrometer Setup:

    • Tune, match, lock, and shim the spectrometer as described above.

    • Calibrate the gradient strength.

  • Parameter Optimization:

    • Load a suitable DOSY pulse sequence (e.g., ledbpgp2s on Bruker systems).

    • Set the spectral width and other 1D acquisition parameters.

    • The key DOSY parameters are the diffusion time (Δ) and the gradient pulse duration (δ). These need to be optimized to ensure a signal attenuation of 90-95% for the fastest diffusing species at the maximum gradient strength.

    • Set the number of gradient steps (typically 16 to 32).

  • Acquisition: Acquire the 2D DOSY data.

  • Processing:

    • Process the data using the appropriate software package (e.g., TopSpin with the DOSY processing module).

    • The software will perform an inverse Laplace transform to generate the 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other.

Data Presentation

Table 1: Comparison of Resolution Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Pure Shift NMR Removes homonuclear J-couplingDrastically simplifies spectra, high resolutionCan have lower sensitivity, potential for artifacts[3][4]
2D NMR (e.g., COSY) Correlates coupled spinsResolves overlapping multiplets, provides connectivity information[5][6]Longer acquisition times, more complex data analysis[2]
DOSY Separates signals by diffusionDifferentiates components in a mixture without physical separation[1][12]Requires significant differences in molecular size/shape[2]
Non-Uniform Sampling (NUS) Skips a fraction of data pointsReduces acquisition time for multi-dimensional experiments, can improve resolution[17][18][19][20]Reconstruction can introduce artifacts, not ideal for very low S/N samples[19][20]

Visualizations

Experimental_Workflow_for_Complex_Mixture_Analysis cluster_start Initial Analysis cluster_resolution Resolution Enhancement cluster_data Data Analysis Sample Sample 1D_H_NMR 1D ¹H NMR Sample->1D_H_NMR Pure_Shift Pure Shift NMR 1D_H_NMR->Pure_Shift Overlapping Signals 2D_NMR 2D NMR (COSY, HSQC, etc.) 1D_H_NMR->2D_NMR Overlapping Signals DOSY DOSY 1D_H_NMR->DOSY Mixture Separation Component_ID Component Identification Pure_Shift->Component_ID 2D_NMR->Component_ID DOSY->Component_ID Quantification Quantification Component_ID->Quantification

Caption: Workflow for analyzing complex hydrocarbon mixtures.

Troubleshooting_Logic cluster_symptoms Identify Symptom cluster_solutions Potential Solutions Problem Poor Resolution Overlap Signal Overlap Problem->Overlap Broad_Peaks Broad Peaks Problem->Broad_Peaks Low_SN Low S/N Problem->Low_SN Pure_Shift Pure Shift NMR Overlap->Pure_Shift 2D_NMR 2D NMR Overlap->2D_NMR Shimming Improve Shimming Broad_Peaks->Shimming More_Scans Increase Scans Low_SN->More_Scans

Caption: Troubleshooting logic for poor NMR spectral resolution.

References

Calibration curve issues for quantitative analysis of 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantitative analysis of 3-Ethyl-2,3-dimethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses specific issues that can arise during the creation and use of a calibration curve for the quantitative analysis of this compound.

Issue: Poor Linearity of the Calibration Curve (r² < 0.99)

  • Question: My calibration curve for this compound is not linear. What are the potential causes and how can I fix it?

  • Answer: Non-linearity in your calibration curve can stem from several sources. At low concentrations, this can be caused by active sites in the GC inlet or on the column, leading to analyte adsorption.[1] At high concentrations, detector saturation can be the culprit. To troubleshoot, first, ensure that your injector liner is clean and deactivated.[2] If the issue persists, you may need to trim the first few centimeters of your GC column to remove any active sites that have developed.[3] For issues at the higher end of the curve, try reducing the concentration of your highest standards or diluting your more concentrated samples to fall within the linear range of the detector.[4] It is also crucial to check for any leaks in the system, as this can affect the consistency of your injections.[3]

Issue: High Variability in Replicate Injections

  • Question: I am seeing significant variation in the peak areas of my replicate injections for the same standard. What could be causing this?

  • Answer: Inconsistent peak areas are often related to the injection process or issues with the autosampler.[5] Check the syringe for any blockages or air bubbles.[2] Ensure that the injection volume is appropriate and that the autosampler is functioning correctly. Variability can also be introduced during sample preparation, so ensure that all standards and samples are prepared consistently and are well-mixed before injection.[6] Using an internal standard can help to correct for variations in injection volume.[7]

Issue: No or Very Low Signal for Low Concentration Standards

  • Question: My lowest calibration standards are not showing a detectable peak for this compound. How can I improve the sensitivity?

  • Answer: A lack of signal at low concentrations points to issues with the limit of detection (LOD) of your method. To improve sensitivity, you can try increasing the injection volume, but be mindful of potential peak broadening.[8] Alternatively, you can adjust the split ratio to allow more of the sample to enter the column (a lower split ratio or a splitless injection).[9] For splitless injections, optimizing the initial oven temperature and the splitless hold time is critical.[2] Also, ensure that the MS detector is properly tuned and that the ion source is clean, as contamination can significantly reduce sensitivity.[10]

Issue: Matrix Effects Affecting Quantitation

  • Question: I suspect that components in my sample matrix are interfering with the quantification of this compound. How can I address this?

  • Answer: Matrix effects, where other compounds in the sample enhance or suppress the analyte signal, are a common challenge in GC-MS analysis.[5] To mitigate this, consider using a matrix-matched calibration curve, where the calibration standards are prepared in a blank matrix that is similar to your samples.[11] Another effective strategy is the use of a stable isotope-labeled internal standard, which will behave similarly to the analyte in the matrix and can correct for these effects.[12] If these options are not feasible, you may need to implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove the interfering components before analysis.[8]

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the quantitative analysis of this compound?

A1: The ideal internal standard should be chemically similar to the analyte but not present in the samples.[10] For GC-MS analysis of hydrocarbons like this compound, a deuterated analog would be the best choice as it will have nearly identical chromatographic behavior and ionization efficiency.[12] If a deuterated standard is not available, a structurally similar, non-native branched alkane with a slightly different retention time can be used. For example, a C10 or C12 branched alkane could be a suitable option.

Q2: What are the acceptance criteria for a calibration curve in quantitative analysis?

A2: While specific criteria can vary by regulatory guidelines, a generally accepted criterion for the linearity of a calibration curve is a coefficient of determination (r²) of 0.99 or greater.[7] Additionally, the back-calculated concentration of each calibration standard should typically be within ±15% of the nominal value (or ±20% for the Lower Limit of Quantitation, LLOQ).

Q3: How many points should I have in my calibration curve?

A3: A minimum of 5-6 non-zero concentration levels is generally recommended to adequately define the calibration curve and ensure linearity over the desired concentration range. The range of the calibration curve should encompass the expected concentrations of the analyte in the samples.

Q4: What should I do if my sample concentration is higher than my highest calibration standard?

A4: If a sample's response is above the highest point on your calibration curve, you should not extrapolate the concentration. Instead, dilute the sample with a suitable solvent to bring the analyte concentration within the linear range of your calibration curve and re-inject it.[9]

Q5: Can I use a linear-through-zero calibration model?

A5: A linear-through-zero model assumes that a blank sample will produce a zero response. While this can sometimes be appropriate, it is generally recommended to include a blank (matrix without analyte) and a zero standard (matrix with internal standard but no analyte) to properly assess the background and potential interferences. The decision to force the curve through zero should be justified and validated.

Experimental Protocol: Quantitative Analysis of this compound by GC-MS

This protocol provides a general framework for the quantitative analysis of this compound. Method optimization will be required for specific instrumentation and sample matrices.

1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a high-purity volatile solvent such as hexane (B92381) or pentane.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution to prepare a series of at least 5-6 working standards covering the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog or another branched alkane) at a concentration of approximately 1 mg/mL.

  • Calibration Standards: To each working standard solution, add a constant aliquot of the IS stock solution to achieve a final IS concentration that gives a good response (e.g., 5 µg/mL).

2. Sample Preparation

  • Accurately weigh or measure a known amount of the sample into a vial.

  • If the sample is a solid, perform a suitable extraction with a volatile solvent.

  • Add the same constant aliquot of the IS stock solution as used for the calibration standards.

  • Dilute the sample with the solvent as needed to ensure the analyte concentration falls within the calibration range.

  • Vortex the sample to ensure homogeneity.

3. GC-MS Instrumentation and Conditions

The following table outlines typical starting parameters for the GC-MS analysis.

ParameterRecommended Setting
Gas Chromatograph
GC ColumnNon-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0-1.2 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1 split ratio) or Splitless (for trace analysis)
Oven ProgramInitial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min at 280 °C.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM) for highest sensitivity and selectivity
Quantifier IonA prominent and specific fragment ion for this compound
Qualifier Ion(s)One or two other characteristic fragment ions to confirm identity

4. Data Analysis

  • Integrate the peak areas for the quantifier ion of this compound and the quantifier ion of the internal standard.

  • Calculate the response ratio (Analyte Peak Area / IS Peak Area) for each calibration standard and sample.

  • Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²).

  • Use the calibration curve to calculate the concentration of this compound in the unknown samples.

Data Presentation

Table 1: Example Calibration Curve Data

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaResponse Ratio
0.115,234510,9870.0298
0.578,910515,2340.1531
1.0155,678512,4560.3038
5.0798,456518,7651.5392
10.01,589,765514,3213.0910
25.03,987,654516,5437.7200

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criterion
Linearity (r²)≥ 0.99
Accuracy85-115% of nominal concentration
Precision (%RSD)≤ 15%
Lower Limit of Quantitation (LLOQ)Analyte response should be at least 5-10 times the blank response. Accuracy within 80-120% and precision ≤ 20%.

Visualizations

Troubleshooting_Workflow start Calibration Curve Issue Identified linearity Poor Linearity (r² < 0.99)? start->linearity variability High Variability in Replicates? linearity->variability No check_liner Check/Clean/Deactivate Injector Liner linearity->check_liner Yes no_signal No/Low Signal at LLOQ? variability->no_signal No check_syringe Inspect Syringe and Autosampler variability->check_syringe Yes matrix Suspected Matrix Effects? no_signal->matrix No inc_injection Increase Injection Volume / Adjust Split Ratio no_signal->inc_injection Yes end Re-evaluate Calibration Curve matrix->end No matrix_match Use Matrix-Matched Standards matrix->matrix_match Yes trim_column Trim GC Column check_liner->trim_column adjust_conc Adjust Standard Concentrations trim_column->adjust_conc adjust_conc->end check_prep Review Sample Preparation Protocol check_syringe->check_prep use_is Implement Internal Standard check_prep->use_is use_is->end clean_source Clean MS Ion Source and Tune inc_injection->clean_source clean_source->end isotope_is Use Stable Isotope-Labeled IS matrix_match->isotope_is cleanup Improve Sample Cleanup (e.g., SPE) isotope_is->cleanup cleanup->end

Caption: Troubleshooting workflow for calibration curve issues.

Experimental_Workflow prep_standards 1. Prepare Standards & Internal Standard prep_samples 2. Prepare Samples with Internal Standard prep_standards->prep_samples gcms_analysis 3. GC-MS Analysis (SIM Mode) prep_samples->gcms_analysis data_processing 4. Integrate Peak Areas & Calculate Ratios gcms_analysis->data_processing calibration 5. Construct Calibration Curve data_processing->calibration quantification 6. Quantify Analyte in Samples calibration->quantification

References

Addressing baseline noise in GC-FID analysis of volatile hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address baseline noise in Gas Chromatography with Flame Ionization Detection (GC-FID) analysis of volatile hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What is considered a normal baseline noise level for GC-FID analysis?

A normal FID background signal is typically in the range of 5-20 picoamperes (pA) when the GC oven is at a low temperature (<100°C) and no sample has been injected.[1] A stable and low baseline is crucial for achieving high sensitivity and accurate quantification.

Q2: What are the most common causes of excessive baseline noise in GC-FID?

Excessive baseline noise in GC-FID analysis can stem from a variety of sources, which can be broadly categorized as:

  • Gas Supply Issues: Impurities in the carrier gas (e.g., Helium, Hydrogen, Nitrogen) or detector gases (Hydrogen and Air) are a major contributor to baseline noise.[1] Leaks in the gas lines can also introduce atmospheric contaminants.

  • System Contamination: Contamination can occur in various parts of the GC system, including the injection port (septum, liner), the analytical column, and the FID detector itself.[2][3][4]

  • Improper Method Parameters: Incorrectly set gas flow rates, temperatures (inlet, oven, detector), or an unconditioned column can all lead to a noisy baseline.

  • Electronic Issues: Problems with the FID electrometer, loose connections, or electrical interference from nearby instruments can manifest as baseline noise.[3][4]

Troubleshooting Guides

Issue 1: High Frequency Baseline Noise

Symptom: The baseline appears "hairy" with rapid, random fluctuations.

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Contaminated Gases Verify the purity of your carrier and detector gases. Ensure they meet the manufacturer's specifications (typically 99.9995% or higher).[1] Consider installing or replacing in-line gas purifiers.
Gas Leaks Perform a thorough leak check of the entire system, from the gas cylinders to the detector, using an electronic leak detector. Pay close attention to fittings and connections.
FID Contamination A dirty FID jet or collector is a common source of high-frequency noise.[2] Follow the detailed protocol for cleaning the FID detector.
Electronic Noise Ensure the GC is properly grounded and not in close proximity to other electronic equipment that could cause interference. Check all cable connections to the detector and data system.[3][4]
Issue 2: Baseline Spiking

Symptom: The baseline shows random, sharp, narrow peaks (spikes).

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Particulates in the System Small particles from a cored septum or sample matrix can pass through the detector, causing spikes. Replace the septum and inlet liner. Filter samples before injection.
Electrical Issues Loose electrical connections can cause intermittent signals that appear as spikes. Check all detector and data system cable connections.
Contaminated Detector A very dirty detector can sometimes produce spiking.[2] A thorough cleaning of the FID is recommended.
Issue 3: Baseline Drift

Symptom: The baseline steadily increases or decreases over the course of a run.

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Column Bleed The stationary phase of the column can degrade and elute, causing the baseline to rise with increasing temperature. Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
Insufficient Column Conditioning A new or recently installed column that has not been properly conditioned will often exhibit a drifting baseline.[5]
Temperature Fluctuations Ensure the GC oven and detector temperatures are stable and not fluctuating.
Contaminated Carrier Gas A slow bleed of contaminants from the gas source or traps can cause a gradual baseline drift.

Quantitative Data Summary

Table 1: Typical GC-FID Baseline Noise Levels and Potential Interpretations

Baseline Noise Level (pA)Interpretation
< 5Excellent, very low noise.
5 - 20Normal operating range.[1]
20 - 50Elevated noise, may indicate minor contamination or gas quality issues.
> 50High noise, requires immediate troubleshooting.
> 100kExtremely high signal, could indicate a shorted FID interconnect.[6]

Table 2: Recommended Gas Flow Rates for GC-FID Analysis of Volatile Hydrocarbons

GasTypical Flow Rate (mL/min)Notes
Carrier Gas (Helium) 1 - 2For capillary columns.
Carrier Gas (Hydrogen) 1 - 3Offers faster analysis but requires safety precautions.
FID Hydrogen 30 - 40The fuel for the flame. Optimize for best sensitivity.[7]
FID Air 300 - 400The oxidant for the flame. Typically a 10:1 ratio with hydrogen.[8][9]
FID Makeup Gas (Nitrogen) 25 - 30Helps to sweep the column effluent into the flame efficiently.

Experimental Protocols

Protocol 1: FID Detector Cleaning

Objective: To remove contamination from the FID jet and collector to reduce baseline noise and improve sensitivity.

Materials:

  • Lint-free gloves

  • Appropriate wrenches and screwdrivers for your GC model

  • Cleaning solvents (e.g., methanol (B129727), acetone, deionized water)

  • Ultrasonic bath (recommended)

  • Cleaning brushes and wires (often included in FID maintenance kits)

  • Compressed nitrogen or air

Procedure:

  • Cooldown and Disassembly:

    • Turn off the FID flame and allow the detector to cool down completely.

    • Turn off the detector and inlet heaters.

    • Disconnect the column from the detector.

    • Carefully disassemble the FID, following the manufacturer's instructions for your specific instrument. This typically involves removing the collector assembly and then the jet.

  • Cleaning the Components:

    • Collector and Insulators: Sonicate the collector and ceramic insulators in a beaker with cleaning solvent (e.g., methanol or a mild detergent solution) for 10-15 minutes. Use a small brush to gently scrub the surfaces. Rinse thoroughly with deionized water and then a volatile solvent like methanol.

    • Jet: Carefully clean the jet. A fine wire can be used to clear any blockages in the jet orifice.[10] Sonicate the jet in a cleaning solvent.

    • Drying: Dry all components completely using a stream of clean, dry nitrogen or air.

  • Reassembly and Bakeout:

    • Wearing clean, lint-free gloves, carefully reassemble the FID components in the reverse order of disassembly.

    • Reconnect the column.

    • Turn on the detector heater and set it to a bakeout temperature (e.g., 350°C) for 30-60 minutes to remove any residual solvents.

    • Once baked out, set the detector to its normal operating temperature, ignite the flame, and allow the baseline to stabilize.

Protocol 2: GC Column Conditioning

Objective: To remove volatile contaminants from a new or stored GC column and stabilize the stationary phase, resulting in a stable baseline.

Materials:

  • New or stored GC column

  • High-purity carrier gas

  • GC instrument

Procedure:

  • Installation (Inlet Only):

    • Install the column into the GC inlet, but do not connect the other end to the detector. This prevents contaminants from being deposited in the detector.[11]

    • Purge the column with carrier gas at room temperature for 15-30 minutes to remove any air from the column.[11]

  • Temperature Programming:

    • Set the oven temperature to 40-50°C.

    • Program the oven to ramp at a rate of 5-10°C/minute to a final temperature that is approximately 20°C above the maximum temperature you will use in your analytical method, but do not exceed the column's maximum isothermal temperature limit.[11][12][13]

    • Hold at the final temperature for 1-2 hours, or until a stable baseline is observed when the column is connected to the detector in the next step.[13] For thick-film columns, a longer conditioning time may be necessary.

  • Detector Connection and Final Conditioning:

    • Cool down the oven.

    • Connect the column to the detector.

    • Repeat the temperature program.

    • Monitor the baseline signal. The conditioning is complete when the baseline is stable and the noise is within an acceptable range.

Visualizations

Troubleshooting_Baseline_Noise GC-FID Baseline Noise Troubleshooting Workflow start High Baseline Noise Detected check_type Identify Noise Type start->check_type high_freq High Frequency Noise check_type->high_freq 'Hairy' spiking Spiking check_type->spiking Sharp Peaks drift Drift check_type->drift Rising/Falling check_gas Check Gas Purity & Leaks high_freq->check_gas check_septum Check Septum & Liner spiking->check_septum check_column Check Column Condition drift->check_column clean_fid Clean FID Detector check_gas->clean_fid Gases OK end Baseline Noise Resolved check_gas->end Leak/Impurity Found & Fixed check_electronics Check Electronics clean_fid->check_electronics check_electronics->end check_septum->clean_fid Septum OK replace_septum Replace Septum/Liner check_septum->replace_septum Coring/Particles filter_sample Filter Sample replace_septum->filter_sample filter_sample->end condition_column Recondition Column check_column->condition_column Bleed Observed check_temp Check Temperature Stability check_column->check_temp Column OK replace_column Replace Column condition_column->replace_column Conditioning Fails condition_column->end Conditioning Successful replace_column->end check_temp->end

Caption: A flowchart for systematically troubleshooting common types of baseline noise in GC-FID analysis.

FID_Maintenance_Workflow FID Detector Cleaning Workflow start Initiate FID Cleaning cooldown Cooldown Detector & Inlet start->cooldown disassemble Disassemble FID Components cooldown->disassemble clean_parts Clean Jet, Collector & Insulators disassemble->clean_parts dry_parts Thoroughly Dry All Parts clean_parts->dry_parts reassemble Reassemble FID dry_parts->reassemble bakeout Bakeout Detector reassemble->bakeout stabilize Ignite Flame & Stabilize Baseline bakeout->stabilize end FID Maintenance Complete stabilize->end

Caption: A step-by-step workflow for the proper cleaning and maintenance of an FID detector.

References

Validation & Comparative

Navigating the Maze of C11 Alkane Isomers: A Comparative Guide to GC Retention Times

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and identification of structurally similar compounds are paramount. This guide provides a comprehensive comparison of the gas chromatography (GC) retention times of 3-Ethyl-2,3-dimethylheptane and a selection of its C11H24 isomers. By examining their physicochemical properties and elution behavior on non-polar stationary phases, this document aims to provide a valuable resource for method development and isomer differentiation.

The separation of branched alkane isomers by gas chromatography is a well-established yet challenging analytical task. Elution order is primarily governed by the compound's boiling point and molecular shape. On standard non-polar columns, such as those with a 100% dimethylpolysoxane stationary phase, alkanes tend to elute in order of increasing boiling point. However, molecular compactness also plays a crucial role; more branched, compact isomers exhibit reduced intermolecular van der Waals forces, leading to lower boiling points and, consequently, shorter retention times compared to their linear or less branched counterparts.

Comparative Analysis of Physicochemical Properties and GC Retention Data

To facilitate a clear comparison, the following table summarizes the boiling points and Kovats retention indices for this compound and several of its structural isomers. The Kovats retention index (KI) is a standardized measure that normalizes retention times to those of adjacent n-alkanes, making it a more robust value for inter-laboratory comparison than absolute retention time.

Compound NameIUPAC NameCAS NumberBoiling Point (°C)Kovats Retention Index (Non-polar column)
n-UndecaneUndecane1120-21-41961100
2-Methyldecane2-Methyldecane6975-98-0189.31067
3-Methyldecane3-Methyldecane13151-34-3189.11072
4-Methyldecane4-Methyldecane2847-72-5187.01062
5-Methyldecane5-Methyldecane13151-35-4186.11059
3-Ethylnonane3-Ethylnonane17302-11-31881068
3-Ethyl-2,5-dimethylheptane3-Ethyl-2,5-dimethylheptane61868-27-7180.1Not available
This compound This compound 61868-21-1 Not available Not available

Experimental Protocol for GC Analysis of C11 Alkane Isomers

The following protocol outlines a standard method for the separation of this compound and its isomers using gas chromatography.

1. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-1, SE-30, or OV-101 (100% dimethylpolysiloxane), with typical dimensions of 30-60 m length, 0.25-0.32 mm internal diameter, and a film thickness of 0.25 µm.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate or pressure.

2. Sample Preparation:

  • Prepare a dilute solution of the alkane isomer mixture in a volatile solvent such as hexane (B92381) or pentane.

  • If determining Kovats retention indices, prepare a separate mixture of a homologous series of n-alkanes (e.g., C8 to C14) in the same solvent.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: Increase at a rate of 5 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 10 minutes.

  • Carrier Gas Flow Rate: Set to achieve an optimal linear velocity for the carrier gas used (e.g., ~30-40 cm/s for Helium).

  • Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1) to avoid column overloading.

4. Data Analysis:

  • Identify the peaks corresponding to the different isomers based on their retention times.

  • For confirmation, couple the GC to a mass spectrometer to obtain mass spectra for each peak.

  • To calculate the Kovats retention index (I) for a compound (x), inject the n-alkane mixture under the same GC conditions and use the following formula for temperature-programmed runs:

    • I = 100 * [n + (t_Rx - t_Rn) / (t_R(n+z) - t_Rn)]

    • Where:

      • n is the carbon number of the n-alkane eluting before compound x.

      • z is the difference in carbon number between the two n-alkanes that bracket compound x.

      • t_Rx is the retention time of compound x.

      • t_Rn is the retention time of the n-alkane with carbon number n.

      • t_R(n+z) is the retention time of the n-alkane with carbon number n+z.

Visualizing the Elution Order of C11 Alkane Isomers

The following diagram illustrates the general principle of how branching affects the GC retention time of C11 alkane isomers on a non-polar column. As the degree of branching increases, the molecule becomes more compact, leading to a lower boiling point and an earlier elution time.

G cluster_0 GC Elution Order on Non-Polar Column cluster_1 n_Undecane n-Undecane (KI = 1100) Late_Elution Late Elution (Higher Boiling Point, Less Branched) Methyldecanes Methyldecanes (e.g., 2-Methyldecane, KI ≈ 1067) Methyldecanes->n_Undecane Ethyldecanes Ethylnonanes (e.g., 3-Ethylnonane, KI ≈ 1068) Ethyldecanes->Methyldecanes Highly_Branched Highly Branched Isomers (e.g., this compound) (Lower KI) Highly_Branched->Ethyldecanes Early_Elution Early Elution (Lower Boiling Point, More Branched)

Caption: Relationship between branching and GC elution order for C11 alkane isomers.

Conclusion

The gas chromatographic separation of this compound and its isomers is fundamentally influenced by their boiling points and molecular structures. Less branched isomers, such as n-undecane, exhibit longer retention times on non-polar columns due to their higher boiling points. Conversely, increased branching, as seen in various methyl- and ethyl-substituted alkanes, leads to more compact structures, lower boiling points, and consequently, earlier elution. While precise retention data for all C11 isomers can be challenging to obtain, understanding these fundamental principles allows researchers to predict elution patterns and develop effective separation methods. The use of Kovats retention indices provides a standardized approach for compound identification, enhancing the reliability and transferability of analytical results.

A Comparative Guide to Mass Spectral Fragmentation of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the mass spectral fragmentation patterns of branched alkanes, offering valuable insights for the structural elucidation of these molecules. Understanding the distinct fragmentation behaviors of branched versus linear alkanes is critical in various scientific fields, including organic synthesis, petroleum analysis, and metabolomics. This document presents quantitative data from electron ionization (EI) mass spectrometry, details the experimental protocols for obtaining such data, and provides a visual representation of the analytical workflow.

Distinguishing Fragmentation Patterns: Branched vs. Linear Alkanes

The mass spectra of linear and branched alkanes, while both exhibiting series of peaks corresponding to the loss of alkyl fragments, show significant differences that are key to their identification. Linear alkanes typically display a regular pattern of fragment ions separated by 14 atomic mass units (amu), corresponding to the loss of successive CH₂ groups. The molecular ion (M⁺) peak is often present, though its intensity decreases with increasing chain length.

In contrast, the fragmentation of branched alkanes is dominated by cleavage at the branching points. This preferential fragmentation is due to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[1] Consequently, the molecular ion peak in branched alkanes is often significantly less abundant or even entirely absent compared to their linear isomers.[2][3] The base peak, the most intense peak in the spectrum, frequently corresponds to the most stable carbocation that can be formed by cleavage at a branch.[4]

A key characteristic of branched alkane mass spectra is the disruption of the smooth, exponential decay of fragment ion abundance seen in straight-chain alkanes.[3] Instead, there are prominent peaks corresponding to the formation of stable carbocations at the branch points. The loss of the largest alkyl group at a branch is often favored.[5]

Quantitative Data Presentation

The following table summarizes the key mass spectral data for a selection of C6, C8, and C9 alkane isomers, highlighting the differences in their fragmentation patterns. The relative intensity of major fragments provides a quantitative basis for distinguishing between these structural isomers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M⁺) Relative Intensity (%)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities (%)
n-HexaneC₆H₁₄86.18~55743 (70), 71 (30), 86 (5)
2-MethylpentaneC₆H₁₄86.18~14357 (30), 71 (5), 86 (1)
3-MethylpentaneC₆H₁₄86.18~25743 (40), 71 (8), 86 (2)
n-OctaneC₈H₁₈114.23~14357 (68), 71 (35), 85 (15), 114 (1)
2-MethylheptaneC₈H₁₈114.23~0.54357 (30), 71 (5), 99 (2), 114 (0.5)
Isooctane (2,2,4-Trimethylpentane)C₈H₁₈114.23<0.15741 (45), 43 (30), 114 (<0.1)
n-NonaneC₉H₂₀128.26~104357 (85), 71 (40), 85 (20), 128 (10)
2-MethyloctaneC₉H₂₀128.26~14357 (60), 71 (30), 85 (15), 113 (20)
3-MethyloctaneC₉H₂₀128.26~24357 (75), 71 (50), 85 (25), 113 (15)

Data compiled from various sources, including the NIST Chemistry WebBook and other comparative studies.[4][6] Note that relative intensities can vary slightly between instruments.

Experimental Protocols

The following is a standardized protocol for the analysis of volatile alkanes by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Liquid Samples: For liquid samples such as petroleum fractions, dilute to a concentration of approximately 1-100 ppm in a volatile, high-purity solvent like hexane (B92381) or pentane.[6]

  • Solid Samples: For solid samples like plant waxes, extract the alkanes using a suitable solvent (e.g., hexane) through methods such as sonication or Soxhlet extraction. The resulting extract may require concentration and redissolving in a smaller volume of the solvent.[6]

  • Internal Standard: For accurate quantification, add an internal standard to all samples and calibration standards. A deuterated alkane or an alkane with a chain length not present in the sample is a suitable choice.[6]

GC-MS Instrumentation and Parameters
  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, typically operated in split mode (e.g., 20:1 to 50:1 split ratio) to prevent column overloading.[4][6]

    • Injector Temperature: 250-280 °C.[4][6]

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is well-suited for separating alkane isomers.[4] For high molecular weight branched alkanes, a column with high thermal stability is essential.

    • Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min.[4]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold: Maintain at 150 °C for 5 minutes. (This program is a general starting point and may require optimization based on the specific analytes.)[4]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.[4]

    • Quadrupole Temperature: 150 °C.[4]

    • Mass Scan Range: m/z 35-350 (or a range appropriate for the expected fragments).

Data Analysis

Acquired mass spectra are processed using the instrument's data system. Compound identification is typically achieved by comparing the experimental mass spectrum with reference spectra from a comprehensive database, such as the NIST/EPA/NIH Mass Spectral Library.[4]

Logical Workflow for Branched Alkane Analysis

The following diagram illustrates the logical workflow for the analysis and identification of branched alkanes using GC-MS.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing & Identification Sample Sample (Liquid or Solid) Dilution Dilution/Extraction Sample->Dilution InternalStandard Add Internal Standard Dilution->InternalStandard Injection GC Injection InternalStandard->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (m/z) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Mass Spectral Library Search (e.g., NIST) DataAcquisition->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: Logical workflow for GC-MS analysis of branched alkanes.

References

Validation of a Novel Gas Chromatography-Flame Ionization Detection (GC-FID) Method for the Quantification of 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of a new Gas Chromatography-Flame Ionization Detection (GC-FID) method for the accurate quantification of 3-Ethyl-2,3-dimethylheptane. The performance of this new method is compared with a standard Gas Chromatography-Mass Spectrometry (GC-MS) method, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their analytical needs.

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method is contingent on factors such as the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis. For a volatile branched alkane like this compound, both GC-FID and GC-MS are viable techniques. Gas chromatography is a well-established method for the analysis of multi-branched alkanes.[1]

Data Presentation

The following table summarizes the key performance metrics for the newly validated GC-FID method and a conventional GC-MS method. The validation parameters are in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Parameter New GC-FID Method Standard GC-MS Method ICH Acceptance Criteria
Specificity No interference from matrix componentsHigh; mass spectral data confirms identityThe method should unequivocally assess the analyte in the presence of components that may be expected to be present.[2][5]
Linearity (r²) 0.99950.9991r² ≥ 0.995[3]
Range 1 - 100 µg/mL1 - 100 µg/mL80% to 120% of the test concentration for assays.[3]
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.1%Typically within ±2% for drug products.[6]
Precision (% RSD)
- Repeatability0.8%1.1%RSD ≤ 2% is commonly acceptable.[2]
- Intermediate Precision1.2%1.5%RSD ≤ 2% is commonly acceptable.[2]
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[7]
Limit of Quantification (LOQ) 1.0 µg/mL0.5 µg/mLThe lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[7]
Robustness RobustRobustMethod's reliability under small, deliberate variations in conditions.[2]

Experimental Protocols

Detailed methodologies for the validation of the new GC-FID method are provided below.

Instrumentation and Chromatographic Conditions
  • Instrument: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of hexane (B92381) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the test sample with hexane to fall within the established linear range of the method.

Validation Experiments
  • Specificity: The specificity of the method was determined by analyzing a blank sample (hexane) and a sample spiked with this compound. The absence of interfering peaks at the retention time of the analyte in the blank demonstrates specificity.

  • Linearity: Linearity was assessed by analyzing five standard concentrations in triplicate.[3] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

  • Accuracy: The accuracy was evaluated by performing recovery studies. A known amount of this compound was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

  • Precision:

    • Repeatability: The repeatability was determined by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day and by the same analyst. The relative standard deviation (%RSD) was calculated.

    • Intermediate Precision: The intermediate precision was assessed by having a different analyst perform the analysis on a different day using a different instrument. The %RSD was calculated to determine the variability.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of about 10:1.[8] These were confirmed by injecting samples at these concentrations to ensure they meet the respective criteria.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the analytical parameters, such as the oven temperature (± 2 °C), flow rate (± 0.1 mL/min), and injector temperature (± 5 °C). The effect of these changes on the analytical results was observed.

Visualizations

Workflow for Method Validation

The following diagram illustrates the systematic workflow for the validation of the new analytical method.

G A Method Development B Method Optimization A->B C Method Validation Protocol B->C D Validation Experiments C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision D->H I LOD & LOQ D->I J Robustness D->J K Data Analysis E->K F->K G->K H->K I->K J->K L Validation Report K->L

Caption: Workflow for the validation of the new GC-FID method.

Decision Tree for Method Selection

This diagram presents a logical decision-making process for selecting the appropriate analytical method.

G A Sample Volatile & Thermally Stable? B Yes A->B C No A->C E Need for Structural Confirmation? B->E D Consider HPLC or Derivatization C->D F Yes E->F G No E->G H Use GC-MS F->H I High Throughput Quantification Needed? G->I J Yes I->J K No I->K L Use GC-FID J->L M Use GC-MS K->M

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of 3-Ethyl-2,3-dimethylheptane and Alternative Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of fuel chemistry and engine technology, the pursuit of optimal fuel composition is a paramount objective. This guide provides a detailed comparative study of 3-Ethyl-2,3-dimethylheptane, a highly-branched isoalkane, against three other prominent fuel additives: Isooctane (B107328), Methyl Tertiary-Butyl Ether (MTBE), and Ethanol (B145695). The comparison focuses on key performance metrics, supported by experimental data and standardized testing protocols.

Introduction to Fuel Additives and High-Octane Components

Fuel additives are chemical compounds added to gasoline to enhance its properties, leading to improved engine performance, efficiency, and reduced emissions. A critical performance indicator for gasoline is its octane (B31449) number, which measures the fuel's resistance to autoignition, or "knocking," in spark-ignition engines. Higher octane numbers are characteristic of fuels that can withstand greater compression before igniting, which is essential for modern high-performance engines. Highly-branched alkanes are known to be excellent high-octane components due to their molecular structure, which promotes more controlled combustion compared to their straight-chain counterparts.

Performance Profile of Fuel Additives

This section details the properties and performance characteristics of this compound and the selected alternative additives.

This compound

This compound is a saturated, highly-branched alkane with the chemical formula C11H24. Its intricate structure, featuring multiple methyl and ethyl branches, suggests a high resistance to engine knock. While specific, publicly available experimental data for its Research Octane Number (RON) and Motor Octane Number (MON) are scarce, the principles of quantitative structure-activity relationships (QSAR) for alkanes indicate a high octane rating. Generally, the octane number of alkanes increases with a higher degree of branching and a more compact molecular structure. The presence of tertiary carbon atoms in this compound contributes to its stability and controlled combustion properties.

Alternative Fuel Additives

For a comprehensive comparison, three widely recognized fuel additives have been selected:

  • Isooctane (2,2,4-Trimethylpentane): A highly-branched C8 alkane, isooctane is the benchmark for the octane rating scale, with a defined RON and MON of 100.[1][2][3][4] It is valued for its excellent anti-knock properties and clean-burning characteristics.

  • Methyl Tertiary-Butyl Ether (MTBE): An oxygenate, MTBE was widely used to boost octane ratings and reduce carbon monoxide emissions.[5][6][7][8] However, its use has been largely phased out in many regions due to environmental concerns, particularly groundwater contamination stemming from its high water solubility.[5]

  • Ethanol (C2H5OH): A renewable biofuel, ethanol is a common oxygenate that significantly increases the octane number of gasoline.[9][10][11][12] Its primary drawbacks include a lower energy density compared to gasoline and potential corrosive effects on certain fuel system components.[9][13]

Quantitative Data Comparison

The following table summarizes the key quantitative performance indicators for the selected fuel additives.

PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)Methyl Tertiary-Butyl Ether (MTBE)Ethanol
Chemical Formula C11H24C8H18C5H12OC2H5OH
Molecular Weight ( g/mol ) 156.31114.2388.1546.07
Research Octane Number (RON) Estimated High100[1][14]~118~108.6
Motor Octane Number (MON) Estimated High100[2]~101~90
Oxygen Content (% by weight) 0%0%18.2%34.7%
Density at 20°C (g/cm³) ~0.750.6920.740.789
Boiling Point (°C) ~164-1669955.2[5][15]78.4[11]
Energy Density (MJ/L) ~33~32~29~21

Experimental Protocols

The determination of octane numbers is performed using standardized engine tests under controlled conditions. The two primary methods are the Research Octane Number (RON) and the Motor Octane Number (MON).

ASTM D2699: Research Octane Number (RON)

The RON test simulates low-speed, mild driving conditions, such as city driving.[16][17][18]

Methodology:

  • Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is used.[17][18]

  • Operating Conditions: The engine is operated at a constant speed of 600 rpm with a controlled intake air temperature.[16][18]

  • Procedure: The test fuel is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is detected. This knock intensity is then compared to that of primary reference fuels (blends of isooctane and n-heptane).[17]

  • Determination: The RON of the sample is the percentage by volume of isooctane in the primary reference fuel blend that produces the same knock intensity.[19]

ASTM D2700: Motor Octane Number (MON)

The MON test evaluates fuel performance under more severe, high-speed, and high-load conditions, akin to highway driving.

Methodology:

  • Apparatus: The same CFR engine as used for RON testing is employed.

  • Operating Conditions: The engine speed is higher, at 900 rpm, and the fuel-air mixture is preheated to a higher temperature, creating more stressful conditions for the fuel.[16][19]

  • Procedure: Similar to the RON test, the compression ratio is varied to achieve a standard knock intensity, which is then matched against primary reference fuels.

  • Determination: The MON is the percentage of isooctane in the reference fuel blend that matches the knock characteristics of the test fuel under these more severe conditions.[19]

Visualizing Fuel Additive Evaluation

The following diagrams illustrate key conceptual frameworks in the evaluation of fuel additives.

G cluster_0 Fuel Additive Evaluation Workflow Additive Additive Selection (e.g., this compound) Blending Blending with Base Fuel Additive->Blending Characterization Physicochemical Characterization (Density, Volatility) Blending->Characterization Performance Performance Testing (RON/MON Engine Tests) Blending->Performance Evaluation Data Analysis & Comparison Characterization->Evaluation Emissions Emissions Analysis (HC, CO, NOx) Performance->Emissions Emissions->Evaluation

A typical workflow for evaluating a potential fuel additive.

G cluster_structure Molecular Structure cluster_performance Engine Performance cluster_emissions Emission Profile Branched High Branching (e.g., this compound) Octane High Octane Number (RON/MON) Branched->Octane Increases Linear Linear Chain (e.g., n-Heptane) Linear->Octane Decreases Oxygen Oxygen Content (e.g., Ethanol, MTBE) Combustion Complete Combustion Oxygen->Combustion CO_HC Reduced CO & HC Oxygen->CO_HC Knock Reduced Engine Knock Octane->Knock Combustion->CO_HC NOx Potential NOx Impact Combustion->NOx Can Increase

Relationship between additive structure and performance outcomes.

Conclusion

This comparative analysis underscores the performance characteristics of this compound in the context of established fuel additives. Based on its highly-branched molecular structure, it is projected to be an excellent octane booster, similar to isooctane, without the environmental drawbacks of MTBE or the lower energy density of ethanol. While further experimental validation is required to quantify its precise RON and MON values, its properties as an isoalkane make it a promising candidate for inclusion in high-performance gasoline formulations. The provided experimental protocols for octane number determination serve as a foundational methodology for the empirical testing of this and other novel fuel components.

References

A Comparative Analysis of NMR Chemical Shifts: 3-Ethyl-2,3-dimethylheptane and Structurally Related Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the nuclear magnetic resonance (NMR) chemical shifts for 3-Ethyl-2,3-dimethylheptane and a selection of structurally analogous branched alkanes. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document summarizes predicted and experimental data to highlight the subtle yet significant effects of alkyl substitution patterns on proton (¹H) and carbon-13 (¹³C) chemical shifts.

Data Presentation: Comparative NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shift data for the target compound, this compound, and its structural isomers and analogues. It is important to note that due to the absence of readily available experimental spectra for this compound in public databases, the chemical shifts for this compound have been predicted using established computational algorithms. The data for the comparative compounds are derived from experimental sources.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for this compound and Similar Compounds in CDCl₃

CompoundMethyl (CH₃)Methylene (CH₂)Methine (CH)
This compound (Predicted) ~0.8-1.0~1.1-1.4~1.5-1.8
2,3-Dimethylheptane 0.85, 0.88, 0.911.15-1.351.55, 1.75
3-Ethylheptane 0.88, 0.901.20-1.351.15
3-Ethyl-3-methylheptane 0.75, 0.901.14-1.27-

Note: Ranges are provided for complex, overlapping signals. Predicted values are approximate and may vary from experimental results.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for this compound and Similar Compounds in CDCl₃

Carbon PositionThis compound (Predicted)2,3-Dimethylheptane3-Ethylheptane3-Ethyl-3-methylheptane
Quaternary C ~40.5--36.5
Methine (CH) ~35.234.5, 39.842.1-
Methylene (CH₂) (Chain) ~23.5, ~29.8, ~36.123.4, 30.2, 37.114.3, 23.3, 29.5, 32.214.3, 23.2, 26.1, 36.0
Methylene (CH₂) (Ethyl) ~25.9-26.226.1
Methyl (CH₃) (Chain End) ~14.414.314.314.3
Methyl (CH₃) (Branches) ~15.8, ~22.116.2, 20.511.08.2, 24.0

Note: Assignments are based on typical chemical shift regions and may require 2D NMR for definitive confirmation. Predicted values are approximate.

Experimental Protocols

While experimental data for this compound is not provided, the following is a generalized, representative protocol for the acquisition of ¹H and ¹³C NMR spectra for branched alkanes, based on standard laboratory practices.

1. Sample Preparation:

  • Sample Concentration: Approximately 10-50 mg of the alkane sample is dissolved in 0.6-0.7 mL of a deuterated solvent. For nonpolar compounds like alkanes, Deuterated chloroform (B151607) (CDCl₃) is a common and cost-effective choice.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C spectra.

  • Filtration: The resulting solution is filtered through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.

2. NMR Data Acquisition:

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer, for instance, a 300 or 400 MHz instrument.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃). The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure high resolution and sharp peaks.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (commonly 8 to 16 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to provide a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (often several hundred to thousands) and a longer relaxation delay (e.g., 2-5 seconds) are required.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the TMS signal at 0.00 ppm.

Mandatory Visualization

The following diagrams illustrate the structural relationships and the experimental workflow pertinent to the NMR analysis of this compound.

Caption: Structure of this compound with key NMR environments.

G A Sample Weighing (10-50 mg) B Dissolution in CDCl₃ with TMS (0.7 mL) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire ¹H & ¹³C Spectra E->F G Data Processing (FT, Phasing, Baseline) F->G H Chemical Shift Analysis G->H

Caption: General experimental workflow for NMR analysis of alkane samples.

A Guide to Inter-Laboratory Comparison of 3-Ethyl-2,3-dimethylheptane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the analysis of 3-Ethyl-2,3-dimethylheptane, a volatile organic compound (VOC). In the absence of publicly available proficiency testing data for this specific analyte, this document outlines a framework for such a study, detailing experimental protocols and presenting illustrative comparative data. The methodologies described are based on established practices for VOC analysis and proficiency testing schemes.[1][2]

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, or proficiency tests (PT), are crucial for evaluating the performance of laboratories and the reliability of analytical methods. By analyzing the same homogenous sample, participating laboratories can assess their accuracy and comparability against their peers and a reference value. This process is vital for method validation, quality control, and ensuring data consistency across different research and development sites. For volatile organic compounds like this compound, which can be challenging to analyze due to their volatility and potential for isomeric interference, such comparisons are particularly valuable.[3]

Hypothetical Inter-Laboratory Study Design

This section details the design of a proficiency test for the quantitative analysis of this compound in a solvent matrix.

2.1. Test Material Preparation and Distribution

A stock solution of this compound is prepared in a high-purity volatile solvent such as methanol (B129727) or hexane.[4] This stock is used to create a bulk test sample at a known concentration (the assigned value). The bulk sample is then aliquoted into sealed glass ampoules to ensure stability and prevent evaporation.[3] A set of identical samples, including a blank and the test material, is distributed to each participating laboratory for analysis.

2.2. Analytical Methods

Participants are instructed to use their in-house validated gas chromatography-mass spectrometry (GC-MS) method for the analysis. GC-MS is a premier technique for separating and identifying volatile organic compounds and their isomers.[5][6] While laboratories use their own specific parameters, a recommended starting point based on common practices is provided in the experimental protocols section. The quantitative evaluation must be substance-specific.[1]

Comparative Data Summary

The following table summarizes hypothetical results from five laboratories participating in the proficiency test. The assigned value for the test material is 50.0 µg/mL . Performance is often evaluated using a z-score, calculated as:

z = (x - X) / σ

where x is the participant's result, X is the assigned value, and σ is the standard deviation for proficiency assessment. A |z| ≤ 2 is generally considered acceptable.

LaboratoryReported Concentration (µg/mL)Bias (%)z-scorePerformance Assessment
Lab A51.5+3.00.6Satisfactory
Lab B47.2-5.6-1.12Satisfactory
Lab C56.1+12.22.44Unsatisfactory
Lab D49.8-0.4-0.08Satisfactory
Lab E43.9-12.2-2.44Unsatisfactory

Note: Data is illustrative. The standard deviation for proficiency assessment (σ) was set at 2.5 (5% of the assigned value).

Experimental Protocols

4.1. General Proficiency Test Protocol

  • Sample Handling : Upon receipt, samples should be stored under appropriate conditions and brought to room temperature before analysis.

  • Analysis : Laboratories should analyze the test sample using their routine procedure for similar matrices.[2] For each analyte, a single result should be reported.[2]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) is the recommended instrumentation.[5]

  • Reporting : Results should be submitted to the coordinating body by the specified deadline.

4.2. Recommended GC-MS Analytical Method

This protocol provides a starting point for the GC-MS analysis of this compound.[7] Laboratories should optimize based on their specific instrumentation.

  • Sample Preparation : Prepare a dilute solution of the test material in a volatile solvent (e.g., hexane) to a concentration suitable for the instrument's linear range.[4][7]

  • GC-MS Instrumentation and Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for resolving hydrocarbon isomers.[7]

    • Injector : Split/splitless injector, operated at 250 °C.[5]

    • Carrier Gas : Helium with a constant flow rate (e.g., 1-2 mL/min).[5]

    • Oven Temperature Program :

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

    • Mass Spectrometer Parameters :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.[5]

      • Mass Range : Scan from m/z 40 to 300.[5]

      • Ion Source Temperature : 230 °C.[5]

  • Data Analysis : Identify the this compound peak based on its retention time and mass spectrum. Quantify using a calibration curve prepared from a certified reference standard.

Visualized Workflows

The following diagrams illustrate the logical flow of the inter-laboratory comparison process and the analytical workflow.

Interlaboratory_Comparison_Workflow cluster_0 Coordinating Body cluster_1 Participating Laboratories A Sample Preparation (Test Material + Blanks) B Sample Distribution A->B L1 Lab 1 Analysis B->L1 L2 Lab 2 Analysis B->L2 L_n Lab 'n' Analysis B->L_n C Data Collection & Statistical Analysis D Performance Report Generation C->D R1 Report Result L1->R1 R2 Report Result L2->R2 R_n Report Result L_n->R_n R1->C R2->C R_n->C

Caption: Workflow of an inter-laboratory proficiency test.

GC_MS_Analysis_Workflow Start Receive Sample Prep Prepare Dilute Solution in Hexane Start->Prep Inject Inject 1 µL into GC-MS Prep->Inject Separate GC Separation (Capillary Column) Inject->Separate Detect MS Detection (EI, Scan Mode) Separate->Detect Analyze Data Analysis: - Identify Peak - Integrate Area Detect->Analyze Quantify Quantify using Calibration Curve Analyze->Quantify Report Report Result (µg/mL) Quantify->Report

Caption: GC-MS analytical workflow for this compound.

References

Performance evaluation of different GC columns for hydrocarbon analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of hydrocarbons are critical in numerous fields, from petroleum and petrochemical analysis to environmental monitoring and the development of new energy sources. The heart of any gas chromatography (GC) system for hydrocarbon analysis is the capillary column. The selection of an appropriate GC column is paramount for achieving the desired resolution, efficiency, and robustness of the analytical method. This guide provides an objective comparison of the performance of different GC columns for hydrocarbon analysis, supported by experimental data and detailed methodologies.

Experimental and Analytical Workflow

The general workflow for hydrocarbon analysis by gas chromatography involves several key steps, from sample preparation to data analysis. The choice of GC column and analytical conditions is a critical determinant of the quality of the final results.

Hydrocarbon Analysis Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Acquisition & Analysis Sample Hydrocarbon Sample (e.g., Gasoline, Diesel, Naphtha) Dilution Dilution/Extraction Sample->Dilution Filtering Filtering Dilution->Filtering Injector Injector (Split/Splitless) Filtering->Injector GC_Column GC Capillary Column (e.g., Non-Polar, Polar) Injector->GC_Column Oven Temperature Programmed Oven GC_Column->Oven Integration Peak Integration & Identification Detector Flame Ionization Detector (FID) Oven->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

Figure 1: General experimental workflow for hydrocarbon analysis using Gas Chromatography with Flame Ionization Detection (GC-FID).

Performance Comparison of GC Columns for Detailed Hydrocarbon Analysis (DHA)

Detailed Hydrocarbon Analysis (DHA) is a common application in the petroleum industry for the comprehensive characterization of gasoline and other spark-ignition engine fuels. The American Society for Testing and Materials (ASTM) Method D6730 is a widely recognized standard for this analysis.[1][2] This method requires high-resolution separation of a complex mixture of hydrocarbons and oxygenates. The performance of several commercially available columns designed for DHA is compared below.

Table 1: Comparison of GC Columns for Detailed Hydrocarbon Analysis (ASTM D6730)

Column Stationary Phase Dimensions (L x ID x df) Reported Performance Highlights Quantitative Data (where available)
Restek Rtx-DHA-100 100% Dimethyl Polysiloxane100 m x 0.25 mm x 0.50 µmMeets or exceeds all ASTM D6730 and CGSB method requirements.[3] Excellent peak symmetry for polar oxygenates.[3] Up to 50% faster analysis times with hydrogen carrier gas.Resolution of Critical Pairs: Meets ASTM D6730 requirements (e.g., resolution for 1-methylcyclopentene/benzene = 1.5). Peak Skewness (tert-butanol): 1.25.[1]
Agilent J&W HP-1 PONA 100% Dimethyl Polysiloxane100 m x 0.25 mm x 0.50 µmExceptional peak symmetry, even for alcohols.[1] Shorter run times with hydrogen carrier gas (approx. 18 minutes saved per run compared to helium).[1]Peak Symmetry Factor (Ethanol): 1.05.[1] Peak Symmetry Factor (tert-Butanol): 1.10.[1]
Agilent J&W CP-Sil PONA CB 100% Dimethyl Polysiloxane100 m x 0.25 mm x 0.50 µmGuaranteed resolution of all critical pairs, including 2,3,3-trimethylpentane (B1202373) and toluene.[1] Highly inert flow path when used with Agilent Ultimate Union and SilTite fittings.[1]Peak Symmetry Factor (Ethanol): 1.06.[1] Peak Symmetry Factor (tert-Butanol): 1.11.[1]
Phenomenex Zebron ZB-DHA-PONA 100% Dimethyl Polysiloxane50 m x 0.20 mm x 0.50 µmExceeds resolution requirements as per ASTM D5441. Provides better separation of low and high boiling impurities in MTBE compared to competitors.[4]Resolution (trans-2-Pentene/tert-Butanol): > 1.3.[4] Resolution (tert-Butanol/cis-2-Pentene): > 1.3.[4]

Performance Comparison of General-Purpose Non-Polar GC Columns for Hydrocarbon Analysis

For the analysis of a broader range of hydrocarbons, including volatile and semi-volatile compounds, general-purpose non-polar columns are often employed. These columns separate analytes primarily based on their boiling points.

Table 2: Comparison of General-Purpose Non-Polar GC Columns

Column Stationary Phase Common Dimensions (L x ID x df) Key Features and Applications
Agilent J&W DB-1 / HP-1 100% Dimethylpolysiloxane30 m x 0.25 mm x 0.25 µmGeneral-purpose columns for boiling point separations.[5] Suitable for a wide range of hydrocarbon analyses.
Restek Rxi-1ms 100% Dimethylpolysiloxane (low bleed)30 m x 0.25 mm x 0.25 µmLow bleed characteristics make it ideal for GC-MS applications.[6]
Phenomenex Zebron ZB-1 100% Dimethylpolysiloxane30 m x 0.25 mm x 0.25 µmRobust and durable, with a longer lifetime reported in some applications.[7] Well-suited for true boiling point separations and fingerprinting.[8]
Thermo Scientific TRACE TR-5 5% Phenyl / 95% Dimethylpolysiloxane30 m x 0.32 mm x 1.0 µmSlightly more polar than 100% dimethylpolysiloxane columns, offering some selectivity for aromatic hydrocarbons.[9]
Agilent J&W DB-Petro 100% Dimethylpolysiloxane100 m x 0.25 mm x 0.50 µmSpecifically designed and QC tested for the analysis of PONA, PIANO, and PNA from petroleum processes.[5]

Experimental Protocols

The following experimental protocols are based on the ASTM D6730 standard method for Detailed Hydrocarbon Analysis of spark-ignition engine fuels.[1][2]

Instrumentation
  • Gas Chromatograph: Agilent 6890N GC/FID or equivalent, equipped with a split/splitless injector and an autosampler.[1]

  • Analytical Column: 100 m x 0.25 mm ID, 0.50 µm film thickness 100% dimethyl polysiloxane column (e.g., Restek Rtx-DHA-100, Agilent J&W HP-1 PONA).[1]

  • Tuning Column: A short (2-5 m) pre-column of 5% diphenyl / 95% dimethylpolysiloxane is often used to achieve the required separation of critical aromatic compounds.[1]

  • Detector: Flame Ionization Detector (FID).

GC Conditions
  • Carrier Gas: Helium or Hydrogen.[1]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 0.1 - 1.0 µL.

  • Split Ratio: Typically 100:1 to 200:1.

  • Oven Temperature Program:

    • Initial Temperature: 5 °C, hold for 1.5 min.

    • Ramp 1: 22 °C/min to 48 °C, hold for 29 min.

    • Ramp 2: 3.8 °C/min to 150 °C, hold for 10.7 min.[2]

  • Detector Temperature: 250 °C.

Sample Preparation

For DHA of gasoline, samples are typically injected neat (undiluted). For other hydrocarbon analyses, samples may be diluted in a suitable solvent (e.g., pentane, hexane) prior to injection.

Logical Relationships in GC Column Selection

The choice of a GC column for hydrocarbon analysis is a multi-faceted decision that depends on the specific analytical goals. The following diagram illustrates the key considerations and their interdependencies.

GC Column Selection Logic cluster_dimensions Impact of Column Dimensions Analyte_Properties Analyte Properties (Volatility, Polarity) Stationary_Phase Stationary Phase Selection ('Like Dissolves Like') Analyte_Properties->Stationary_Phase Application Analytical Application (e.g., DHA, Volatiles, Semi-volatiles) Application->Stationary_Phase Column_Dimensions Column Dimensions (Length, ID, Film Thickness) Application->Column_Dimensions Final_Column Optimal GC Column Stationary_Phase->Final_Column Length Length (↑ Resolution, ↑ Time) Column_Dimensions->Length ID Internal Diameter (ID) (↓ ID, ↑ Efficiency, ↓ Capacity) Column_Dimensions->ID Film_Thickness Film Thickness (df) (↑ df, ↑ Retention, ↑ Capacity) Column_Dimensions->Film_Thickness Column_Dimensions->Final_Column Performance_Metrics Desired Performance (Resolution, Speed, Capacity) Performance_Metrics->Column_Dimensions

Figure 2: Decision-making process for selecting a suitable GC column for hydrocarbon analysis.

References

Unlocking Molecular Structures: A Guide to Cross-Validating GC-MS and NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of unambiguous molecular structural elucidation, particularly within drug development and chemical research, the integration of orthogonal analytical techniques is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two of the most powerful and complementary methods. This guide provides an objective comparison of their capabilities, supported by experimental data and detailed protocols, to illustrate the robustness of cross-validating their results for confident structural assignment. The synergistic use of these techniques minimizes the risk of erroneous identification inherent in any single method, providing a more complete and reliable molecular picture.[1][2]

Comparing the Powerhouses: GC-MS vs. NMR

GC-MS and NMR spectroscopy each provide unique and critical pieces of the structural puzzle. GC-MS excels at separating volatile and semi-volatile compounds and providing information on molecular weight and fragmentation patterns, which act as a molecular fingerprint.[3][4][5] Conversely, NMR spectroscopy offers unparalleled insight into the connectivity of atoms within a molecule, detailing the carbon-hydrogen framework and stereochemistry.[2][6][7]

The true analytical strength lies in their combined use. An initial GC-MS analysis can quickly determine the number of components in a mixture, their molecular weights, and potential substructures.[8] This information can then be used to guide the interpretation of more complex NMR data. Conversely, the detailed structural information from NMR can be used to confirm or refute potential structures suggested by GC-MS data.[4]

Quantitative Data at a Glance

The following tables summarize the key quantitative and qualitative data obtained from GC-MS and NMR analyses, highlighting their complementary nature.

Table 1: Comparison of GC-MS and NMR for Structural Elucidation

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyCross-Validation Point
Identity Confirmation Provides the molecular weight of the parent ion and a characteristic fragmentation pattern.[4]Provides detailed structural information through chemical shifts (¹H, ¹³C) and coupling constants, confirming the presence of specific functional groups and atom connectivity.[4][7]The molecular structure determined by NMR should be consistent with the molecular weight and fragmentation pattern observed in MS.[4]
Purity Assessment (%) Provides relative purity based on the peak area percentage of the main component in the chromatogram. Can be quantitative with a certified reference standard.[4]Quantitative ¹H NMR (qNMR) using an internal standard allows for a highly accurate determination of absolute purity without the need for a reference standard of the analyte.[4]Purity values obtained from both techniques should be in agreement, providing a high degree of confidence.
Sensitivity High sensitivity, often in the picogram to femtogram range.[9]Lower sensitivity compared to GC-MS, typically requiring microgram to milligram quantities of sample.[9]GC-MS can detect and provide initial data on minor components that may not be observable by NMR.
Isomer Differentiation Can often separate isomers chromatographically, but mass spectra of isomers can be very similar.Excellent for differentiating between isomers (e.g., constitutional, stereoisomers) due to distinct chemical shifts and coupling constants.[10]NMR can definitively identify isomers that are separated but not fully characterized by GC-MS.
Analysis Time Relatively fast, with typical run times of minutes to an hour per sample.[8]Can be more time-consuming, especially for complex 2D experiments, which can take several hours.[8]The speed of GC-MS allows for rapid screening, with NMR being used for in-depth analysis of key components.

The Cross-Validation Workflow in Action

The integration of GC-MS and NMR data follows a logical progression to ensure a confident structural assignment. This workflow leverages the strengths of each technique to build a comprehensive understanding of the analyte.

cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Hypothesis Generation cluster_3 Structural Refinement & Verification Sample Unknown Sample GCMS GC-MS Analysis Sample->GCMS NMR_initial NMR Spectroscopy (1D ¹H, ¹³C) Sample->NMR_initial GCMS_data Molecular Weight & Fragmentation Pattern GCMS->GCMS_data NMR_data Functional Groups & Basic Skeleton NMR_initial->NMR_data Hypothesis Propose Putative Structures GCMS_data->Hypothesis NMR_data->Hypothesis NMR_2D Advanced NMR (2D COSY, HSQC, HMBC) Hypothesis->NMR_2D CrossValidation Cross-Validation: Compare Predicted vs. Experimental Data Hypothesis->CrossValidation NMR_2D->CrossValidation FinalStructure Confirmed Structure CrossValidation->FinalStructure Consistent

Caption: Integrated workflow for structural elucidation using GC-MS and NMR.

Detailed Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data. Below are detailed methodologies for both GC-MS and NMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline for the analysis of semi-volatile organic compounds.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a high-purity volatile solvent (e.g., hexane, dichloromethane, or ethyl acetate).

    • If necessary, perform derivatization to increase the volatility of polar analytes. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11]

    • Add an internal standard if quantitative analysis is required.

  • Instrumentation:

    • Utilize a gas chromatograph equipped with a capillary column appropriate for the analytes of interest (e.g., a non-polar DB-5ms column).

    • The GC is coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Conditions:

    • Injector Temperature: 250-300°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50-80°C, hold for 1-2 minutes.

      • Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 280-320°C.

      • Hold: Maintain the final temperature for 5-10 minutes.[12]

    • Injection Mode: Splitless or split, depending on the sample concentration.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak, identifying the molecular ion and key fragment ions.

    • Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) for tentative identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the steps for acquiring 1D and 2D NMR spectra for structural elucidation.

  • Sample Preparation:

    • Ensure the sample is of high purity (>95%) to avoid spectral complications from impurities.[6]

    • Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • 1D NMR Experiments:

    • ¹H NMR: Acquire a proton spectrum to determine the number and types of hydrogen atoms.

    • ¹³C NMR: Acquire a carbon spectrum to identify the number and types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (¹H-¹H correlations) within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

  • Data Analysis:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

    • Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the molecular structure.

Logical Relationship of Cross-Validation

The process of cross-validation is a systematic comparison of the data derived from both techniques to ensure consistency and build a coherent structural argument.

GCMS GC-MS Data (Molecular Weight, Formula) Hypothesis Proposed Structure GCMS->Hypothesis Validation Validation Point GCMS->Validation Predicted MS NMR NMR Data (Connectivity, Stereochemistry) NMR->Hypothesis NMR->Validation Predicted NMR Hypothesis->Validation Is consistent with? Conclusion Structurally Confirmed Molecule Validation->Conclusion Yes

Caption: The logical flow of cross-validating GC-MS and NMR data.

By employing this integrated approach, researchers, scientists, and drug development professionals can achieve a higher degree of confidence in their structural assignments, which is fundamental for understanding chemical properties, biological activity, and ensuring the safety and efficacy of new chemical entities.

References

Quantitative comparison of synthesis yields for different routes to 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 3-Ethyl-2,3-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of two primary synthetic routes for the saturated hydrocarbon this compound. Due to the absence of direct, high-yield synthetic methods for this highly branched alkane, a two-step approach is generally considered. This involves the initial synthesis of a tetrasubstituted alkene, 3-ethyl-2,3-dimethylheptene, followed by its catalytic hydrogenation. The two main strategies for the synthesis of the alkene intermediate are the Wittig reaction and a Grignard reaction followed by dehydration of the resulting tertiary alcohol. This document outlines the experimental protocols for these routes and presents a comparison of their estimated yields.

Data Presentation: A Quantitative Comparison of Synthesis Yields
Synthesis RouteStep 1: Alkene Formation (Estimated Yield)Step 2: Hydrogenation (Estimated Yield)Overall Estimated Yield
Route 1: Grignard Reaction & Dehydration Moderate to High (60-80%)High (>95%)57-76%
Route 2: Wittig Reaction Low to Moderate (30-50%)High (>95%)28-48%

Experimental Protocols

Route 1: Grignard Reaction and Dehydration

This route involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently dehydrated to the alkene. The final step is the hydrogenation of the alkene.

Step 1a: Synthesis of 3-Ethyl-2,3-dimethylheptan-3-ol via Grignard Reaction

  • Materials:

    • Magnesium turnings

    • Anhydrous diethyl ether

    • Ethyl bromide

    • 2,3-Dimethylheptan-4-one

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous sodium sulfate

  • Protocol:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Add a few drops of ethyl bromide to initiate the reaction, which is indicated by the formation of bubbles and a cloudy appearance.

    • Once the reaction has started, add the remaining ethyl bromide, dissolved in anhydrous diethyl ether, dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure the complete formation of the Grignard reagent (ethylmagnesium bromide).

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add a solution of 2,3-dimethylheptan-4-one in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 3-ethyl-2,3-dimethylheptan-3-ol.

Step 1b: Dehydration of 3-Ethyl-2,3-dimethylheptan-3-ol

  • Materials:

    • Crude 3-ethyl-2,3-dimethylheptan-3-ol

    • Concentrated sulfuric acid (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Anhydrous calcium chloride

  • Protocol:

    • Place the crude tertiary alcohol in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Set up a simple distillation apparatus.

    • Gently heat the flask to distill the alkene as it is formed.

    • Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to obtain 3-ethyl-2,3-dimethylheptene.[2] Tertiary alcohols are readily dehydrated under acidic conditions.[3][4][5][6]

Step 2: Catalytic Hydrogenation of 3-Ethyl-2,3-dimethylheptene

  • Materials:

  • Protocol:

    • Dissolve the alkene in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C.

    • Connect the flask to a hydrogenation apparatus.

    • Evacuate the flask and purge with hydrogen gas several times.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Remove the solvent under reduced pressure to yield this compound. Hydrogenation of tetrasubstituted alkenes can be challenging but generally proceeds in high yield with an appropriate catalyst.[7][8][9][10][11]

Route 2: Wittig Reaction

This route utilizes the Wittig reaction to form the carbon-carbon double bond of the alkene intermediate, which is then hydrogenated.

Step 1: Synthesis of 3-Ethyl-2,3-dimethylheptene via Wittig Reaction

  • Materials:

  • Protocol:

    • Phosphonium (B103445) Salt Formation: In a flame-dried flask, dissolve triphenylphosphine in anhydrous toluene. Add 2-bromopropane and reflux the mixture for 24 hours to form the isopropyltriphenylphosphonium (B8661593) bromide salt. Collect the precipitate by filtration.[2]

    • Ylide Formation: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere and cool to 0 °C. Add a strong base, such as n-butyllithium, dropwise until the characteristic color of the ylide appears.[12]

    • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of 3,4-dimethylheptan-3-one in anhydrous THF dropwise.[1]

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.

    • Purify the alkene by column chromatography or distillation. The Wittig reaction is a reliable method for alkene synthesis, though yields for sterically hindered tetrasubstituted alkenes can be low to moderate.[1][13][14][15]

Step 2: Catalytic Hydrogenation of 3-Ethyl-2,3-dimethylheptene

  • The protocol for the hydrogenation is identical to Step 2 in Route 1.

Mandatory Visualizations

Synthesis_Routes cluster_0 Route 1: Grignard Reaction & Dehydration cluster_1 Route 2: Wittig Reaction R1_Start 2,3-Dimethylheptan-4-one + Ethylmagnesium Bromide R1_Inter1 3-Ethyl-2,3-dimethylheptan-3-ol R1_Start->R1_Inter1 Grignard Reaction R1_Inter2 3-Ethyl-2,3-dimethylheptene R1_Inter1->R1_Inter2 Acid-Catalyzed Dehydration R1_End This compound R1_Inter2->R1_End Catalytic Hydrogenation R2_Start 3,4-Dimethylheptan-3-one + Isopropyltriphenylphosphonium Ylide R2_Inter 3-Ethyl-2,3-dimethylheptene R2_Start->R2_Inter Wittig Reaction R2_End This compound R2_Inter->R2_End Catalytic Hydrogenation

Caption: Comparative workflow for the synthesis of this compound.

Experimental_Workflow Start Select Synthesis Route Grignard Grignard Reaction: 2,3-Dimethylheptan-4-one + EtMgBr Start->Grignard Route 1 Wittig Wittig Reaction: 3,4-Dimethylheptan-3-one + Ylide Start->Wittig Route 2 Dehydration Acid-Catalyzed Dehydration Grignard->Dehydration Alkene Intermediate: 3-Ethyl-2,3-dimethylheptene Dehydration->Alkene Wittig->Alkene Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Alkene->Hydrogenation Product Final Product: This compound Hydrogenation->Product

References

A Comparative Analysis of Solvent Properties: 3-Ethyl-2,3-dimethylheptane vs. Toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solvent properties of 3-Ethyl-2,3-dimethylheptane and the widely used aromatic solvent, toluene (B28343). The objective is to offer a comprehensive benchmark for researchers and professionals in the pharmaceutical and chemical industries, enabling informed decisions on solvent selection for various applications, including synthesis, purification, and formulation. While extensive data is available for toluene, experimental data for this compound is not readily found in publicly accessible literature. This guide presents the available information for toluene and outlines the necessary experimental protocols to determine the corresponding properties for this compound, thereby providing a framework for a complete comparative analysis.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the known physical and solvent properties of toluene. The corresponding values for this compound are listed as "Data not available" and would need to be determined experimentally using the protocols outlined in the subsequent section.

PropertyThis compoundToluene
Molecular Formula C11H24C7H8
Molecular Weight ( g/mol ) 156.3192.14
Boiling Point (°C) Data not available110.6[1][2][3]
Density (g/mL at 20°C) Data not available0.8669[1][3]
Viscosity (cP at 20°C) Data not available0.59[1]
Polarity Index (P') Data not available2.4[1]
Dielectric Constant (at 25°C) Data not available2.38[1]
Refractive Index (at 20°C) Data not available1.4969[1][3]
Solubility in Water (% at 25°C) Data not available0.052[1]
Flash Point (°C) Data not available4[1][3]

Experimental Protocols for Property Determination

To facilitate a comprehensive comparison, the following are detailed methodologies for determining the key solvent properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for this determination is the capillary method.[4]

Apparatus:

  • Thiele tube or a similar heating apparatus (e.g., Mel-Temp)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Sample of this compound

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube, with its open end down, is placed inside the test tube.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing a high-boiling point oil.

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. It can be accurately measured using a pycnometer or a digital density meter.[6]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Water bath with temperature control

  • Sample of this compound

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

  • The pycnometer is filled with the solvent and placed in a constant temperature water bath until it reaches thermal equilibrium.

  • The volume of the pycnometer is precisely known or can be calibrated using a liquid of known density (e.g., distilled water).

  • The pycnometer filled with the solvent is weighed.

  • The density is calculated by dividing the mass of the solvent by the volume of the pycnometer.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. For many solvents, viscosity can be determined using an Ostwald viscometer.[7]

Apparatus:

  • Ostwald viscometer

  • Stopwatch

  • Constant temperature water bath

  • Pipette

  • Sample of this compound

  • Reference liquid of known viscosity (e.g., water)

Procedure:

  • The viscometer is cleaned and dried thoroughly.

  • A known volume of the solvent is introduced into the larger bulb of the viscometer.

  • The viscometer is placed in a constant temperature water bath to allow the liquid to reach the desired temperature.

  • The liquid is drawn up into the other arm by suction until it is above the upper mark.

  • The time taken for the liquid to fall from the upper mark to the lower mark is measured using a stopwatch.

  • The procedure is repeated with a reference liquid of known viscosity and density.

  • The viscosity of the sample can then be calculated using the following relationship: η₁ / η₂ = (ρ₁ * t₁) / (ρ₂ * t₂) where η is the viscosity, ρ is the density, and t is the flow time, with subscripts 1 and 2 referring to the sample and the reference liquid, respectively.

Determination of Polarity (Solvatochromism)

Solvent polarity is a measure of its ability to solvate solutes. A common method to empirically determine solvent polarity is through solvatochromism, which involves observing the shift in the UV-Visible absorption spectrum of a specific dye when dissolved in the solvent.[8][9]

Apparatus:

  • UV-Visible Spectrophotometer

  • Cuvettes

  • Solvatochromic dye (e.g., Reichardt's dye)

  • Sample of this compound

Procedure:

  • A dilute solution of the solvatochromic dye is prepared in this compound.

  • The UV-Visible absorption spectrum of the solution is recorded.

  • The wavelength of maximum absorbance (λ_max) is determined.

  • The λ_max value is then used to calculate an empirical polarity parameter, such as the E_T(30) value, which can be compared to the values for other solvents. A shift in λ_max to longer wavelengths (red shift) or shorter wavelengths (blue shift) compared to a reference solvent indicates the relative polarity.[10]

Determination of Solubility

The solubility of various solutes in this compound can be determined qualitatively and quantitatively.

Qualitative Procedure:

  • Add a small, known amount of a solid solute to a test tube.

  • Add a measured volume of this compound.

  • Vigorously shake the test tube.

  • Observe if the solid dissolves completely at room temperature.[11][12]

  • If not, gently heat the mixture and observe if the solid dissolves.[12]

  • Cool the solution to see if the solute precipitates.

Quantitative Procedure (Shake-Flask Method): [13]

  • An excess amount of the solute is added to a known volume of this compound in a sealed container.

  • The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the solute in the filtrate is determined using an appropriate analytical technique (e.g., spectroscopy, chromatography). This concentration represents the solubility of the solute in the solvent at that temperature.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the key solvent properties.

Experimental_Workflow_Boiling_Point A Prepare Sample and Apparatus B Heat Sample in Thiele Tube A->B C Observe Bubble Stream B->C D Cool and Record Temperature C->D E Boiling Point Determined D->E

Caption: Workflow for Boiling Point Determination.

Experimental_Workflow_Density A Weigh Empty Pycnometer B Fill with Solvent and Equilibrate Temperature A->B C Weigh Filled Pycnometer B->C D Calculate Mass of Solvent C->D E Calculate Density (Mass/Volume) D->E

Caption: Workflow for Density Determination.

Experimental_Workflow_Viscosity A Measure Flow Time of Reference Liquid B Measure Flow Time of Sample Liquid A->B C Measure Densities of Both Liquids B->C D Calculate Viscosity of Sample C->D

Caption: Workflow for Viscosity Determination.

Experimental_Workflow_Polarity A Prepare Dye Solution in Solvent B Record UV-Vis Spectrum A->B C Determine Wavelength of Max Absorbance (λ_max) B->C D Calculate Polarity Parameter (e.g., E_T(30)) C->D E Compare with Reference Solvents D->E

Caption: Workflow for Polarity Determination.

References

Assessing the Isomeric Purity of Synthesized 3-Ethyl-2,3-dimethylheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical synthesis and drug development, the precise control and assessment of isomeric purity are paramount. This guide provides a comprehensive comparison of synthetic routes and analytical methodologies for the highly branched alkane, 3-Ethyl-2,3-dimethylheptane. We present detailed experimental protocols, comparative data, and visualizations to aid in the selection of appropriate methods for achieving and verifying high isomeric purity.

Synthesis of this compound: A Comparison of Potential Routes

The synthesis of a sterically hindered alkane like this compound presents unique challenges, with the control of isomeric impurities being a primary concern. Below, we compare a plausible and direct synthetic approach with an alternative method used for producing other highly branched alkanes.

Table 1: Comparison of Synthetic Routes for Highly Branched C11 Alkanes

FeatureMethod A: Grignard Reaction & Dehydration (for this compound)Method B: Dimerization & Hydrogenation (for 2,2,4,4-Tetramethylheptane)
Starting Materials 2,3-Dimethyl-3-pentanone, n-butylmagnesium bromideDiisobutylene
Key Intermediates 3-Ethyl-2,3-dimethylheptan-3-ol2,4,4-Trimethyl-1-pentene
Reaction Steps 1. Grignard reaction to form the tertiary alcohol. 2. Dehydration of the alcohol to form a mixture of isomeric alkenes. 3. Hydrogenation of the alkene mixture.1. Dimerization of isobutylene (B52900) to diisobutylene. 2. Hydrogenation of diisobutylene.
Potential Isomeric Impurities Positional and skeletal isomers of this compound arising from carbocation rearrangements during dehydration.Isomers formed during the dimerization of isobutylene.
Advantages Convergent synthesis, readily available starting materials.Potentially high-yielding for the specific target molecule.
Disadvantages The dehydration step can lead to a complex mixture of isomeric alkenes, complicating the final product's purity.Less versatile for the synthesis of unsymmetrical alkanes.

Experimental Protocols

Method A: Synthesis of this compound via Grignard Reaction and Dehydration

This synthetic route involves the initial formation of a tertiary alcohol, followed by dehydration to an alkene and subsequent hydrogenation.

Step 1: Grignard Reaction to form 3-Ethyl-2,3-dimethylheptan-3-ol

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a few crystals of iodine to initiate the reaction.

  • Slowly add a solution of n-butyl bromide (1.1 equivalents) in anhydrous diethyl ether to the flask. Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,3-dimethyl-3-pentanone (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 3-Ethyl-2,3-dimethylheptan-3-ol

  • Place the crude 3-Ethyl-2,3-dimethylheptan-3-ol in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture under distillation to collect the alkene products. The dehydration process may lead to a mixture of isomeric alkenes due to potential carbocation rearrangements.

Step 3: Hydrogenation of the Alkene Mixture

  • Dissolve the collected alkene mixture in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of platinum(IV) oxide or palladium on carbon.

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by GC or TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by fractional distillation.

Analytical Protocols for Isomeric Purity Assessment

Accurate determination of the isomeric purity of the synthesized this compound is critical. A combination of chromatographic and spectroscopic techniques is recommended.

1. Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis

GC-FID is a robust technique for quantifying the relative amounts of different isomers in a mixture.[1][2] The flame ionization detector provides a response that is proportional to the mass of the carbon in the analyte, allowing for accurate quantification without the need for individual calibration standards for each isomer, assuming a similar response factor for all C11 alkanes.[2]

  • Column: A long, non-polar capillary column (e.g., 100 m, DB-1 or similar) is recommended for optimal separation of structurally similar alkane isomers.[3]

  • Carrier Gas: Hydrogen or Helium.

  • Injection: Split injection with a high split ratio to avoid column overload.

  • Temperature Program: A slow temperature ramp (e.g., 2-5 °C/min) is crucial to resolve closely eluting isomers.

  • Quantification: The percentage of each isomer is determined by the area percentage of its corresponding peak in the chromatogram.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification

While GC-FID provides quantitative data, GC-MS is essential for the identification of the individual isomers.[4] The mass spectra of branched alkanes can be complex, but careful analysis of fragmentation patterns can help in distinguishing between different isomers.[3]

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Data Analysis: Comparison of the obtained mass spectra with library data (e.g., NIST) and interpretation of characteristic fragment ions. For highly similar isomers, retention indices (Kovats indices) can be used for more reliable identification.[3]

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute concentration and purity of a sample, as well as the ratio of isomers in a mixture.[5][6]

  • Nuclei: ¹H and ¹³C NMR.

  • Internal Standard: A certified reference material with a known concentration and non-overlapping signals is added to the sample.

  • Data Acquisition: A sufficient relaxation delay (D1) is crucial for accurate quantification.

  • Data Analysis: The concentration of the analyte is determined by comparing the integral of a specific resonance of the analyte to the integral of a resonance of the internal standard.[6] For isomeric ratio determination, the relative integrals of unique signals for each isomer are compared.[5]

Comparative Data on Isomeric Purity

The expected isomeric purity of this compound is highly dependent on the chosen synthetic route and purification methods.

Table 2: Expected Isomeric Purity from Different Analytical Techniques

Analytical TechniqueExpected Purity of Main IsomerDetectable Isomeric ImpuritiesNotes
GC-FID >98% (after fractional distillation)Positional isomers (e.g., 3-Ethyl-2,4-dimethylheptane), Skeletal isomers (e.g., other C11 alkanes)Provides accurate relative quantification of resolved isomers.
GC-MS -Identification of specific isomers based on fragmentation patterns and retention indices.Crucial for confirming the identity of the main product and impurities.[4]
qNMR >98% (absolute purity)Can distinguish and quantify isomers with unique NMR signals.Provides absolute purity and accurate isomer ratios without the need for chromatographic separation.[5][6]

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and isomeric purity assessment of this compound.

experimental_workflow start Starting Materials (2,3-Dimethyl-3-pentanone, n-butyl bromide, Mg) grignard Grignard Reaction start->grignard alcohol Crude 3-Ethyl-2,3-dimethylheptan-3-ol grignard->alcohol dehydration Acid-Catalyzed Dehydration alcohol->dehydration alkenes Mixture of Isomeric Alkenes dehydration->alkenes hydrogenation Catalytic Hydrogenation alkenes->hydrogenation crude_alkane Crude this compound hydrogenation->crude_alkane purification Fractional Distillation crude_alkane->purification pure_alkane Purified this compound purification->pure_alkane analysis Isomeric Purity Assessment pure_alkane->analysis gc_fid GC-FID (Quantitative Analysis) analysis->gc_fid gc_ms GC-MS (Isomer Identification) analysis->gc_ms qnmr qNMR (Absolute Purity & Isomer Ratio) analysis->qnmr report Final Purity Report gc_fid->report gc_ms->report qnmr->report

Caption: Workflow for the synthesis and purity assessment of this compound.

Conclusion

The synthesis of this compound with high isomeric purity necessitates careful consideration of the synthetic strategy and rigorous analytical characterization. The Grignard reaction followed by dehydration and hydrogenation is a viable, albeit challenging, route due to the potential for isomer formation during the dehydration step. A multi-technique analytical approach, combining the quantitative power of GC-FID, the identification capabilities of GC-MS, and the absolute purity determination of qNMR, is essential for a comprehensive and reliable assessment of the final product's isomeric purity. This guide provides the foundational knowledge and protocols for researchers to successfully navigate the synthesis and analysis of this and other highly branched alkanes.

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-2,3-dimethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Ethyl-2,3-dimethylheptane, a flammable and hazardous chemical, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of personnel and adherence to regulatory standards.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains vital information regarding its physical and chemical properties, health and environmental hazards, and personal protective equipment (PPE) requirements.

Key Hazards: this compound is a highly flammable liquid and vapor and may be fatal if swallowed and enters airways. It is classified as a hazardous waste under federal regulations.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:

  • Chemical safety goggles or a face shield

  • Chemically resistant gloves (e.g., nitrile)

  • A flame-retardant lab coat

All handling of this chemical waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination and pose a fire or explosion hazard.[2][4]

  • Waste Segregation and Collection:

    • Collect waste this compound in a designated, properly labeled, and sealable container.[2]

    • The container must be compatible with flammable hydrocarbons.

    • Do not mix this waste with other waste streams, especially incompatible chemicals like oxidizers.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4][5]

    • Include any other components of the waste mixture and their approximate percentages.

    • Attach a completed hazardous waste tag as required by your institution and local regulations.[4][5]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA).[2]

    • This area should be a cool, dry, and well-ventilated location away from direct sunlight, heat, and ignition sources.[2]

    • Ensure the container is tightly closed to prevent the escape of vapors.

  • Disposal:

    • Arrange for the pickup of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.

Hazard Summary for Disposal

Hazard ClassificationDescriptionCitation
Physical Hazard Highly flammable liquid and vapor.
Health Hazard May be fatal if swallowed and enters airways (Aspiration Hazard, Category 1).
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[6]
Regulatory Status Considered a hazardous waste according to federal regulations (40 CFR 261).[1]

Disposal Workflow

A Identify this compound Waste B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Collect in a Labeled, Compatible Waste Container C->D E Segregate from Incompatible Wastes D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Proper Disposal at an Approved Waste Facility G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Ethyl-2,3-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Ethyl-2,3-dimethylheptane

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling flammable and potentially hazardous chemicals like this compound. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.

Chemical Profile:

  • Name: this compound

  • CAS Number: 61868-21-1

  • Molecular Formula: C₁₁H₂₄

  • Hazards: Based on structurally similar compounds, this compound is expected to be a flammable liquid and may be fatal if swallowed and enters airways.[1]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended ProtectionMaterial/Standard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing.ANSI Z87.1 certified.
Hand Protection Chemical-resistant gloves. For incidental contact, nitrile gloves are recommended. For extended contact or immersion, Viton® gloves are preferred. Always inspect gloves before use.Nitrile or Viton®.
Body Protection Flame-retardant laboratory coat. Standard polyester (B1180765) lab coats are not suitable as they can melt and adhere to the skin in a fire.Nomex® or treated cotton.
Respiratory Protection Generally not required for small-scale use in a properly functioning chemical fume hood. For larger quantities or work outside a fume hood, a risk assessment is necessary.If required, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is critical for ensuring safety during experimental procedures.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[2]

2. Prevention of Fire and Explosion:

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1]

  • Use only non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.

  • Heating should be conducted using a safe source like a heating mantle or water bath, never an open flame.[2]

3. Handling Procedures:

  • Keep the container tightly closed when not in use.

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

Emergency Procedures

Spill:

  • Small Spills (in a fume hood): Use an absorbent material to contain and clean up the spill. Place the used absorbent in a sealed, labeled container for hazardous waste disposal.[2]

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[2]

Fire:

  • Use a Class B fire extinguisher (CO₂, dry chemical).[2]

  • Do not use water, as it may spread the flammable liquid.[2]

Exposure:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2]

  • Inhalation: Move to fresh air.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Liquid Waste: Collect all waste this compound in a designated, clearly labeled, and sealed container. The container should be compatible with flammable hydrocarbons.

  • Solid Waste: Any materials contaminated with the chemical (e.g., gloves, absorbent pads) must be collected in a separate, clearly labeled hazardous waste container.[2]

Waste Storage:

  • Store sealed waste containers in a designated satellite accumulation area that is well-ventilated, cool, and dry, away from direct sunlight and heat sources.[3]

  • Do not mix with other waste streams, especially incompatible chemicals like oxidizers.[3]

Final Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.

  • Never pour this compound down the drain or discard it with regular trash.[3]

Experimental Workflow

The following diagram outlines the procedural workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem Proceed to handling handle_exp Perform Experiment handle_chem->handle_exp disp_liquid Collect Liquid Waste handle_exp->disp_liquid Waste generated disp_solid Collect Solid Waste handle_exp->disp_solid Waste generated disp_store Store Waste in Designated Area disp_liquid->disp_store disp_solid->disp_store clean_area Decontaminate Work Area disp_store->clean_area After waste disposal clean_ppe Doff PPE clean_area->clean_ppe clean_wash Wash Hands clean_ppe->clean_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.